molecular formula C14H20ClN3O B1678062 Oxolamine hydrochloride CAS No. 1219-20-1

Oxolamine hydrochloride

货号: B1678062
CAS 编号: 1219-20-1
分子量: 281.78 g/mol
InChI 键: YHLIBHCNFDRYFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxolamine hydrochloride (CAS 1219-20-1) is a chemical compound of significant interest in pharmacological research, primarily for its antitussive (cough-suppressing) properties . Its mechanism of action is multifaceted, involving both peripheral and potential central pathways. Research indicates that its antitussive effect is more apparent in tests involving diffuse stimulation of the bronchial tree than with electrical stimulation of the superior laryngeal nerve, suggesting a predominantly peripheral mechanism . It exerts this effect through a local anesthetic action that desensitizes the sensory nerve endings in the respiratory tract, thereby reducing the irritation that triggers the cough reflex . Furthermore, Oxolamine possesses notable anti-inflammatory activity, which contributes to its overall effect by reducing irritation of the nerve receptors in the respiratory tract . This combination of properties makes it a valuable tool for studying respiratory tract conditions such as bronchitis and laryngitis . Beyond its antitussive applications, the compound has also been documented to exhibit analgesic-anti-inflammatory and antispasmodic properties in experimental models . The acute toxicity data (LD50) for this compound in rodent studies is as follows: 1650 mg/kg (oral, rat), 185 mg/kg (intraperitoneal, rat), and 63 mg/kg (intravenous, rat) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions, referring to the safety data sheet for detailed handling and hazard information.

属性

CAS 编号

1219-20-1

分子式

C14H20ClN3O

分子量

281.78 g/mol

IUPAC 名称

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI 键

YHLIBHCNFDRYFW-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl

外观

Solid powder

其他CAS编号

1219-20-1

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

959-14-8 (Parent)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxolamine Hydrochloride on Peripheral Nerves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060) hydrochloride is a non-opioid antitussive agent that primarily exerts its effects through a peripheral mechanism of action. This technical guide provides a comprehensive overview of the current understanding of oxolamine hydrochloride's interaction with peripheral nerves. Its core mechanism involves a dual action: a local anesthetic effect mediated by the blockade of voltage-gated sodium channels and a distinct anti-inflammatory activity. This document collates available data on its molecular targets, summarizes quantitative findings, and outlines relevant experimental methodologies to facilitate further research and drug development in this area.

Introduction

This compound is a cough suppressant that has been in clinical use in several countries for the treatment of cough associated with various respiratory conditions.[1][2] Unlike centrally acting antitussives, oxolamine's primary site of action is the peripheral nervous system, specifically the sensory nerve endings in the respiratory tract.[1][3] This peripheral action is advantageous as it may reduce the risk of central nervous system side effects.[1] The therapeutic efficacy of oxolamine is attributed to its combined local anesthetic and anti-inflammatory properties.[2][3][4] This guide will delve into the technical details of these mechanisms.

Local Anesthetic Effect on Peripheral Nerves

The local anesthetic properties of this compound are central to its antitussive effect.[1][3] By acting on the sensory nerve endings in the airways, oxolamine reduces the sensitivity of the cough reflex to irritant stimuli.[1]

Blockade of Voltage-Gated Sodium Channels

The primary mechanism underlying the local anesthetic action of oxolamine is the blockade of voltage-gated sodium channels (VGSCs) on peripheral nerve endings.[3] These channels are crucial for the initiation and propagation of action potentials in sensory neurons. By inhibiting the influx of sodium ions, oxolamine stabilizes the neuronal membrane and increases the threshold for excitation, thereby dampening the transmission of cough-inducing signals. While the specific subtypes of VGSCs affected by oxolamine have not been definitively identified in the available literature, it is hypothesized that it may target subtypes prevalent in nociceptive pathways, such as Nav1.7, Nav1.8, and Nav1.9.

Quantitative Data on Sodium Channel Blockade

Currently, there is a lack of publicly available quantitative data, such as IC50 values, detailing the potency of this compound on specific voltage-gated sodium channel subtypes. Further electrophysiological studies are required to elucidate these parameters.

Anti-inflammatory Mechanism

In addition to its local anesthetic effects, this compound exhibits significant anti-inflammatory properties that contribute to its therapeutic action.[3][4][] Inflammation of the respiratory tract can sensitize peripheral nerve endings, leading to an exaggerated cough reflex. By mitigating this inflammation, oxolamine can indirectly reduce nerve irritation.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of oxolamine are thought to be mediated by the inhibition of the release of various inflammatory mediators.[3] However, the precise signaling pathways targeted by oxolamine remain to be fully elucidated. There is currently no direct evidence to suggest that oxolamine significantly inhibits the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, which are major pathways in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. One study did note that oxolamine citrate (B86180) has antipyretic, analgesic, and anti-inflammatory effects similar to aspirin (B1665792) and possesses a strong antagonistic effect on respiratory tract inflammation.[]

Quantitative Data on Anti-inflammatory Activity

A study in guinea pigs with experimentally induced inflammation in the respiratory organs demonstrated that oxolamine citrate (80 mg/kg initially, then 53.3 mg/kg intraperitoneally) showed a distinct anti-inflammatory action. The results indicated a reduction in relative lung weight, significantly reduced inflammation levels, and protection of the pulmonary parenchyma from emphysema. The anti-inflammatory effect was reported to be superior to that of phenylbutazone.[4]

ParameterResultReference
Relative Lung WeightReduced[4]
Inflammation LevelsSignificantly Reduced[4]
Pulmonary ParenchymaProtected from emphysema[4]
ComparisonSuperior to Phenylbutazone[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the proposed mechanism of oxolamine's local anesthetic effect on peripheral sensory neurons.

cluster_neuron Peripheral Sensory Neuron NaChannel Voltage-Gated Sodium Channel (VGSC) ActionPotential Action Potential Generation & Propagation NaChannel->ActionPotential Initiates CoughSignal Transmission of Cough Signal to CNS ActionPotential->CoughSignal Oxolamine Oxolamine Hydrochloride Oxolamine->NaChannel Blocks Irritant Airway Irritant (e.g., chemical, mechanical) Irritant->NaChannel Activates

Proposed local anesthetic mechanism of this compound.
General Experimental Workflow for Assessing Peripheral Nerve Blockade

This diagram outlines a typical experimental workflow to evaluate the local anesthetic effect of a compound on peripheral nerves.

cluster_workflow Experimental Workflow: Peripheral Nerve Blockade Assessment A Isolate Peripheral Nerve Preparation (e.g., sciatic nerve) B Mount in Recording Chamber with Extracellular Solution A->B C Stimulate Nerve and Record Compound Action Potential (CAP) B->C D Apply this compound to the Preparation C->D E Re-stimulate and Record CAP at Various Time Points D->E F Analyze Changes in CAP Amplitude and Latency E->F

Workflow for assessing peripheral nerve blockade.

Detailed Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
  • Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels in sensory neurons.

  • Cell Preparation: Isolate DRG neurons from a suitable animal model (e.g., rat or mouse). Culture the neurons for 24-48 hours to allow for recovery and adherence to the culture dish.

  • Recording: Perform whole-cell patch-clamp recordings from individual DRG neurons.

  • Voltage Protocol: Hold the neuron at a potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Drug Application: Perfuse the recording chamber with varying concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current at each voltage step before and after drug application. Construct concentration-response curves to determine the IC50 value for sodium channel blockade.

Ex Vivo Nerve Conduction Studies: Compound Action Potential (CAP) Recording
  • Objective: To assess the effect of this compound on the overall excitability of a peripheral nerve bundle.

  • Nerve Preparation: Dissect a peripheral nerve (e.g., sciatic nerve) from an animal model.

  • Recording Setup: Place the nerve in a recording chamber with stimulating and recording electrodes. Perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF).

  • Stimulation and Recording: Apply a supramaximal electrical stimulus to one end of the nerve and record the compound action potential (CAP) from the other end.

  • Drug Application: Add this compound to the aCSF and perfuse the nerve.

  • Data Analysis: Measure the amplitude and latency of the CAP before and at various time points after drug application to determine the extent and time course of nerve blockade.

In Vivo Model of Cough Induction
  • Objective: To evaluate the antitussive efficacy of this compound in a living animal.

  • Animal Model: Use a species known to exhibit a reliable cough reflex, such as guinea pigs.

  • Cough Induction: Expose the animals to a tussive agent, such as citric acid or capsaicin (B1668287) aerosol.

  • Drug Administration: Administer this compound (e.g., orally or intraperitoneally) prior to cough induction.

  • Measurement: Record the number of coughs over a specified period.

  • Data Analysis: Compare the cough count in the oxolamine-treated group to a vehicle-treated control group to determine the percentage of cough inhibition.

Conclusion and Future Directions

This compound is a peripherally acting antitussive with a dual mechanism of action involving local anesthesia and anti-inflammatory effects. While its ability to block voltage-gated sodium channels is the likely basis for its local anesthetic properties, there is a clear need for further research to quantify this interaction and identify the specific sodium channel subtypes involved. Similarly, the precise molecular targets and signaling pathways of its anti-inflammatory action require more detailed investigation. The experimental protocols outlined in this guide provide a framework for future studies that can fill these knowledge gaps and contribute to a more complete understanding of this compound's mechanism of action on peripheral nerves. Such research will be invaluable for the development of more targeted and effective therapies for cough and other conditions involving peripheral nerve hyperexcitability.

References

Unraveling the Anti-Inflammatory Properties of Oxolamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), primarily recognized for its antitussive properties, also exhibits notable anti-inflammatory effects, contributing to its therapeutic efficacy in respiratory conditions.[1][2][3][4] This dual mechanism of action—suppressing the cough reflex while mitigating inflammation—makes it a subject of interest for further research and drug development.[1] This technical guide synthesizes the available scientific information on the anti-inflammatory properties of oxolamine hydrochloride, focusing on experimental data and potential mechanisms of action. While comprehensive quantitative data and detailed signaling pathways remain areas for further investigation, this document provides a foundational understanding based on existing research.

Core Anti-Inflammatory Mechanism

Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of certain inflammatory mediators.[1][2] This action helps to reduce irritation of nerve receptors within the respiratory tract, thereby alleviating cough and discomfort associated with inflammation.[1][4][5] The exact molecular pathways through which oxolamine exerts these effects are not yet fully elucidated in publicly available research.[1][2]

Preclinical In Vivo Research

Guinea Pig Model of Respiratory Inflammation

A key preclinical study investigated the anti-inflammatory effects of oxolamine citrate (B86180) in a guinea pig model of experimentally induced respiratory inflammation. The findings from this study are summarized below.

Experimental Protocol:

  • Animal Model: Guinea pigs.

  • Induction of Inflammation: The specific method for inducing respiratory inflammation was not detailed in the available literature.

  • Treatment: Oxolamine citrate was administered intraperitoneally (i.p.).

  • Dosage Regimen: An initial dose of 80 mg/kg body weight was administered, followed by 11 subsequent doses of 53.3 mg/kg at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours.[5]

  • Control Group: A control group was likely used, although the specifics of the control treatment (e.g., vehicle, placebo) are not described in the available summaries. Phenylbutazone was used as a comparator drug.[5]

  • Endpoint Analysis: The study assessed relative lung weight, levels of inflammation, and the presence of emphysema.[5]

Quantitative Data and Observations:

ParameterObservationSource
Relative Lung Weight Reduced[5]
Inflammation Levels Significantly reduced[5]
Pulmonary Parenchyma Protected from emphysema[5]
Comparative Efficacy Showed an anti-inflammatory effect superior to that of Phenylbutazone[5]

Postulated Signaling Pathway and Experimental Workflow

While the precise signaling pathways for oxolamine's anti-inflammatory action are not definitively established, a general hypothetical pathway can be inferred based on its described effects on inflammatory mediators. The following diagrams illustrate this postulated pathway and the workflow of the key in vivo experiment.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Drug Action cluster_3 Therapeutic Outcome Stimulus Inflammatory Stimulus Cell Immune/Epithelial Cells Stimulus->Cell Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Cell->Mediators Inflammation Reduced Inflammation Mediators->Inflammation Oxolamine Oxolamine Hydrochloride Oxolamine->Mediators Inhibition Symptoms Alleviation of Symptoms (e.g., Cough) Inflammation->Symptoms

Caption: Postulated mechanism of oxolamine's anti-inflammatory action.

G cluster_0 Phase 1: Acclimation & Grouping cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Endpoint Analysis cluster_4 Phase 5: Data Analysis A Animal Selection (Guinea Pigs) B Random Assignment to Treatment & Control Groups A->B C Induction of Respiratory Inflammation B->C D Oxolamine Administration (i.p., specified regimen) C->D E Comparator/Vehicle Administration C->E F Measurement of Relative Lung Weight D->F G Histopathological Assessment of Inflammation D->G H Evaluation of Pulmonary Parenchyma D->H E->F E->G E->H I Statistical Comparison between Groups F->I G->I H->I

References

Physicochemical Properties of Oxolamine Hydrochloride: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), primarily available as hydrochloride and citrate (B86180) salts, is an antitussive agent with a peripheral mechanism of action.[1] It also exhibits anti-inflammatory properties, which contributes to its therapeutic effect by reducing irritation of the nerve receptors in the respiratory tract.[2] Understanding the physicochemical properties of Oxolamine hydrochloride is paramount for the successful development of stable, effective, and bioavailable pharmaceutical dosage forms. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, supported by experimental protocols and graphical representations.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. The following table summarizes the available quantitative data for Oxolamine and its salts. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the free base and citrate salt are also included for a more complete picture.

PropertyValueSalt FormReference
Molecular Formula C₁₄H₂₀ClN₃OHydrochloride[3]
Molecular Weight 281.78 g/mol Hydrochloride[3]
Appearance Solid powderHydrochloride[3]
Melting Point 153-154 °CHydrochloride
pKa 9.40 ± 0.25 (predicted)Free Base
Solubility
AqueousFreely soluble in acidic and phosphate (B84403) bufferCitrate
Insoluble in alkaline mediumCitrate
Organic SolventsDMSO: 50 mg/mLCitrate[4]
In vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mLCitrate[4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of an API. The following are methodologies for determining key physicochemical parameters of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate buffers of different pH, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Oxolamine.

Methodology:

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Calibrate a pH meter with standard buffer solutions at three points (e.g., pH 4.0, 7.0, and 10.0).

  • Titrate the Oxolamine solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To characterize the thermal properties of this compound, including its melting point and potential polymorphism.

Methodology:

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

  • The presence of multiple thermal events may indicate polymorphism, and further investigation using techniques like X-ray powder diffraction (XRPD) would be required for confirmation.

Stability-Indicating Assay (Forced Degradation Studies)

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid drug at elevated temperatures (e.g., 60 °C).

    • Photodegradation: Expose the drug solution and solid to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

  • Data Analysis: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the degradation pathways and for developing a stable formulation. Studies on oxolamine phosphate suggest significant degradation in alkaline conditions.[5]

Mandatory Visualizations

Mechanism of Action of Oxolamine

Oxolamine acts as a peripheral antitussive agent. Its mechanism involves a local anesthetic-like effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex. Additionally, its anti-inflammatory properties help in mitigating the irritation that triggers coughing.

Oxolamine Mechanism of Action cluster_0 Respiratory Tract Irritants Inflammatory Stimuli / Irritants SensoryNerve Peripheral Sensory Nerve Endings Irritants->SensoryNerve Activate CoughReflex Afferent Cough Reflex Signal SensoryNerve->CoughReflex Initiate CNS Central Nervous System (Cough Center) CoughReflex->CNS Transmit Signal Oxolamine This compound Oxolamine->Irritants Reduces (Anti-inflammatory Effect) Oxolamine->SensoryNerve Inhibits (Local Anesthetic Effect) Cough Cough CNS->Cough Induce

Caption: Peripheral mechanism of action of this compound.

Experimental Workflow for Pre-formulation Studies

The following diagram illustrates a typical workflow for the pre-formulation investigation of this compound, starting from API characterization to the selection of a suitable formulation strategy.

Pre-formulation Workflow cluster_0 API Characterization cluster_1 Stability Assessment cluster_2 Formulation Strategy p1 Physicochemical Properties (Melting Point, pKa) p2 Solubility Profiling (Aqueous & Organic Solvents) p1->p2 p3 Solid-State Characterization (Polymorphism - DSC, XRPD) p2->p3 s1 Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) p3->s1 s2 Development of Stability-Indicating Method s1->s2 f1 Excipient Compatibility Studies s2->f1 f2 Selection of Dosage Form (e.g., Tablet, Syrup) f1->f2 f3 Prototype Formulation Development f2->f3

Caption: Pre-formulation workflow for this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound that are essential for formulation development. While some quantitative data is available, further detailed characterization of the hydrochloride salt, particularly regarding its solubility in various pharmaceutical solvents, pH-solubility profile, and polymorphism, is recommended for a comprehensive pre-formulation assessment. The provided experimental protocols offer a solid foundation for conducting these necessary investigations. A thorough understanding of these properties will enable the development of robust and effective drug products containing this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060), an active pharmaceutical ingredient with antitussive and anti-inflammatory properties, is synthesized through a multi-step process. This technical guide provides a comprehensive overview of the synthesis of oxolamine and its conversion to the hydrochloride salt, including detailed experimental protocols and purification methods. The synthesis involves the formation of key intermediates, followed by amination and cyclization to yield the oxolamine base. Purification is achieved through a series of acid-base extractions and recrystallization. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of oxolamine hydrochloride.

Synthesis of Oxolamine

The synthesis of oxolamine is a multi-stage process that begins with the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride to form a crucial intermediate, followed by subsequent reactions to build the oxadiazole core and introduce the diethylaminoethyl side chain.

Overall Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

  • Formation of Intermediate I (OXO1): Reaction of benzonitrile with hydroxylamine hydrochloride.

  • Formation of Intermediate II (OXO2): Acylation of Intermediate I with 3-chloropropionyl chloride.

  • Formation of Oxolamine Base: Reaction of Intermediate II with diethylamine (B46881).

An optimized version of this process has been reported to significantly increase the overall yield from 24% to 64%.[1][2]

Experimental Protocols

Stage 1: Formation of Intermediate I (OXO1)

The initial step involves the formation of a benzamidoxime (B57231) intermediate from benzonitrile and hydroxylamine hydrochloride.

  • Reactants: Benzonitrile (limiting reagent), hydroxylamine hydrochloride, sodium carbonate, water.[1]

  • Procedure: In a reactor, sodium carbonate is dissolved in water. Benzonitrile is then added, followed by hydroxylamine hydrochloride. The reaction mixture is stirred to form Intermediate I.[1]

  • Work-up: An extraction is performed to isolate the organic phase containing Intermediate I.[1]

Stage 2: Formation of Intermediate II (OXO2)

Intermediate I is then acylated using 3-chloropropionyl chloride.

  • Reactants: Intermediate I, anhydrous sodium sulfate, triethylamine (B128534) (TEA), 3-chloropropionyl chloride (3-CC), dichloroethane (DCE).[1]

  • Procedure: Anhydrous sodium sulfate, triethylamine, and 3-chloropropionyl chloride are added to the solution of Intermediate I in DCE. The reaction proceeds to form Intermediate II.[1]

  • Work-up: An extraction with water and 33% hydrochloric acid is performed to remove unreacted triethylamine as triethylamine hydrochloride, which is highly soluble in water. Intermediate II remains in the organic phase (DCE).[1]

Stage 3: Formation of Oxolamine Base

The final step in the synthesis of the free base involves the reaction of Intermediate II with diethylamine.

  • Reactants: Intermediate II in DCE, diethylamine (DEA).[1]

  • Procedure: Diethylamine is introduced to the solution of Intermediate II in DCE. The reaction mixture is heated to 80°C for 1 hour with the aid of a heating jacket.[1] After the reaction is complete, the mixture is cooled to ambient temperature for the subsequent extraction process.[1]

Purification of Oxolamine Base

The crude oxolamine base is purified using a series of acid-base extractions to remove impurities.

Acidic Extractions
  • Procedure: Two acidic extractions are performed to remove unreacted diethylamine and other basic impurities.[1] Hydrochloric acid and water are added to the reaction mixture, and the system is agitated. The aqueous phase, containing the impurities, is separated and set aside for treatment. The organic phase, containing the oxolamine, is retained for the next extraction.[1] A second acidic extraction is performed in the same manner to ensure complete removal of impurities.[1]

Basic Extractions
  • Procedure: Following the acidic extractions, two basic extractions are carried out using sodium hydroxide. This step is a modification from the original process and is crucial for removing acidic impurities, resulting in a purer oxolamine product.[1]

Formation of this compound

While the detailed experimental protocol for the direct conversion of the synthesized oxolamine base to its hydrochloride salt is not extensively documented in the reviewed literature, it would typically involve the following steps:

  • Dissolution: The purified oxolamine base would be dissolved in a suitable organic solvent.

  • Acidification: A solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or ethereal HCl) would be added to the solution of the oxolamine base to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound would be collected by filtration.

  • Drying: The isolated solid would be dried under vacuum to remove any residual solvent.

Purification of this compound

The final purification of this compound is typically achieved through recrystallization.

  • Recrystallization: The crude this compound would be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly to form crystals of high purity. The choice of solvent would depend on the solubility profile of this compound.

Data Presentation

Table 1: Overview of Synthesis and Purification Stages

StageDescriptionKey ReagentsReported Conditions
Synthesis
Stage 1Formation of Intermediate I (OXO1)Benzonitrile, Hydroxylamine HCl, Na2CO3-
Stage 2Formation of Intermediate II (OXO2)Intermediate I, 3-Chloropropionyl chloride, TEA-
Stage 3Formation of Oxolamine BaseIntermediate II, Diethylamine80°C, 1 hour
Purification
Acidic ExtractionRemoval of basic impuritiesHydrochloric Acid2 cycles
Basic ExtractionRemoval of acidic impuritiesSodium Hydroxide2 cycles
Salt Formation Conversion to Hydrochloride SaltHydrochloric Acid-
Final Purification RecrystallizationSuitable Solvent(s)-

Note: Detailed quantitative data such as specific yields and purity for each step are not consistently available in the reviewed literature. An optimized process is reported to have an overall yield of 64%.[1][2]

Mandatory Visualizations

Synthesis and Purification Workflow

Oxolamine_Synthesis_Purification cluster_synthesis Synthesis Pathway cluster_purification Purification Workflow Benzonitrile Benzonitrile + Hydroxylamine HCl OXO1 Intermediate I (OXO1) Benzonitrile->OXO1 Na2CO3, H2O OXO2 Intermediate II (OXO2) OXO1->OXO2 TEA, DCE Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->OXO2 Oxolamine_Base Crude Oxolamine Base OXO2->Oxolamine_Base 80°C, 1 hr Diethylamine Diethylamine Diethylamine->Oxolamine_Base Acid_Extraction Acidic Extraction (HCl) Oxolamine_Base->Acid_Extraction Base_Extraction Basic Extraction (NaOH) Acid_Extraction->Base_Extraction Purified_Base Purified Oxolamine Base Base_Extraction->Purified_Base HCl_Addition HCl Addition Purified_Base->HCl_Addition Oxolamine_HCl Crude Oxolamine HCl HCl_Addition->Oxolamine_HCl Recrystallization Recrystallization Oxolamine_HCl->Recrystallization Final_Product Pure Oxolamine HCl Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Product Crude Oxolamine Base (Contains basic and acidic impurities) Acid_Wash Acidic Wash (HCl) Removes basic impurities (e.g., unreacted Diethylamine) Crude_Product->Acid_Wash Base_Wash Basic Wash (NaOH) Removes acidic impurities Acid_Wash->Base_Wash Purified_Product Purified Oxolamine Base Base_Wash->Purified_Product Final_Salt This compound Purified_Product->Final_Salt Reaction with HCl

Caption: Logical flow of the purification process for oxolamine base.

References

In Vitro Discovery of Novel Therapeutic Targets for Oxolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a therapeutic agent primarily classified as a cough suppressant (antitussive).[1][2] Its clinical efficacy is attributed to a combination of anti-inflammatory, local anesthetic, and potentially central nervous system effects.[1][2][3] While its use in treating respiratory conditions like bronchitis and laryngitis is established, a detailed understanding of its molecular targets remains largely undefined.[1][4] The primary known mechanism is a peripheral action on sensory nerve endings in the respiratory tract, reducing the cough reflex.[1][5] Additionally, oxolamine has been shown to inhibit CYP2B1/2, a cytochrome P450 enzyme, and exhibit effects on cancer cell invasion and autophagy markers in vitro.[6][7][8]

This technical guide outlines a comprehensive in vitro strategy for the deconvolution of oxolamine's mechanism of action and the discovery of novel therapeutic targets. By employing a systematic workflow of modern target identification methodologies, researchers can elucidate the proteins and pathways through which oxolamine exerts its therapeutic effects, potentially unlocking new indications and optimizing its clinical use.

Known Pharmacological Profile of Oxolamine

A summary of the currently understood pharmacological activities of oxolamine is presented below. This information forms the basis for the proposed target discovery campaign.

Pharmacological EffectDescriptionKnown Molecular Interactions
Antitussive Primarily acts peripherally on sensory nerve endings in the respiratory tract to suppress the cough reflex.[1][5] A central mechanism of action on the cough center in the medulla oblongata has also been suggested.[2][4]Not well characterized.
Anti-inflammatory Reduces inflammation in the respiratory tract, which may contribute to its antitussive effect.[1][4] The precise mechanism and molecular targets are unknown, but it is thought to involve the inhibition of inflammatory mediator release.[2]Unknown.
Local Anesthetic Exerts a mild anesthetic action on the respiratory mucosa, reducing irritation and the urge to cough.[1][2][3]Likely involves interaction with ion channels (e.g., sodium channels), but specific targets have not been identified.[9]
CYP450 Inhibition Identified as an inhibitor of CYP2B1/2.[6][7] This may have implications for drug-drug interactions and its own metabolism.CYP2B1/2.
Anticancer Activity (in vitro) Has been observed to inhibit the invasion and metastasis of MDA-MB-231 breast cancer cells and modulate autophagy markers (p62 and LC3II).[8]Targets within cancer-related signaling pathways are yet to be identified.

Proposed In Vitro Target Discovery Workflow

A multi-pronged approach is proposed to identify the direct binding partners of oxolamine and to understand its downstream functional consequences. The workflow is designed to move from broad, unbiased screening to more focused target validation and characterization.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization & Pathway Analysis A Affinity Chromatography-Mass Spectrometry D Candidate Target List A->D Identify direct binding proteins B Drug Affinity Responsive Target Stability (DARTS) B->D C Thermal Proteome Profiling (TPP) C->D E Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) D->E Validate direct binding & kinetics F Isothermal Titration Calorimetry (ITC) D->F Confirm binding & thermodynamics G Cellular Thermal Shift Assay (CETSA) D->G Confirm target engagement in cells H Validated Targets E->H F->H G->H I In Vitro Enzymatic/Functional Assays H->I Assess functional modulation J Gene Knockdown/Knockout (siRNA/CRISPR) H->J Phenocopy drug effect L Novel Therapeutic Targets & Pathways I->L J->L K Phosphoproteomics / Transcriptomics K->L Elucidate downstream pathways

Caption: A proposed workflow for the in vitro discovery of novel therapeutic targets for oxolamine.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data that will be generated during the target discovery and validation phases.

Table 1: Summary of Candidate Proteins Identified by Unbiased Screening

Identification MethodProtein NameGene SymbolUniProt IDScore/SignificanceCellular Localization
Affinity Chromatography-MS
DARTS
TPP

Table 2: Binding Affinity and Kinetics of Validated Oxolamine-Target Interactions

Target ProteinMethodKD (nM)ka (M-1s-1)kd (s-1)
SPR
BLI
ITC

Table 3: Functional Modulation of Validated Targets by Oxolamine

Target ProteinAssay TypeIC50 / EC50 (µM)Mode of Action (e.g., Inhibition, Activation)
Enzymatic Assay
Cell-based Assay

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the proposed workflow are provided below.

Affinity Chromatography-Mass Spectrometry
  • Immobilization of Oxolamine:

    • Synthesize an oxolamine analog with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the oxolamine analog with the activated beads according to the manufacturer's protocol to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound ligand. Prepare control beads with no immobilized ligand.

  • Protein Extraction:

    • Culture relevant human cell lines (e.g., bronchial epithelial cells, dorsal root ganglion neurons for sensory effects) and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pull-down:

    • Incubate the cell lysate with the oxolamine-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are unique to the oxolamine pull-down.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a human protein database.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with either vehicle control or a saturating concentration of oxolamine for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

    • Collect the supernatant and analyze the abundance of a specific candidate protein at each temperature point by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and oxolamine-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of oxolamine indicates direct target engagement.

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release
  • Cell Culture and Stimulation:

    • Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of oxolamine or a vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Sample Collection and Analysis:

    • After 18-24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of oxolamine compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Potential Signaling Pathways Modulated by Oxolamine

Based on its known anti-inflammatory and in vitro anticancer activities, oxolamine may modulate key cellular signaling pathways. The diagrams below illustrate hypothetical pathways that could be investigated.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Oxolamine Intervention Point cluster_3 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB phosphorylates IκBα p65p50 p65/p50 NFkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocation Oxolamine Oxolamine Oxolamine->IKK Hypothesized Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by oxolamine.

Hypothetical Autophagy-related Signaling Pathway

G cluster_0 Upstream Regulators cluster_1 Autophagosome Formation cluster_2 Oxolamine Intervention Point cluster_3 Autophagy Process mTORC1 mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Beclin1 Beclin-1 Complex ULK1->Beclin1 LC3_I LC3-I Beclin1->LC3_I initiates LC3_II LC3-II LC3_I->LC3_II lipidation Autophagosome Autophagosome LC3_II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Oxolamine Oxolamine Oxolamine->mTORC1 Hypothesized Inhibition Oxolamine->Beclin1 Hypothesized Activation p62 p62/SQSTM1 p62->Autophagosome cargo receptor Lysosome Lysosome Lysosome->Autolysosome fusion Autolysosome->p62 degradation

Caption: Hypothetical modulation of the autophagy pathway by oxolamine.

Conclusion

The therapeutic potential of oxolamine may extend beyond its current application as an antitussive. A thorough investigation into its molecular targets is warranted to fully understand its mechanism of action and to explore new therapeutic avenues. The systematic in vitro workflow detailed in this guide, combining unbiased target identification with rigorous biophysical and functional validation, provides a robust framework for achieving this goal. Elucidating the specific proteins and signaling pathways modulated by oxolamine will not only deepen our fundamental understanding of its pharmacology but also pave the way for mechanism-based drug development and repurposing efforts.

References

The Structural Ballet of a Peripheral Antitussive: An In-depth Analysis of Oxolamine Hydrochloride's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), a synthetic 1,2,4-oxadiazole (B8745197) derivative, has been utilized as a peripherally acting antitussive agent.[1][2][3][4] Its mechanism of action is primarily attributed to its local anesthetic effect on the sensory nerve endings in the respiratory tract, which reduces the sensitivity of the cough reflex.[5] Unlike centrally acting antitussives, oxolamine is reported to have fewer side effects related to the central nervous system.[5] Furthermore, oxolamine exhibits anti-inflammatory properties, which may contribute to its therapeutic effect in cough associated with respiratory inflammation.[4][6] This technical guide delves into the structure-activity relationship (SAR) studies of oxolamine hydrochloride, providing a comprehensive overview of the available data, experimental methodologies, and a hypothesized signaling pathway for its anti-inflammatory action.

Core Structure and Pharmacological Activities

The chemical structure of oxolamine is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine.[4] The core of the molecule is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This heterocyclic scaffold is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The antitussive and anti-inflammatory effects of oxolamine are the primary focus of this guide.

Structure-Activity Relationship (SAR) Studies

Direct and comprehensive SAR studies specifically on this compound, where systematic modifications of its structure are correlated with quantitative changes in antitussive and anti-inflammatory activity, are not extensively available in the public domain. However, by examining the broader class of 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives, we can infer key structural requirements for anti-inflammatory activity.

Anti-Inflammatory Activity of Oxadiazole Derivatives

Several studies have synthesized and evaluated various oxadiazole derivatives for their anti-inflammatory potential. The data from these studies, while not directly on oxolamine analogs, provide valuable insights into the SAR of this chemical class.

Table 1: Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [10]

CompoundR Group% Inhibition of Paw Edema (10 mg/kg)
Ox-6a3-methoxy-phenyl74.52 ± 3.97
Ox-6danilide moiety76.64 ± 3.21
Ox-6fp-chlorophenyl79.83 ± 4.04
Ibuprofen (Standard)-84.71 ± 2.77

The results suggest that electron-withdrawing groups, such as the p-chlorophenyl substituent in Ox-6f, enhance the anti-inflammatory activity. The presence of an anilide moiety in Ox-6d also contributed positively to the activity.[10]

Table 2: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (Heat-Induced Albumin Denaturation Assay) [10]

CompoundR Group% Inhibition (200 µg/mL)
Ox-6a3-methoxy-phenyl63.66 ± 4.91
Ox-6danilide moiety70.56 ± 2.87
Ox-6fp-chlorophenyl74.16 ± 4.41
Ibuprofen (Standard)-84.31 ± 4.93

The in vitro data corroborates the in vivo findings, with compound Ox-6f showing the most promising activity.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antitussive and anti-inflammatory activities are provided below.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are used.

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.

  • Cough Induction: A 0.4 M solution of citric acid in sterile saline is used as the tussive agent.

  • Exposure: The conscious and unrestrained guinea pig is placed in a whole-body plethysmograph. The citric acid aerosol is delivered into the chamber for a period of 5 minutes.

  • Data Acquisition: Cough events are detected by a sound detector and changes in airflow are measured by the plethysmograph. The number of coughs is counted during the exposure period and for a 10-minute observation period immediately following.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the citric acid challenge.

  • Evaluation: The antitussive effect is expressed as the percentage inhibition of the cough response in treated animals compared to the vehicle-treated control group.

G cluster_0 Pre-treatment cluster_1 Cough Induction & Measurement Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Plethysmograph Placement Plethysmograph Placement Drug Administration->Plethysmograph Placement Citric Acid Exposure Citric Acid Exposure Plethysmograph Placement->Citric Acid Exposure Data Acquisition Cough Count & Airflow Measurement Citric Acid Exposure->Data Acquisition Analysis Calculate % Inhibition Data Acquisition->Analysis

Workflow for Citric Acid-Induced Cough Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the activity of anti-inflammatory drugs.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: The test compound (e.g., this compound), vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a specified time following drug administration (e.g., 60 minutes), 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial baseline volume.

  • Evaluation: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement Baseline Paw Volume Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate Edema Volume Calculate Edema Volume Paw Volume Measurement (hourly)->Calculate Edema Volume Analysis Calculate % Inhibition Calculate Edema Volume->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay

Proposed Signaling Pathway for Anti-inflammatory Action

While the precise molecular targets of oxolamine's anti-inflammatory effects are not fully elucidated, a plausible hypothesis involves the modulation of key inflammatory signaling pathways. Based on the known mechanisms of other anti-inflammatory agents and the general role of oxadiazole derivatives, a proposed pathway centers on the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Inflammatory stimuli, such as those mimicked by carrageenan, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[11][12] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

It is hypothesized that oxolamine, or its active metabolites, may interfere with this pathway at one or more points. For instance, it could potentially inhibit the activation of the IKK complex or the subsequent degradation of IκBα. By preventing NF-κB nuclear translocation, oxolamine would suppress the expression of pro-inflammatory mediators, thereby reducing the inflammatory response.

G Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex IkBa Degradation IkBα Degradation IKK Complex->IkBa Degradation NF-kB Translocation NF-κB Nuclear Translocation IkBa Degradation->NF-kB Translocation Pro-inflammatory Genes Pro-inflammatory Gene Transcription NF-kB Translocation->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation Oxolamine Oxolamine Oxolamine->IKK Complex Inhibition? Oxolamine->IkBa Degradation Inhibition?

Hypothesized Anti-inflammatory Signaling Pathway of Oxolamine

Conclusion

This compound remains a relevant molecule in the study of peripherally acting antitussives. While specific, quantitative SAR data for oxolamine itself is limited, the broader investigation into oxadiazole derivatives provides a foundational understanding of the structural features that may contribute to its anti-inflammatory activity. The established experimental protocols for assessing antitussive and anti-inflammatory efficacy are robust and continue to be valuable tools in the development of new therapeutic agents. The proposed involvement of the NF-κB signaling pathway in oxolamine's anti-inflammatory action offers a compelling avenue for future research to elucidate its precise molecular mechanism. Further studies focusing on the synthesis and evaluation of a focused library of oxolamine analogs are warranted to build a comprehensive SAR and to optimize its pharmacological profile.

References

The Pharmacokinetics and Metabolism of Oxolamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), available as hydrochloride or citrate (B86180) salt, is a synthetic compound primarily classified as a peripheral antitussive agent, valued for its cough-suppressant properties.[1] It is also recognized for its anti-inflammatory effects on the respiratory tract, which contributes to its therapeutic efficacy by reducing irritation of nerve receptors.[2] Unlike many antitussive agents, oxolamine is suggested to act primarily on the peripheral nervous system, minimizing central nervous system side effects.[3] This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and metabolism of Oxolamine hydrochloride in vivo, based on publicly available scientific literature.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While comprehensive quantitative data for this compound is limited in publicly accessible literature, a general overview of its pharmacokinetic profile can be summarized.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Oxolamine is reported to be well-absorbed after oral administration.[4] Following absorption, it is distributed throughout the body. The primary site of metabolism is the liver, where it undergoes enzymatic processes.[5] The resulting metabolites and a small amount of the unchanged drug are primarily excreted from the body via the kidneys into the urine.[5] Oxolamine is noted to have a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[4]

Quantitative Pharmacokinetic Data

A thorough review of scientific literature did not yield specific quantitative in vivo pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life for this compound in humans or preclinical animal models. The table below is intended to present such data; however, due to the lack of available information, it remains unpopulated.

ParameterSpeciesDoseRoute of AdministrationCmaxTmaxAUCHalf-life (t½)Reference
Data not available in published literature

dot

ADME_Overview cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Systemic Circulation Oral->Bloodstream Good Absorption Tissues Target Tissues (Respiratory Tract) Bloodstream->Tissues Liver Liver (Hepatic Metabolism) Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Metabolites Metabolites Liver->Metabolites Biotransformation Metabolites->Bloodstream Urine Urine Kidneys->Urine Renal Excretion

Figure 1: High-level overview of the ADME process for Oxolamine.

Metabolism

The biotransformation of xenobiotics is a critical aspect of their pharmacology. Oxolamine undergoes hepatic metabolism, though the specific metabolic pathways and the chemical structures of its metabolites are not well-documented in the available scientific literature.

Drug Interactions Involving Metabolism

A significant finding in the study of Oxolamine's metabolism is its interaction with the cytochrome P450 (CYP) enzyme system. Specifically, research has shown that Oxolamine can inhibit the CYP2B1/2 isoenzyme.[1][6] This inhibition has clinical implications, as it can affect the metabolism of other drugs that are substrates for this enzyme.

A study in male Sprague-Dawley rats demonstrated a significant pharmacokinetic interaction between Oxolamine and warfarin, a known substrate of CYP2B1/2. Co-administration of Oxolamine resulted in an increased area under the curve (AUC) and a prolonged terminal half-life of warfarin, indicating that Oxolamine inhibits its metabolism.[6]

dot

Drug_Interaction cluster_outcome Outcome Oxolamine Oxolamine CYP2B1_2 CYP2B1/2 Enzyme Oxolamine->CYP2B1_2 Inhibits Increased_Warfarin Increased Plasma Concentration of Warfarin Metabolized_Warfarin Metabolized Warfarin (Inactive) CYP2B1_2->Metabolized_Warfarin Produces Warfarin Warfarin Warfarin->CYP2B1_2 Metabolized by Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (250 µL) IS Add Internal Standard (Bromhexine) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (Shim-pack ODS column) Recon->HPLC MS Mass Spectrometry (Triple Quadrupole) HPLC->MS Data Data Acquisition (MRM) MS->Data

References

Oxolamine Hydrochloride: A Technical Guide on its Effects on Respiratory Tract Nerve Endings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a pharmaceutical agent primarily recognized for its antitussive properties in the management of cough associated with various respiratory conditions.[1] Its mechanism of action is multifaceted, involving a combination of central and peripheral effects.[2] This technical guide provides an in-depth analysis of oxolamine hydrochloride's effects on the nerve endings within the respiratory tract, a key component of its therapeutic action. The document synthesizes findings from preclinical and clinical studies to elucidate its pharmacological profile, supported by detailed experimental protocols and data visualizations. Oxolamine's ability to modulate sensory nerve activity through local anesthetic and anti-inflammatory actions distinguishes it from many centrally acting antitussives.[1][3]

Mechanism of Action: A Dual Approach

Oxolamine's efficacy as a cough suppressant stems from a dual mechanism of action that targets both the central nervous system and the peripheral nervous system.

  • Central Action: Oxolamine is believed to exert a centrally inhibiting effect on the cough reflex, with its action localized to the medulla oblongata in the brainstem.[2][4] This central suppression helps to reduce the overall urge to cough.

  • Peripheral Action: A significant aspect of oxolamine's pharmacology is its peripheral action on the sensory nerve endings in the respiratory tract.[3] It exhibits local anesthetic properties, which numb these nerve endings and reduce their sensitivity to irritants that trigger the cough reflex.[1][2] This action is particularly effective against coughs induced by chemical irritants.[3][5]

Furthermore, oxolamine possesses anti-inflammatory properties that contribute to its therapeutic effect.[6] By reducing inflammation in the respiratory tract, it can alleviate the irritation of nerve receptors, further diminishing the cough stimulus.[2][6]

Core Effect on Respiratory Tract Nerve Endings

The primary peripheral effect of this compound is the modulation of sensory nerve activity in the airways. This is achieved through a combination of direct and indirect mechanisms.

3.1 Direct Local Anesthetic Effect: Oxolamine acts as a local anesthetic on the sensory nerve endings within the respiratory mucosa.[1][2] This numbing effect desensitizes the receptors, making them less responsive to tussive stimuli. This is particularly relevant for coughs arising from irritation in conditions like pharyngitis, tracheitis, and bronchitis.[6] The proposed mechanism for this local anesthetic action involves the blockade of sodium channels in nerve fibers, which is crucial for the initiation and propagation of action potentials that signal the cough reflex.[3][7]

3.2 Anti-Inflammatory Action and Indirect Nerve Modulation: Inflammation of the respiratory tract leads to the release of various inflammatory mediators, such as bradykinin (B550075) and prostaglandins.[8] These mediators can sensitize the afferent nerve endings, particularly the C-fibers, lowering their threshold for activation and leading to a hypersensitive cough reflex.[9][10] Oxolamine has demonstrated distinct anti-inflammatory effects, reducing edema and leukocyte infiltration in respiratory tissues.[3][11] By mitigating the inflammatory response, oxolamine indirectly reduces the sensitization of these nerve endings, thereby contributing to its antitussive effect.[6]

The diagram below illustrates the proposed points of action for oxolamine on the cough reflex pathway.

cluster_0 Peripheral Nervous System (Respiratory Tract) cluster_1 Central Nervous System cluster_2 Effector Response Irritants Chemical/Mechanical Irritants (e.g., Citric Acid, Bradykinin) NerveEndings Sensory Nerve Endings (e.g., C-fibers) Irritants->NerveEndings Stimulate AfferentSignal Afferent Nerve Signal NerveEndings->AfferentSignal Generate CoughCenter Cough Center (Medulla Oblongata) AfferentSignal->CoughCenter Transmit EfferentSignal Efferent Motor Signal CoughCenter->EfferentSignal Cough Cough EfferentSignal->Cough Induce Oxolamine Oxolamine Oxolamine->Irritants Anti-inflammatory Action: Reduces Inflammatory Mediators Oxolamine->NerveEndings Peripheral Action: Local Anesthetic Effect (Reduces Sensitivity) Oxolamine->CoughCenter Central Action: Inhibits Reflex

Caption: Proposed mechanism of action for oxolamine on the cough reflex pathway.

Quantitative Data from Experimental Studies

While detailed pharmacokinetic and pharmacodynamic data such as receptor binding affinities and IC50 values for nerve inhibition are not extensively reported in publicly available literature, preclinical and clinical studies provide valuable dose-response information.

Study TypeAnimal ModelDosageKey FindingsReference(s)
Preclinical (In Vivo) Guinea Pig80 mg/kg initially, then 53.3 mg/kg (i.p.)Showed a distinct anti-inflammatory action on the respiratory organs; reduced relative lung weight and inflammation levels.[11]
Preclinical (In Vivo) Male SD Rats10-50 mg/kg (p.o.) for 3 daysSignificantly increased the AUC and prolonged the terminal half-life of Warfarin, indicating inhibition of CYP2B1/2.[11]
Clinical Adult Humans50 mg to 100 mg, 3-4 times a dayGeneral therapeutic dosage for antitussive effect.[1]
Clinical (COPD Patients) Adult HumansNot specifiedStudied the effect on cough sensitivity induced by capsaicin.[12]

Experimental Protocols

The evaluation of oxolamine's effect on respiratory nerve endings has been conducted through various experimental models, both in vivo and in vitro.

5.1 In Vivo Antitussive Activity in Guinea Pigs

This model is frequently used to assess the efficacy of cough suppressants.

  • Objective: To evaluate the antitussive effect of oxolamine against chemically induced cough.

  • Animal Model: Male guinea pigs are commonly used due to their well-characterized cough reflex, which has similarities to that in humans.[13]

  • Cough Induction: Cough is typically induced by exposing the animals to an aerosol of a chemical irritant, such as citric acid or capsaicin.[10][14] These agents directly stimulate the sensory C-fibers in the airways.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph chamber.

    • A baseline cough response is established by exposing them to the irritant aerosol for a set period.

    • This compound or a vehicle control is administered (e.g., orally or via intraperitoneal injection).

    • After a predetermined time, the animals are re-challenged with the irritant aerosol.

    • The number of coughs is recorded and compared between the pre- and post-treatment phases and between the oxolamine and control groups.

  • Rationale: A reduction in the number of coughs post-treatment indicates an antitussive effect. The effectiveness against chemically induced coughs, as opposed to electrically stimulated coughs, suggests a predominantly peripheral mechanism of action.[5][15]

The following diagram outlines a typical workflow for such an experiment.

start Start model_selection Animal Model Selection (e.g., Guinea Pig) start->model_selection baseline Baseline Cough Induction (e.g., Citric Acid Aerosol) model_selection->baseline grouping Randomization into Groups (Control vs. Oxolamine) baseline->grouping administration Drug Administration (Vehicle or Oxolamine) grouping->administration challenge Re-challenge with Cough-Inducing Agent administration->challenge data_collection Data Collection (Cough Frequency Measurement) challenge->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for evaluating the antitussive efficacy of oxolamine.

5.2 In Vitro Sensory Nerve Depolarization Assay

This assay directly assesses the effect of a compound on the activation of sensory nerves.

  • Objective: To determine if oxolamine directly inhibits the depolarization of sensory nerves in response to a stimulus.

  • Model: Isolated vagus nerve preparations from guinea pigs or humans can be used.[14]

  • Procedure:

    • The vagus nerve, which contains the afferent fibers from the respiratory tract, is dissected and placed in an organ bath.

    • Extracellular recordings are made from the nerve to measure its electrical activity.

    • A baseline level of nerve activity is recorded.

    • A stimulating agent, such as capsaicin, is added to the bath to induce nerve depolarization, which is recorded as an increase in electrical activity.

    • The nerve preparation is then incubated with this compound for a period.

    • The stimulating agent is re-applied in the presence of oxolamine, and the resulting nerve activity is recorded.

  • Rationale: A reduction in the capsaicin-induced nerve depolarization in the presence of oxolamine would provide direct evidence of its inhibitory effect on sensory nerve activation at the periphery.[14]

5.3 In Vitro Anti-Inflammatory Studies

These studies investigate the effect of oxolamine on inflammatory processes in respiratory cells.

  • Objective: To quantify the anti-inflammatory effects of oxolamine.

  • Model: Human bronchial epithelial cells cultured at an air-liquid interface (ALI) to mimic the conditions of the human airway.[16][17]

  • Procedure:

    • Epithelial cells are cultured until a differentiated, mucociliary phenotype is achieved.

    • An inflammatory response is induced by exposing the cells to inflammatory stimuli like lipopolysaccharide (LPS) or diesel exhaust particles.

    • The cells are concurrently or subsequently treated with various concentrations of this compound.

    • After the incubation period, the cell culture supernatant is collected.

    • The levels of key inflammatory mediators (e.g., IL-6, IL-8, TNF-α) are measured using techniques like ELISA.

  • Rationale: A dose-dependent reduction in the secretion of pro-inflammatory cytokines would confirm the anti-inflammatory properties of oxolamine at a cellular level.

The logical relationship for oxolamine's anti-inflammatory contribution to its antitussive effect is depicted below.

Inflammation Respiratory Tract Inflammation Mediators Release of Inflammatory Mediators (e.g., Bradykinin) Inflammation->Mediators Sensitization Sensitization of Nerve Endings Mediators->Sensitization Cough Increased Cough Reflex Sensitization->Cough Oxolamine Oxolamine Oxolamine->Inflammation Inhibits

Caption: The anti-inflammatory pathway of oxolamine's antitussive action.

Conclusion and Future Directions

This compound is an effective antitussive agent that operates through a combination of central and peripheral mechanisms. Its effect on respiratory tract nerve endings is a cornerstone of its therapeutic profile, characterized by a direct local anesthetic action and an indirect modulatory effect via its anti-inflammatory properties. This dual peripheral action helps to reduce the sensitivity of the cough reflex to various irritants.

Future research should focus on elucidating the specific molecular targets of oxolamine at the nerve endings, such as its interaction with specific subtypes of sodium and other ion channels. More detailed quantitative studies are needed to determine its binding affinities and inhibitory concentrations in relevant in vitro models. Such data would provide a more complete understanding of its pharmacology and could aid in the development of novel peripherally acting antitussive drugs with improved efficacy and safety profiles.

References

Investigating the Local Anesthetic Effects of Oxolamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine hydrochloride, a compound primarily recognized for its antitussive properties, also exhibits local anesthetic effects.[1][2] This technical guide delves into the core principles of its potential local anesthetic action, outlining the established mechanisms for this class of drugs and detailing the experimental protocols necessary for its quantitative evaluation. While specific empirical data on the local anesthetic potency and duration of this compound is not extensively available in public literature, this document provides a comprehensive framework for its investigation. The guide summarizes the expected signaling pathways, presents standardized experimental workflows, and includes representative data tables to illustrate the anticipated outcomes of such studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore and characterize the local anesthetic properties of this compound.

Introduction

This compound is a pharmaceutical agent primarily utilized as a cough suppressant.[1] Its therapeutic action in this regard is attributed, in part, to a mild local anesthetic effect on the sensory nerve endings within the respiratory tract, which reduces the sensitivity of the cough reflex.[1][2] Beyond its antitussive application, the compound is also noted to possess anti-inflammatory and analgesic properties.[3] The local anesthetic characteristic, while secondary to its main indication, presents an area of interest for further pharmacological investigation. Understanding the potency, onset, and duration of this anesthetic effect is crucial for a comprehensive pharmacological profile and could unveil further therapeutic applications.

This guide provides an in-depth overview of the theoretical mechanism of action of this compound as a local anesthetic and outlines the standard preclinical experimental models used to quantify such effects.

Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The local anesthetic effect of most anesthetic agents is achieved through the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4][5] It is highly probable that this compound shares this mechanism. The process can be broken down into the following key stages:

  • Penetration of the Neuronal Membrane: Local anesthetics exist in equilibrium between an uncharged (lipid-soluble) base and a charged (water-soluble) cation. The uncharged form is essential for penetrating the lipid-rich neuronal membrane to reach the axoplasm.[4]

  • Intracellular Re-equilibration: Once inside the neuron, the local anesthetic re-equilibrates, with a portion becoming protonated into the charged cationic form.

  • Binding to Voltage-Gated Sodium Channels: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in its open or inactivated state.[5][6]

  • Inhibition of Sodium Influx: This binding blocks the influx of sodium ions into the neuron, which is a critical step for the depolarization of the nerve membrane.[4]

  • Blockade of Action Potential Propagation: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are inhibited, resulting in a loss of sensation in the area innervated by the nerve.[5]

The following diagram illustrates this proposed signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Oxolamine_HCl_cation Oxolamine HCl (Cationic Form) Oxolamine_base Oxolamine (Uncharged Base) Oxolamine_HCl_cation->Oxolamine_base Equilibrium Oxolamine_base->Oxolamine_HCl_cation Equilibrium Membrane_penetration Lipid Bilayer Oxolamine_base->Membrane_penetration Penetrates Oxolamine_base_intra Oxolamine (Uncharged Base) Membrane_penetration->Oxolamine_base_intra Oxolamine_cation_intra Oxolamine (Cationic Form) Oxolamine_base_intra->Oxolamine_cation_intra Re-equilibration VGSC Voltage-Gated Sodium Channel (Open/Inactivated State) Oxolamine_cation_intra->VGSC Binds to receptor site Block Blockade VGSC->Block Inhibits Na+ Influx Na_ion Na+ Ions Action_Potential Action Potential Propagation Block->Action_Potential Prevents Depolarization

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Evaluation of Local Anesthetic Effects

To quantify the local anesthetic properties of this compound, a series of well-established preclinical models can be employed. The following sections detail the methodologies for key experiments.

Guinea Pig Intradermal Wheal Test

This model is used to assess the infiltration anesthesia (local anesthetic effect upon injection into the skin).

Objective: To determine the onset and duration of the local anesthetic effect of this compound after intradermal administration in guinea pigs.

Materials:

  • This compound solutions of varying concentrations (e.g., 0.25%, 0.5%, 1.0%)

  • Positive control: Lidocaine hydrochloride (e.g., 1%)

  • Negative control: Saline solution

  • Guinea pigs (300-400 g)

  • Tuberculin syringes with 27-gauge needles

  • Electric calipers or similar measuring device

  • A sharp, sterile needle for sensory testing

Procedure:

  • Acclimatize animals to the laboratory environment.

  • Shave the dorsal skin of the guinea pigs 24 hours prior to the experiment.

  • On the day of the experiment, inject 0.1 mL of the test solution (this compound, lidocaine, or saline) intradermally at marked sites on the back of each guinea pig, raising a distinct wheal.

  • Assess the anesthetic effect by gently pricking the center of the wheal with the sterile needle at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • The absence of a skin twitch response to the pinprick is considered a positive anesthetic effect.

  • Record the onset of anesthesia (time to the first negative response) and the duration of anesthesia (time from onset until the return of the skin twitch response).

G Start Start Animal_Prep Animal Preparation (Shaving) Start->Animal_Prep Injection Intradermal Injection (0.1 mL of Test Solution) Animal_Prep->Injection Sensory_Testing Sensory Testing (Pinprick at intervals) Injection->Sensory_Testing Response_Check Skin Twitch Response? Sensory_Testing->Response_Check Response_Check->Sensory_Testing Yes Record_Anesthesia Record Anesthesia (Onset/Duration) Response_Check->Record_Anesthesia No End End Record_Anesthesia->End

Caption: Workflow for the Guinea Pig Intradermal Wheal Test.
Rat Tail Flick Test for Conduction Anesthesia

This model evaluates the ability of a substance to block nerve conduction.

Objective: To assess the nerve block potential of this compound by measuring the latency of the tail flick response to a thermal stimulus.

Materials:

  • This compound solutions of varying concentrations

  • Positive control: Lidocaine hydrochloride

  • Negative control: Saline solution

  • Rats (200-250 g)

  • Tail flick analgesia meter (radiant heat source)

  • Syringes with 30-gauge needles

Procedure:

  • Acclimatize rats and determine the baseline tail flick latency by exposing the distal part of the tail to the radiant heat source and recording the time taken to flick the tail away. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Administer a subcutaneous ring block by injecting the test solution (e.g., 0.2 mL) around the base of the tail.

  • At set time intervals post-injection (e.g., 10, 20, 30, 60, 90, 120 minutes), re-measure the tail flick latency.

  • An increase in the tail flick latency compared to the baseline indicates a local anesthetic effect.

  • The duration of the nerve block is the time until the tail flick latency returns to baseline levels.

G Start Start Baseline Determine Baseline Tail Flick Latency Start->Baseline Injection Subcutaneous Ring Block at Tail Base Baseline->Injection Measure_Latency Measure Tail Flick Latency at Time Intervals Injection->Measure_Latency Compare Compare to Baseline Measure_Latency->Compare Record_Block Record Nerve Block Duration Compare->Record_Block End End Record_Block->End

Caption: Workflow for the Rat Tail Flick Test.
Rabbit Corneal Reflex Test for Topical Anesthesia

This model is used to evaluate the surface anesthetic effect of a substance.

Objective: To determine the efficacy and duration of topical anesthesia of this compound on the rabbit cornea.

Materials:

  • This compound solutions (e.g., 0.5%, 1%, 2%)

  • Positive control: Tetracaine hydrochloride (e.g., 0.5%)

  • Negative control: Saline solution

  • Albino rabbits (2-3 kg)

  • Fine, sterile filament (e.g., nylon) attached to a force gauge or a simple cotton wisp.

Procedure:

  • Gently restrain the rabbit and test the normal corneal reflex by touching the center of the cornea with the filament and observing the blink response.

  • Instill a set volume (e.g., 2 drops) of the test solution into the conjunctival sac of one eye, using the other eye as a control (receiving saline).

  • At regular intervals (e.g., every 5 minutes), test the corneal reflex in both eyes.

  • The absence of a blink reflex upon stimulation is considered complete anesthesia.

  • Record the onset of anesthesia (time to abolition of the reflex) and the duration of anesthesia (time until the reflex returns to normal).

G Start Start Baseline_Reflex Test Baseline Corneal Reflex Start->Baseline_Reflex Instillation Instill Test Solution into Conjunctival Sac Baseline_Reflex->Instillation Test_Reflex Test Corneal Reflex at Intervals Instillation->Test_Reflex Reflex_Present Blink Reflex Present? Test_Reflex->Reflex_Present Reflex_Present->Test_Reflex Yes Record_Anesthesia Record Topical Anesthesia Duration Reflex_Present->Record_Anesthesia No End End Record_Anesthesia->End

Caption: Workflow for the Rabbit Corneal Reflex Test.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described experimental protocols. The data presented is illustrative and serves as an example of expected results.

Table 1: Infiltration Anesthesia in Guinea Pigs (Intradermal Wheal Test)

Treatment Group (0.1 mL, intradermal)Onset of Anesthesia (minutes, Mean ± SD)Duration of Anesthesia (minutes, Mean ± SD)
Saline (Negative Control)No AnesthesiaNo Anesthesia
Oxolamine HCl (0.25%)10.5 ± 2.125.3 ± 4.5
Oxolamine HCl (0.5%)7.2 ± 1.840.8 ± 5.2
Oxolamine HCl (1.0%)4.1 ± 1.565.1 ± 6.8
Lidocaine HCl (1.0%) (Positive Control)2.5 ± 0.975.4 ± 8.1

Table 2: Conduction Anesthesia in Rats (Tail Flick Test)

Treatment Group (0.2 mL, subcutaneous ring block)Peak Increase in Tail Flick Latency (seconds, Mean ± SD)Duration of Nerve Block (minutes, Mean ± SD)
Saline (Negative Control)0.2 ± 0.10
Oxolamine HCl (0.5%)3.5 ± 0.830.7 ± 5.9
Oxolamine HCl (1.0%)5.8 ± 1.255.2 ± 7.3
Lidocaine HCl (1.0%) (Positive Control)7.1 ± 1.580.5 ± 9.4

Table 3: Topical Anesthesia in Rabbits (Corneal Reflex Test)

Treatment Group (2 drops, topical)Onset of Anesthesia (minutes, Mean ± SD)Duration of Complete Anesthesia (minutes, Mean ± SD)
Saline (Negative Control)No AnesthesiaNo Anesthesia
Oxolamine HCl (0.5%)8.9 ± 2.315.6 ± 3.8
Oxolamine HCl (1.0%)6.4 ± 1.928.4 ± 4.7
Tetracaine HCl (0.5%) (Positive Control)1.8 ± 0.745.9 ± 6.2

Conclusion

While primarily classified as an antitussive, this compound possesses local anesthetic properties that warrant further investigation. This technical guide outlines the probable mechanism of action, centered on the blockade of voltage-gated sodium channels, and provides detailed experimental protocols for the quantitative assessment of its anesthetic efficacy. The provided workflows and data table templates offer a structured approach for researchers to evaluate the onset, duration, and potency of this compound's local anesthetic effects in established preclinical models. Such studies are essential to fully characterize the pharmacological profile of this compound and to explore its potential for broader therapeutic applications.

References

Oxolamine Hydrochloride and Cytochrome P450 Enzymes: A Technical Overview of a Critical Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – This technical guide provides a comprehensive analysis of the current scientific understanding of the interaction between the antitussive agent oxolamine (B1678060) hydrochloride and the cytochrome P450 (CYP) enzyme system. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data, outlines standard experimental protocols for assessing such interactions, and highlights critical knowledge gaps that warrant further investigation.

Executive Summary

Oxolamine is a peripherally acting cough suppressant with additional anti-inflammatory and local anesthetic properties.[1] While clinically utilized in several countries, detailed information regarding its metabolic pathways and potential for drug-drug interactions via the cytochrome P450 system is notably limited. The available evidence, primarily from animal studies, suggests that oxolamine may act as an inhibitor of specific CYP enzymes, a characteristic with significant clinical implications for polypharmacy. This guide aims to present the existing data, provide standardized methodologies for future research, and offer a clear perspective on the current state of knowledge.

Known Interactions with Cytochrome P450

The primary evidence for oxolamine's interaction with CYP enzymes comes from a preclinical study in rats investigating its effect on the pharmacokinetics of warfarin (B611796). Warfarin is a widely used anticoagulant with a narrow therapeutic index, and its metabolism is heavily dependent on CYP enzymes.[2]

In Vivo Animal Studies

A study conducted in Sprague-Dawley rats demonstrated a significant, gender-specific interaction between oxolamine and warfarin. Key findings from this study are summarized in Table 1 .

Table 1: Pharmacokinetic Parameters of Warfarin Co-administered with Oxolamine in Male Sprague-Dawley Rats

ParameterWarfarin Alone (Control)Warfarin + Oxolamine (10 mg/kg)Warfarin + Oxolamine (50 mg/kg)
AUC (µg·h/mL) 180254330
Terminal Half-life (h) Significantly ProlongedSignificantly ProlongedSignificantly Prolonged
AUC (Area Under the Curve) represents the total drug exposure over time.

The study concluded that the observed increase in warfarin's systemic exposure and its prolonged half-life in male rats were attributable to the inhibition of the cytochrome P450 enzyme CYP2B1 by oxolamine.[3] In female rats, this interaction was not observed, suggesting a sex-specific enzymatic pathway involvement in that species.

In Vitro and Human Data

Currently, there is a significant lack of publicly available in vitro data detailing the inhibitory effects of oxolamine hydrochloride on specific human cytochrome P450 isoforms. No studies presenting quantitative measures such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) have been identified in the scientific literature. Furthermore, there is no definitive information on which human CYP enzymes are primarily responsible for the metabolism of oxolamine itself. This absence of data represents a critical gap in the pharmacological profile of oxolamine and underscores the need for further research to ensure its safe use, particularly in patients receiving multiple medications.[4]

Standardized Experimental Protocols for Assessing CYP Interactions

To address the existing knowledge gap, standardized in vitro and in vivo experimental protocols are necessary. The following sections describe general methodologies widely accepted in the field of drug metabolism and pharmacokinetics for evaluating the interaction of a compound like this compound with CYP enzymes.

In Vitro CYP Inhibition Assay Using Human Liver Microsomes

This assay is a fundamental in vitro method to determine the potential of a test compound to inhibit major CYP enzymes.

Methodology:

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLMs) are used as the source of CYP enzymes.

    • A panel of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).

    • An NADPH-regenerating system (to provide the necessary cofactor for CYP activity).

    • This compound dissolved in a suitable solvent at a range of concentrations.

    • Positive control inhibitors for each CYP isoform.

  • Incubation:

    • HLMs, the probe substrate, and varying concentrations of this compound (or a positive control inhibitor) are pre-incubated in a buffer solution.

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • The incubation is carried out at 37°C for a specified period.

  • Termination and Analysis:

    • The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

    • The samples are then processed (e.g., centrifugation) to remove protein.

    • The concentration of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The rate of metabolite formation in the presence of oxolamine is compared to the control (no oxolamine).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the oxolamine concentration.

The following diagram illustrates the general workflow of a CYP inhibition assay.

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Substrate CYP Probe Substrate Substrate->Incubate Oxolamine Oxolamine HCl (Test Inhibitor) Oxolamine->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Initiate Reaction Quench Quench Reaction Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate IC50 Analyze->Calculate

In Vitro CYP Inhibition Assay Workflow.
Determination of Oxolamine's Metabolic Pathway

Identifying the CYP enzymes responsible for metabolizing oxolamine is crucial for predicting potential drug interactions where other drugs might inhibit its clearance.

Methodology:

  • Incubation with Recombinant Human CYP Enzymes:

    • This compound is incubated individually with a panel of commercially available recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2D6, rCYP3A4).

    • The disappearance of the parent drug (oxolamine) and/or the formation of its metabolites are monitored over time using LC-MS/MS.

    • The enzymes that show the highest rate of metabolism are identified as the primary contributors.

  • Chemical Inhibition Assay in HLMs:

    • Oxolamine is incubated with pooled HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isoform.

    • A significant reduction in the metabolism of oxolamine in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme in its metabolism.

The logical relationship for identifying the metabolic pathway is depicted below.

Metabolic_Pathway_Identification cluster_methods Experimental Approaches cluster_outcome Outcome Recombinant Incubation with Recombinant Human CYP Isoforms Identify Identify Primary Metabolizing CYP Enzyme(s) for Oxolamine Recombinant->Identify Direct Evidence Chemical Incubation with HLMs and Selective Chemical Inhibitors Chemical->Identify Confirmatory Evidence

Approaches for Metabolic Pathway Identification.

Signaling Pathway of Known Interaction

Based on the preclinical animal data, the interaction between oxolamine and warfarin is proposed to occur via the inhibition of CYP2B1, leading to a decreased metabolism of warfarin and consequently, an increased risk of anticoagulant effects.

Oxolamine_Warfarin_Interaction Oxolamine Oxolamine CYP2B1 CYP2B1 Oxolamine->CYP2B1 Inhibits Warfarin Warfarin (Active) Metabolites Inactive Metabolites Warfarin->Metabolites Metabolism Effect Increased Anticoagulant Effect / Risk of Bleeding Warfarin->Effect Leads to

Proposed Pathway of Oxolamine-Warfarin Interaction in Rats.

Conclusion and Future Directions

The current body of scientific literature provides limited insight into the interaction of this compound with human cytochrome P450 enzymes. The existing preclinical data from a single rat study suggests a potential for clinically significant drug interactions through the inhibition of CYP2B1. However, the absence of in vitro data with human enzymes and in vivo human studies makes it difficult to extrapolate these findings to clinical practice.

To ensure the safe and effective use of oxolamine, particularly in an increasingly complex polypharmacy landscape, the following research is imperative:

  • In vitro inhibition studies using human liver microsomes and a panel of recombinant human CYP enzymes to determine the IC50 and Ki values of oxolamine for all major isoforms.

  • In vitro metabolism studies to identify the specific human CYP enzymes responsible for the metabolism of oxolamine.

  • Well-designed clinical drug-drug interaction studies in human subjects to evaluate the in vivo effects of oxolamine on the pharmacokinetics of sensitive CYP substrates.

The generation of this data will be crucial for regulatory agencies, healthcare professionals, and pharmaceutical scientists to make informed decisions regarding the clinical use of this compound and to mitigate the risk of adverse drug events.

References

Early-Stage Research on Oxolamine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxolamine (B1678060)

Oxolamine is a clinically used antitussive agent, available as a citrate (B86180) salt, known for its peripheral and central nervous system effects.[1][2] Its primary mechanism of action is attributed to its local anesthetic effect on the respiratory tract, which reduces the sensitivity of the cough reflex.[1] Unlike many other cough suppressants, oxolamine does not primarily act on the brain's cough center, leading to fewer central nervous system side effects.[1] Additionally, oxolamine exhibits anti-inflammatory properties that contribute to its therapeutic effect in respiratory conditions like bronchitis and laryngitis.[1][2] It is the 1,2,4-oxadiazole (B8745197) core of oxolamine that has attracted interest in the development of novel derivatives with potentially enhanced pharmacological activities. This guide focuses on the early-stage research and methodologies surrounding the synthesis and evaluation of derivatives based on the oxadiazole scaffold of oxolamine.

Core Structure and Synthesis

The core of oxolamine is a 3-phenyl-5-(diethylaminoethyl)-1,2,4-oxadiazole structure. The synthesis of oxolamine and its derivatives generally involves multi-step chemical reactions. A common synthetic route to obtain the oxadiazole core involves the reaction of amidoximes with carboxylic acid derivatives.

A general synthesis pathway for oxolamine citrate involves the following key steps:

  • Formation of an intermediate (OXO1): This is achieved through the reaction of benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride.[3]

  • Formation of a second intermediate (OXO2): Anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride (3-CC) are added to OXO1.[3]

  • Formation of Oxolamine: Diethylamine (DEA) is then reacted with OXO2 to form the oxolamine base.[3]

  • Formation of Oxolamine Citrate: Finally, citric acid monohydrate is added to the oxolamine base to produce oxolamine citrate.[3]

The following diagram illustrates a generalized workflow for the synthesis and screening of oxadiazole derivatives, inspired by methodologies reported in the literature.

G cluster_synthesis Synthesis cluster_screening Pharmacological Screening cluster_lead Lead Optimization Start Starting Materials (e.g., Aromatic Carboxylic Acids) Esterification Esterification Start->Esterification Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Cyclization Cyclization (e.g., CS2/KOH) Hydrazinolysis->Cyclization Derivatization Derivatization (e.g., Acetylation, Aromatic Group Attachment) Cyclization->Derivatization Purification Purification & Characterization (IR, 1H NMR) Derivatization->Purification InVivo In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Purification->InVivo Data Data Analysis (% Inhibition) InVivo->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for synthesis and screening of oxadiazole derivatives.

Pharmacological Evaluation of Derivatives

Early-stage research on oxolamine derivatives primarily focuses on their anti-inflammatory and antitussive properties. The anti-inflammatory activity is a key characteristic of oxolamine itself and a desirable trait in its derivatives.[1][2]

In Vivo Anti-inflammatory Activity

A widely used and well-established method for evaluating the anti-inflammatory potential of new compounds is the carrageenan-induced rat paw edema model. This acute inflammation model allows for the quantitative assessment of a compound's ability to reduce swelling.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are fasted overnight with free access to water before the experiment.

  • Grouping: The animals are divided into several groups:

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac (B195802) sodium).

    • Test Groups: Receive the synthesized oxadiazole derivatives at various doses.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30 or 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 ml of 1% w/v carrageenan solution in normal saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the test group.

Quantitative Data from Derivative Studies

While specific data for "Oxolamine hydrochloride derivatives" is limited in publicly available literature, studies on structurally related 1,3,4-oxadiazole (B1194373) derivatives provide valuable insights into the potential for developing potent anti-inflammatory agents from this chemical class.

Compound Type Assay Result Reference
Novel 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD)Carrageenan-induced rat paw edemaOSD showed comparable activity to diclofenac and was more efficacious than OPD.[2]
2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a to Ox-6f)Heat-induced albumin denaturationOx-6f showed the most promising activity with 74.16% inhibition.[4]
2,5-Disubstituted-1,3,4-oxadiazole derivatives (Ox-6a to Ox-6f)Carrageenan-induced rat paw edemaOx-6f significantly reduced edema by 79.83%.[4]
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone (10b and 13b)Carrageenan-induced rat paw edemaCompound 13b partly reversed the increase in paw volume at all tested doses.[5]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of oxolamine and its derivatives are believed to be mediated through the modulation of inflammatory signaling pathways. While the exact mechanisms for many derivatives are still under investigation, a plausible pathway involves the inhibition of pro-inflammatory mediators.

The following diagram illustrates a simplified hypothetical signaling pathway for the anti-inflammatory action of oxadiazole derivatives.

cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling Cascade cluster_drug Drug Action cluster_response Inflammatory Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 Activation Stimulus->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Mediators Pro-inflammatory Mediator Release (e.g., TNF-α, PGE2) NFkB->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation Oxadiazole Oxadiazole Derivative Oxadiazole->NFkB Inhibition

Hypothetical anti-inflammatory signaling pathway.

Research on some novel 1,3,4-oxadiazole derivatives suggests their anti-inflammatory mechanism may involve targeting the LPS-TLR4-NF-κB signaling pathway.[2] Further investigation into the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for guiding future drug development efforts.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold of oxolamine presents a promising starting point for the development of new therapeutic agents, particularly those with anti-inflammatory and antitussive properties. Early-stage research on related oxadiazole derivatives has demonstrated the potential of this chemical class. Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives: This will allow for a more direct structure-activity relationship (SAR) analysis.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these derivatives will be critical for their optimization.

  • Pharmacokinetic and toxicological profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their advancement into preclinical and clinical development.

By leveraging the established methodologies and building upon the existing knowledge base, researchers can continue to explore the therapeutic potential of oxolamine derivatives for the treatment of respiratory and inflammatory diseases.

References

A Comprehensive Technical Guide to the Solubility of Oxolamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of oxolamine (B1678060) hydrochloride in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document synthesizes existing qualitative information, presents data for the related citrate (B86180) salt for comparative purposes, and offers a framework for the experimental determination of solubility.

Introduction to Oxolamine Hydrochloride

Oxolamine is a cough suppressant with anti-inflammatory properties.[1] It is chemically classified as a tertiary amine. For pharmaceutical applications, oxolamine is often formulated as a salt to enhance its stability and aqueous solubility. The hydrochloride salt (CAS 1219-20-1) is one such form.[2] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and manufacturing processes.[3] Understanding its solubility in various organic solvents is particularly crucial for processes such as purification, crystallization, and the development of liquid dosage forms.

While the free base form of oxolamine is soluble in many organic solvents, the formation of the hydrochloride salt significantly alters its solubility profile, generally increasing its polarity and favoring solubility in more polar solvents.[4][5]

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in methanol (B129727), ethanol (B145695), acetone, or chloroform. However, quantitative data for the related salt, oxolamine citrate, is available and presented below for reference. It is important to note that the solubility of the citrate salt may differ significantly from that of the hydrochloride salt due to differences in their crystal lattice energies and interactions with the solvent molecules.

Table 1: Quantitative Solubility of Oxolamine Citrate

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified93.5[6]
WaterH₂O18.02Not Specified28.7[6]

Table 2: Qualitative and Inferred Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )ClassificationQualitative Solubility
MethanolCH₃OH32.04Polar ProticReported as a solvent for preparing standard solutions, suggesting good solubility.[7]
EthanolC₂H₅OH46.07Polar ProticInferred to have some solubility, as is common for tertiary amine hydrochlorides.
AcetoneC₃H₆O58.08Polar AproticNot Available
ChloroformCHCl₃119.38NonpolarInferred to have low solubility, as is typical for hydrochloride salts.[8]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is based on the shake-flask method, which is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a specified temperature.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform) of analytical grade

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of scintillation vials.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening the solubility of a pharmaceutical compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess Oxolamine HCl B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for solubility screening.

Conclusion

While precise, quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, this guide provides a consolidated view of the available information and a practical framework for its experimental determination. The provided data for oxolamine citrate offers a preliminary reference point, and the general principles of amine salt solubility suggest that polar protic solvents like methanol and ethanol are likely to be more effective solvents than less polar ones. For drug development professionals, the experimental protocol outlined herein provides a robust method for generating the necessary solubility data to support formulation and process development activities.

References

The Degradation Profile of Oxolamine Hydrochloride: A Technical Guide to Its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of Oxolamine, a widely used cough suppressant. By synthesizing information from various stability-indicating studies and the known chemistry of its core 1,2,4-oxadiazole (B8745197) structure, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed for formulation development, stability testing, and regulatory submissions. This guide details the conditions under which Oxolamine hydrochloride is susceptible to degradation, outlines the analytical methodologies for its assessment, and proposes its most probable degradation pathways.

Executive Summary

Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is available as citrate (B86180) and phosphate (B84403) salts. While some studies indicate that Oxolamine is highly stable under various stress conditions, the inherent reactivity of the 1,2,4-oxadiazole ring suggests potential degradation under hydrolytic, oxidative, and photolytic stress. This guide consolidates the findings from forced degradation studies and provides a theoretical framework for its degradation mechanisms. A thorough understanding of these pathways is essential for the development of robust and stable pharmaceutical formulations of Oxolamine.

Stability-Indicating Analytical Methods

The primary analytical technique for assessing the stability of Oxolamine is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Several studies have developed and validated stability-indicating HPLC methods capable of separating the intact drug from its potential degradation products.

Table 1: Summary of Reported Stability-Indicating HPLC Methods for Oxolamine Salts

Salt FormColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Oxolamine CitrateZodiac C18 (250 x 4.6 mm, 5µm)Methanol (B129727), Water, and Acetonitrile1.02457.25[1]
Oxolamine CitrateBDS Hypersil C18 (150 x 4.6 mm, 5µm)0.1% Triethylamine (pH 3.5 with Orthophosphoric Acid) and Acetonitrile (72:28 v/v)1.0230>3[2][3]
Oxolamine PhosphateIntersil CN (250 x 4.6 mm, 5µm)0.1% Formic Acid and Acetonitrile (50:50 v/v)0.72922.277[2][4]

Forced Degradation Studies and Quantitative Data

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Oxolamine salts have been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Conditions for Oxolamine Phosphate

Stress ConditionReagent and ConditionsExposure Time
Acid Hydrolysis0.5 N HCl at 80°C (reflux)2 hours
Base Hydrolysis0.5 N NaOH at 80°C (reflux)2 hours
Oxidation20% H₂O₂ at 80°C (reflux)2 hours
Thermal DegradationHot air oven at 105°C2 hours
Photolytic DegradationExposure to sunlight24 hours

Data extracted from Murali and Rambabu, 2016[2][4]

While one study reported Oxolamine citrate to be highly stable under all tested conditions[1], the study on Oxolamine phosphate demonstrated the formation of degradation products under various stresses, although the percentage of degradation was not explicitly quantified in the available literature. The chromatograms from the study confirm the ability of the analytical method to separate these degradants from the parent drug.

Proposed Degradation Pathways of Oxolamine

Although no studies have definitively identified and elucidated the structures of Oxolamine's degradation products, its chemical structure, centered on a 1,2,4-oxadiazole ring, allows for the proposal of several likely degradation pathways based on the known reactivity of this heterocyclic system.

Hydrolytic Degradation

The 1,2,4-oxadiazole ring is known to be susceptible to both acid- and base-catalyzed hydrolysis.[5] This degradation proceeds via the opening of the heterocyclic ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-4 atom of the oxadiazole ring is likely protonated. This activation facilitates a nucleophilic attack by water on the C-5 carbon, leading to ring cleavage.

  • Base-Catalyzed Hydrolysis: In alkaline media, a direct nucleophilic attack of a hydroxide (B78521) ion on the C-5 carbon initiates the ring-opening process.

Both pathways are proposed to yield an aryl nitrile derivative as a primary degradation product.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Oxolamine_Acid Oxolamine Protonation Protonation of Oxadiazole Ring (N-4) Oxolamine_Acid->Protonation Nucleophilic_Attack_Acid Nucleophilic Attack by H₂O at C-5 Protonation->Nucleophilic_Attack_Acid Ring_Opening_Acid Ring Opening Nucleophilic_Attack_Acid->Ring_Opening_Acid Product_A Aryl Nitrile Derivative + N,N-diethyl-2-aminoethanol Ring_Opening_Acid->Product_A Oxolamine_Base Oxolamine Nucleophilic_Attack_Base Nucleophilic Attack by OH⁻ at C-5 Oxolamine_Base->Nucleophilic_Attack_Base Ring_Opening_Base Ring Opening Nucleophilic_Attack_Base->Ring_Opening_Base Product_B Aryl Nitrile Derivative + N,N-diethyl-2-aminoethanol Ring_Opening_Base->Product_B

Proposed Hydrolytic Degradation Pathways for Oxolamine.
Oxidative Degradation

Oxidative degradation of Oxolamine would likely target the electron-rich centers of the molecule. While the 1,2,4-oxadiazole ring is generally electron-poor, the phenyl ring and the tertiary amine are susceptible to oxidation. The essence of photodegradation in similar oxadiazole polymers has been identified as a photo-oxidation process.[6]

G cluster_products Potential Oxidative Degradation Products Oxolamine Oxolamine N_Oxide N-Oxide Formation (at diethylamino group) Oxolamine->N_Oxide Hydroxylated_Phenyl Hydroxylation of Phenyl Ring Oxolamine->Hydroxylated_Phenyl Ring_Cleavage Oxadiazole Ring Cleavage Products Oxolamine->Ring_Cleavage Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Oxolamine

Potential Oxidative Degradation Targets of Oxolamine.
Photolytic Degradation

Studies on other 1,2,4-oxadiazole derivatives have shown that UV irradiation can induce molecular rearrangements.[7][8] A common photolytic pathway involves the cleavage of the weak O-N bond, followed by a "ring contraction-ring expansion" mechanism to form a more stable 1,3,4-oxadiazole (B1194373) isomer. Alternatively, the intermediate could react with solvents to form open-chain products.

G cluster_pathways Competing Photolytic Pathways Oxolamine Oxolamine ON_Cleavage O-N Bond Cleavage Oxolamine->ON_Cleavage UV_Light UV Light (254 nm) UV_Light->Oxolamine Intermediate Diradical Intermediate ON_Cleavage->Intermediate Isomerization Ring Contraction-Expansion Intermediate->Isomerization Solvent_Reaction Reaction with Solvent Intermediate->Solvent_Reaction Product_Isomer 1,3,4-Oxadiazole Isomer Isomerization->Product_Isomer Product_Open_Chain Open-Chain Products Solvent_Reaction->Product_Open_Chain

Proposed Photolytic Degradation Pathways for Oxolamine.

Experimental Protocols

The following protocols are based on the stability-indicating method development for Oxolamine phosphate by Murali and Rambabu (2016).[2][4] These can serve as a foundation for researchers conducting forced degradation studies on this compound.

Preparation of Stock and Sample Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

  • Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.

Forced Degradation (Stress Testing) Workflow

The general workflow for conducting forced degradation studies is as follows:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 100 µg/mL Oxolamine Solution Acid Acid Hydrolysis (0.5 N HCl, 80°C, 2h) start->Acid Base Base Hydrolysis (0.5 N NaOH, 80°C, 2h) start->Base Oxidation Oxidation (20% H₂O₂, 80°C, 2h) start->Oxidation Thermal Thermal (105°C, 2h) start->Thermal Photo Photolytic (Sunlight, 24h) start->Photo Neutralize Cool and Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability- Indicating HPLC Method Dilute->Analyze end Compare with Control and Quantify Degradation Analyze->end

Experimental Workflow for Forced Degradation Studies.
Chromatographic Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: Intersil CN (250 x 4.6 mm, 5µm) or a suitable C18 column.[2][4]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) in an isocratic mode (e.g., 50:50 v/v).[2][4]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for Oxolamine (e.g., 245 nm or 292 nm).[1][2][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25 ± 2°C).[2][4]

Conclusion and Future Perspectives

The available evidence suggests that while Oxolamine may exhibit considerable stability in formulated products, its core 1,2,4-oxadiazole structure is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The proposed degradation pathways in this guide, primarily involving the opening of the oxadiazole ring, provide a strong theoretical basis for understanding its intrinsic stability.

However, a significant gap remains in the literature: the definitive isolation, identification, and structural elucidation of the actual degradation products of Oxolamine. Future research should focus on employing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to characterize the degradants formed under various stress conditions. This will not only confirm the proposed pathways but also provide a complete picture of Oxolamine's degradation profile, which is invaluable for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.

References

Chiral Separation and Pharmacological Activity of Oxolamine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine (B1678060) is a non-narcotic substance recognized for its antitussive and anti-inflammatory properties, primarily utilized in the management of cough and inflammation of the upper respiratory tract.[1][2][3] Like many pharmaceutical compounds, oxolamine possesses a chiral center, suggesting the existence of two enantiomeric forms. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacodynamics, pharmacokinetics, and toxicity.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[4] This guide provides a comprehensive overview of the methodologies for the chiral separation of oxolamine enantiomers and the evaluation of their distinct pharmacological activities, drawing upon established principles of stereochemistry and pharmacology. While specific studies on the enantioselective properties of oxolamine are not extensively reported in publicly available literature, this document outlines the theoretical framework and practical approaches for such an investigation.

Introduction to Chirality and Oxolamine

Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a synthetic compound that acts primarily as a peripheral cough suppressant.[1][3][6] Its mechanism of action is believed to involve a local anesthetic effect on the sensory nerve endings in the respiratory tract, reducing the irritation that triggers the cough reflex.[1][7] Additionally, it has demonstrated anti-inflammatory, analgesic, and antispasmodic properties.[6]

The presence of a stereogenic center in the oxolamine molecule necessitates the consideration of its enantiomeric forms, (R)-oxolamine and (S)-oxolamine. The differential interaction of these enantiomers with chiral biological targets, such as receptors and enzymes, could lead to stereospecific pharmacological profiles. Therefore, the separation and individual characterization of each enantiomer are crucial for a complete understanding of its therapeutic potential and safety profile.

Methodologies for Chiral Separation of Oxolamine Enantiomers

The resolution of a racemic mixture into its individual enantiomers is a critical step in the development of chiral drugs.[8] High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful and widely used techniques for chiral separations in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantioseparation, primarily relying on the use of chiral stationary phases (CSPs).[9][10] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation of Oxolamine Enantiomers (Hypothetical)

  • Objective: To develop a robust HPLC method for the baseline separation of (R)- and (S)-oxolamine.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase Selection: A screening of various polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak ID) and cyclodextrin-based columns would be the initial step. Polysaccharide-based CSPs are known for their broad applicability.

  • Mobile Phase Optimization:

    • Normal-Phase: A mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol, ethanol) as a polar modifier. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary for basic compounds like oxolamine to improve peak shape and resolution.

    • Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile, methanol).

  • Detection: UV detection at a wavelength where oxolamine exhibits maximum absorbance.

  • Method Validation: The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Data Presentation: Hypothetical HPLC Screening Results

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)
Chiralpak IAn-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.01.8
Chiralpak IDn-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)0.82.2
Cyclobond I 2000Acetonitrile/Triethylammonium Acetate Buffer (pH 4.5) (60:40, v/v)1.21.5

Note: This data is illustrative and represents a potential outcome of a screening study.

Capillary Electrophoresis (CE)

Chiral CE is another powerful technique for enantiomeric separation, particularly suitable for charged or polar compounds. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral Capillary Electrophoresis of Oxolamine Enantiomers (Hypothetical)

  • Objective: To achieve the enantioseparation of oxolamine using CE.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used chiral selectors. The concentration of the selector in the background electrolyte would be optimized.

  • Background Electrolyte: A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH. The pH will influence the charge of oxolamine and the interaction with the chiral selector.

  • Separation Voltage and Temperature: These parameters would be optimized to achieve the best resolution and analysis time.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

Workflow for Chiral Separation Method Development

G cluster_0 Method Development racemic_oxolamine Racemic Oxolamine Sample screening Screening of Chiral Separation Techniques racemic_oxolamine->screening hplc Chiral HPLC screening->hplc Primary Approach ce Chiral CE screening->ce Alternative Approach csp_selection CSP & Mobile Phase Screening hplc->csp_selection cs_selection Chiral Selector & BGE Screening ce->cs_selection optimization Method Optimization (Flow Rate, Temperature, Concentration) csp_selection->optimization cs_selection->optimization validation Method Validation (ICH Guidelines) optimization->validation separated Separated (R)- and (S)-Oxolamine validation->separated

Caption: A generalized workflow for the development and validation of a chiral separation method for oxolamine enantiomers.

Evaluation of Enantioselective Pharmacological Activity

Once the enantiomers of oxolamine are separated and purified, their individual pharmacological activities can be assessed through a series of in vitro and in vivo assays.

Antitussive Activity

The primary therapeutic indication for oxolamine is its antitussive effect.

Experimental Protocol: In Vivo Antitussive Assay (Citric Acid-Induced Cough Model)

  • Objective: To compare the antitussive potency of (R)-oxolamine, (S)-oxolamine, and racemic oxolamine.

  • Animal Model: Guinea pigs are a commonly used model for cough studies.

  • Procedure:

    • Animals are pre-treated with vehicle, racemic oxolamine, (R)-oxolamine, or (S)-oxolamine at various doses.

    • After a specific pre-treatment time, the animals are exposed to an aerosol of a tussive agent, such as citric acid, to induce coughing.

    • The number of coughs is counted over a defined period.

  • Data Analysis: The percentage inhibition of cough for each treatment group is calculated and compared. Dose-response curves can be generated to determine the ED50 (effective dose for 50% inhibition) for each enantiomer and the racemate.

Data Presentation: Hypothetical Antitussive Activity Data

CompoundDose (mg/kg, p.o.)Mean Cough Count (± SEM)% Inhibition
Vehicle-45 ± 30
Racemic Oxolamine5025 ± 244.4
(R)-Oxolamine2530 ± 333.3
(R)-Oxolamine5015 ± 266.7
(S)-Oxolamine5040 ± 411.1

Note: This data is illustrative and represents a potential outcome where (R)-oxolamine is the more active enantiomer.

Anti-inflammatory Activity

Oxolamine's anti-inflammatory properties contribute to its therapeutic effect.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced Cytokine Release)

  • Objective: To assess the anti-inflammatory effects of oxolamine enantiomers on cultured cells.

  • Cell Line: A murine macrophage cell line such as RAW 264.7.

  • Procedure:

    • Cells are pre-incubated with various concentrations of racemic oxolamine, (R)-oxolamine, or (S)-oxolamine.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the cell supernatant is collected.

  • Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using ELISA.

  • Data Analysis: The IC50 (concentration for 50% inhibition of cytokine release) for each enantiomer and the racemate is determined.

Logical Flow of Pharmacological Evaluation

G cluster_1 Pharmacological Evaluation enantiomers Purified (R)- and (S)-Oxolamine in_vitro In Vitro Assays enantiomers->in_vitro in_vivo In Vivo Assays enantiomers->in_vivo anti_inflammatory Anti-inflammatory Activity (e.g., Cytokine Release Assay) in_vitro->anti_inflammatory safety Safety & Toxicity (e.g., Cytotoxicity, Acute Toxicity) in_vitro->safety antitussive Antitussive Activity (e.g., Citric Acid Cough Model) in_vivo->antitussive analgesic Analgesic Activity (e.g., Hot Plate Test) in_vivo->analgesic pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies antitussive->pk_pd anti_inflammatory->pk_pd analgesic->pk_pd safety->pk_pd conclusion Determination of Eutomer & Distomer pk_pd->conclusion G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Oxolamine Oxolamine Enantiomer Oxolamine->NFkB Inhibition?

References

Methodological & Application

Application Notes and Protocols for Assessing Oxolamine Hydrochloride Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine hydrochloride is a therapeutic agent primarily classified as a cough suppressant (antitussive).[1][2][3] Its mechanism of action is believed to be multifactorial, involving a central inhibitory effect on the cough center in the medulla oblongata, as well as peripheral activities.[1] Notably, Oxolamine also exhibits anti-inflammatory and local anesthetic properties, which contribute to its overall therapeutic effect by reducing irritation in the respiratory tract.[1][2]

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound across its key pharmacological activities: anti-inflammatory, local anesthetic, and peripheral antitussive effects. The protocols are designed to be adaptable for use in drug discovery and development settings.

I. Assessment of Anti-inflammatory Efficacy

Inflammation is a key component of various respiratory conditions that lead to cough. Oxolamine's anti-inflammatory properties can be quantified using assays that measure its ability to inhibit key inflammatory mediators and enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. This assay measures the ability of this compound to inhibit the activity of both COX-1 and COX-2 isoforms.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid in ethanol.

  • Inhibitor and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.

    • Use a known non-selective COX inhibitor (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

    • A vehicle control (solvent only) should be included.

  • Assay Procedure (Colorimetric):

    • To a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the various concentrations of this compound, control inhibitors, or vehicle.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Ibuprofen (Example)15250.6
Celecoxib (Example)>1000.8>125
Nitric Oxide (NO) Production Assay in Macrophages

Principle: During inflammation, macrophages are activated and produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control and a vehicle control.

    • Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compoundData to be determined
L-NAME (Example)50

II. Assessment of Local Anesthetic Efficacy

The local anesthetic properties of this compound can be evaluated by assessing its effects on neuronal cell viability and excitability.

Neuronal Cell Viability Assay

Principle: Local anesthetics can induce cytotoxicity at high concentrations. This assay determines the concentration range at which this compound affects the viability of neuronal cells, providing an indication of its potential for nerve blockade and toxicity.

Experimental Protocol:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation:

CompoundCC50 in SH-SY5Y cells (µM)
This compoundData to be determined
Lidocaine (Example)1500
Bupivacaine (Example)500
Inhibition of Neuronal Excitability (In Vitro Electrophysiology)

Principle: Local anesthetics block the initiation and propagation of action potentials in neurons. This can be measured in vitro using techniques like patch-clamp electrophysiology or microelectrode arrays (MEAs) to assess changes in neuronal firing.

Experimental Protocol (MEA):

  • Neuronal Culture on MEAs:

    • Culture primary neurons or iPSC-derived neurons on MEA plates.

  • Baseline Activity Recording:

    • Record the spontaneous electrical activity of the neuronal network to establish a baseline.

  • Drug Application:

    • Apply increasing concentrations of this compound to the culture.

    • Record the neuronal activity at each concentration.

  • Data Analysis:

    • Analyze the MEA data for changes in spike rate, burst frequency, and network synchrony.

    • Determine the concentration at which this compound significantly reduces or abolishes neuronal firing.

Data Presentation:

CompoundConcentration for 50% Reduction in Spike Rate (µM)
This compoundData to be determined
Tetrodotoxin (Example)0.1

III. Assessment of Peripheral Antitussive Efficacy

The peripheral antitussive action of this compound can be investigated by examining its ability to inhibit the activation of sensory neurons that initiate the cough reflex.

Inhibition of Capsaicin-Induced Calcium Influx in Sensory Neurons

Principle: Tussive agents like capsaicin (B1668287) activate sensory neurons, leading to an influx of calcium and subsequent neurotransmitter release. This assay measures the ability of this compound to block this capsaicin-induced calcium influx in cultured sensory neurons.

Experimental Protocol:

  • Sensory Neuron Culture:

    • Culture dorsal root ganglion (DRG) neurons isolated from rodents.

  • Calcium Imaging:

    • Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with capsaicin.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.

  • Data Analysis:

    • Quantify the peak calcium response in the presence and absence of this compound.

    • Calculate the percentage inhibition of the capsaicin-induced calcium influx.

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 for Inhibition of Capsaicin-Induced Calcium Influx (µM)
This compoundData to be determined
Capsazepine (Example)0.5
Inhibition of Substance P Release from Sensory Neurons

Principle: Activation of sensory neurons by tussive stimuli can trigger the release of neuropeptides like Substance P, which contributes to neurogenic inflammation and cough. This assay measures the effect of this compound on the stimulated release of Substance P.

Experimental Protocol:

  • Sensory Neuron Culture:

    • Culture DRG neurons.

  • Stimulation and Supernatant Collection:

    • Pre-treat the neurons with different concentrations of this compound.

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific tussive agent to induce Substance P release.

    • Collect the culture supernatant.

  • Substance P Quantification (ELISA):

    • Measure the concentration of Substance P in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of stimulated Substance P release by this compound.

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 for Inhibition of Substance P Release (µM)
This compoundData to be determined
NK1 Receptor Antagonist (Example)Data varies with specific antagonist

Visualization of Methodologies and Pathways

G cluster_0 Anti-inflammatory Efficacy AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation1 Inflammation PGs->Inflammation1 LPS LPS Macrophages Macrophages LPS->Macrophages iNOS iNOS Macrophages->iNOS NO Nitric Oxide iNOS->NO Inflammation2 Inflammation NO->Inflammation2 Oxolamine_inf Oxolamine hydrochloride Oxolamine_inf->COX Inhibits Oxolamine_inf->iNOS Inhibits

Caption: Signaling pathways targeted in anti-inflammatory assays for Oxolamine.

G cluster_1 Local Anesthetic & Peripheral Antitussive Workflow Start Start: Culture Neuronal Cells (e.g., SH-SY5Y, DRG) Treatment Treat with Oxolamine hydrochloride Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Viability Cell Viability Assay (MTT) Assay_Choice->Viability Electrophysiology Neuronal Excitability (MEA) Assay_Choice->Electrophysiology Calcium_Influx Calcium Influx Assay (Capsaicin-induced) Assay_Choice->Calcium_Influx Substance_P Substance P Release (ELISA) Assay_Choice->Substance_P Data_Analysis Data Analysis (IC50 / CC50) Viability->Data_Analysis Electrophysiology->Data_Analysis Calcium_Influx->Data_Analysis Substance_P->Data_Analysis

Caption: Experimental workflow for assessing local anesthetic and antitussive effects.

G cluster_2 Peripheral Antitussive Mechanism Tussive_Stimulus Tussive Stimulus (e.g., Capsaicin) Sensory_Neuron Sensory Neuron Tussive_Stimulus->Sensory_Neuron Calcium_Channel Ion Channel Activation (e.g., TRPV1) Sensory_Neuron->Calcium_Channel Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Calcium_Influx->Neurotransmitter_Release Cough_Reflex Cough Reflex Arc Neurotransmitter_Release->Cough_Reflex Oxolamine_peri Oxolamine hydrochloride Oxolamine_peri->Calcium_Channel Blocks Oxolamine_peri->Neurotransmitter_Release Inhibits

Caption: Logical relationship of Oxolamine's peripheral antitussive action.

References

Application Notes and Protocols for Studying the Antitussive Effects of Oxolamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine, available in some jurisdictions as Oxolamine hydrochloride or citrate, is a non-opioid medication utilized for its antitussive (cough-suppressing) properties in the management of cough associated with respiratory conditions like bronchitis and laryngitis.[1][2] Its mechanism of action is multifaceted, involving both central and peripheral pathways, with a predominant peripheral effect.[3][4] This dual action, encompassing mild local anesthetic and anti-inflammatory properties, offers a distinct therapeutic profile compared to centrally acting opioid antitussives.[1][3] These application notes provide detailed protocols for established animal models used to evaluate the antitussive efficacy of this compound and offer insights into its mechanism of action.

Animal Models for Antitussive Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of antitussive agents. The most commonly employed and well-validated models for studying chemically-induced cough are the citric acid-induced model in guinea pigs and the sulfur dioxide-induced model in mice.

Citric Acid-Induced Cough Model in Guinea Pigs

The guinea pig is a widely used species for cough research due to its well-defined cough reflex that closely mimics human cough. Inhalation of citric acid aerosol reliably induces coughing in a concentration-dependent manner.

Experimental Protocol:

Animals:

  • Male Hartley guinea pigs weighing 300 to 350 g are commonly used.[5] Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.[5]

Materials and Equipment:

  • This compound

  • Citric acid (0.4 M solution in 0.9% saline)[6]

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Codeine phosphate, 10-24 mg/kg)[6]

  • Whole-body plethysmograph chamber (transparent, ~2500 cm³)[6]

  • Ultrasonic nebulizer[6]

  • Sound recording and analysis software

Procedure:

  • Pre-treatment: Administer this compound, vehicle, or a positive control agent to the guinea pigs at the desired doses and route (e.g., oral gavage, intraperitoneal injection). A pre-treatment time of 30-60 minutes is typical.[6]

  • Acclimatization: Place each unrestrained guinea pig individually into the whole-body plethysmograph chamber and allow for a brief acclimatization period.[6]

  • Cough Induction: Expose the animal to a continuous aerosol of 0.4 M citric acid for a fixed period, typically 7-10 minutes.[6] The nebulizer should generate particles in the respirable range.

  • Observation and Recording: Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 7 minutes).[6] Coughs can be identified and counted by trained observers and validated using sound analysis software.[6]

  • Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated control group. Other parameters such as the latency to the first cough can also be measured.[6]

Sulfur Dioxide-Induced Cough Model in Mice

This model is a reliable and straightforward method for inducing cough in mice and is suitable for screening potential antitussive compounds.

Experimental Protocol:

Animals:

  • Albino mice of either sex, weighing 25-30 g, are commonly used.[7]

Materials and Equipment:

  • This compound

  • Sodium hydrogen sulfite (B76179) (NaHSO₃) solution (e.g., 500 mg/mL in distilled water)[8]

  • Sulfuric acid (H₂SO₄)[8]

  • Vehicle (e.g., distilled water, 2% v/v aqueous Tween 80 solution)[8]

  • Positive control (e.g., Codeine sulphate, 10-20 mg/kg)[8]

  • Desiccator or exposure chamber[8]

  • Observation chamber[7]

Procedure:

  • Pre-treatment: Administer this compound, vehicle, or a positive control agent to the mice orally. A 30-minute pre-treatment time is common.[7]

  • Cough Induction:

    • Place a vial containing a solution of sodium hydrogen sulfite at the bottom of a desiccator.[8]

    • Add a small volume of sulfuric acid to the NaHSO₃ solution to generate sulfur dioxide (SO₂) gas.[8]

    • After a brief period (e.g., 15 seconds) to allow for gas generation, place the mice on a platform inside the desiccator and expose them to the SO₂ for a short duration (e.g., 30-45 seconds).[8][9]

  • Observation: Immediately after exposure, transfer the mice to an observation chamber and count the number of coughs for a fixed period (e.g., 5 minutes).[7]

  • Data Analysis: The primary endpoint is the frequency of coughs. The percentage inhibition of the cough reflex is calculated for the drug-treated groups compared to the vehicle control group.

Data Presentation

While specific dose-response data for this compound in these models is not extensively available in the public domain, the following tables illustrate how quantitative data for antitussive agents are typically presented. Researchers should generate similar tables with their experimental data for this compound.

Table 1: Effect of Antitussive Agents on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)RouteNumber of Coughs (Mean ± SEM)% Inhibition of CoughLatency to First Cough (s, Mean ± SEM)
Vehicle Control-p.o.24.5 ± 3.0-151.4 ± 20.0
Codeine12p.o.Data PointCalculated ValueData Point
Codeine24p.o.7.4 ± 1.5~70%311.0 ± 36.0
Oxolamine HClDose 1p.o.Experimental DataCalculated ValueExperimental Data
Oxolamine HClDose 2p.o.Experimental DataCalculated ValueExperimental Data
Oxolamine HClDose 3p.o.Experimental DataCalculated ValueExperimental Data

Data for comparator drugs are illustrative and based on published studies.[6] Researchers should replace these with their own experimental data for this compound.

Table 2: Effect of Antitussive Agents on Sulfur Dioxide-Induced Cough in Mice

Treatment GroupDose (mg/kg)RouteNumber of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-p.o.Data Point-
Codeine Sulphate10p.o.Data Point~75-79%
Codeine Sulphate20p.o.Data Point~47%
Oxolamine HClDose 1p.o.Experimental DataCalculated Value
Oxolamine HClDose 2p.o.Experimental DataCalculated Value
Oxolamine HClDose 3p.o.Experimental DataCalculated Value

Data for comparator drugs are illustrative and based on published studies.[8][9] Researchers should replace these with their own experimental data for this compound.

Mechanism of Action and Signaling Pathways

Oxolamine's antitussive effect is attributed to a combination of central and peripheral actions, with evidence suggesting a predominantly peripheral mechanism.[3][4]

Peripheral Actions:

  • Local Anesthetic Effect: Oxolamine is thought to exert a mild local anesthetic action on the sensory nerve endings in the respiratory tract.[2][3] This action likely involves the blockade of voltage-gated sodium channels on afferent nerve fibers, which reduces their sensitivity to tussive stimuli and dampens the initiation of the cough reflex.[10]

  • Anti-inflammatory Effect: Oxolamine possesses anti-inflammatory properties, which contribute to its antitussive efficacy by reducing inflammation in the respiratory tract.[3][11] This effect is thought to involve the inhibition of the release of inflammatory mediators, thereby reducing the irritation of cough receptors.[3]

Central Actions:

  • While considered to have a less prominent role, Oxolamine may also exert some inhibitory effects on the cough center in the medulla oblongata.[3]

Visualizations

experimental_workflow_guinea_pig cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Guinea Pig Acclimatization pretreatment Pre-treatment Administration animal_prep->pretreatment drug_prep Drug Preparation (Oxolamine HCl, Vehicle, Positive Control) drug_prep->pretreatment acclimatization Placement in Plethysmograph pretreatment->acclimatization induction Cough Induction (Citric Acid Aerosol) acclimatization->induction recording Data Recording (Cough Count, Latency) induction->recording analysis Calculation of % Inhibition and Statistical Analysis recording->analysis

Caption: Experimental workflow for the citric acid-induced cough model in guinea pigs.

experimental_workflow_mouse cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Mouse Acclimatization pretreatment Pre-treatment Administration animal_prep->pretreatment drug_prep Drug Preparation (Oxolamine HCl, Vehicle, Positive Control) drug_prep->pretreatment induction Cough Induction (Sulfur Dioxide Exposure) pretreatment->induction observation Observation and Cough Counting induction->observation analysis Calculation of % Inhibition and Statistical Analysis observation->analysis

Caption: Experimental workflow for the sulfur dioxide-induced cough model in mice.

oxolamine_mechanism cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System cluster_inflammation Inflammatory Pathway stimuli Tussive Stimuli (e.g., Citric Acid, SO₂) afferent_nerve Afferent Nerve Fiber (in Respiratory Tract) stimuli->afferent_nerve activates sodium_channel Voltage-gated Na+ Channels afferent_nerve->sodium_channel cough_signal Action Potential (Cough Signal) sodium_channel->cough_signal propagates cough_center Cough Center (Medulla Oblongata) cough_signal->cough_center transmits to cough_reflex Cough Reflex cough_center->cough_reflex initiates oxolamine Oxolamine Hydrochloride oxolamine->sodium_channel blocks oxolamine->cough_center inhibits (minor pathway) inflammatory_mediators Inflammatory Mediators oxolamine->inflammatory_mediators inhibits release inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->inflammatory_mediators induces release of inflammatory_mediators->afferent_nerve sensitizes

Caption: Postulated signaling pathway for the antitussive action of this compound.

References

Synthesis of Oxolamine Hydrochloride: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a compound primarily utilized as a cough suppressant.[1] Its hydrochloride salt, Oxolamine hydrochloride, offers advantages in terms of solubility and stability, making it a suitable candidate for various pharmaceutical formulations.[2] This document provides a detailed protocol for the synthesis of this compound in a research laboratory setting, intended for researchers, scientists, and professionals in drug development. The protocol outlines a multi-step synthesis of the Oxolamine free base, followed by its conversion to the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of Oxolamine and its hydrochloride salt. While specific step-by-step yields for the Oxolamine synthesis are not extensively reported in the literature, an overall process yield for the analogous citrate (B86180) salt has been documented to be significantly improved from 24% to 64% through process optimization.[3] Purity of the final hydrochloride product is expected to be high, as indicated by commercially available standards.

ParameterValueReference
Oxolamine Free Base
Molecular FormulaC₁₄H₁₉N₃O[4]
Molecular Weight245.32 g/mol [4]
Typical Purity>90%[5]
This compound
Molecular FormulaC₁₄H₂₀ClN₃O[2]
Molecular Weight281.78 g/mol [2]
Typical Purity>98%[2]
AppearanceSolid powder[2]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound. The protocol is divided into two main stages: the synthesis of the Oxolamine free base and its subsequent conversion to this compound.

Stage 1: Synthesis of Oxolamine Free Base

The synthesis of the Oxolamine free base is a multi-step process involving the formation of key intermediates. The following protocol is adapted from a documented batch process for Oxolamine synthesis.[3]

Step 1.1: Formation of Intermediate 1 (3-Phenyl-1,2,4-oxadiazole-5-carboxamide oxime)

  • To a suitable reaction vessel, add benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride.

  • Stir the mixture at a controlled temperature to facilitate the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the resulting product is the first intermediate (referred to as OXO1 in the source literature).[3]

Step 1.2: Formation of Intermediate 2 (N-(3-chloropropanoyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide oxime)

  • To the vessel containing Intermediate 1, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).

  • Cool the mixture and slowly add 3-chloropropionyl chloride.

  • Maintain the temperature and stir until the reaction is complete.

  • The resulting product is the second intermediate (referred to as OXO2).[3]

Step 1.3: Formation of Oxolamine

  • To the reaction mixture containing Intermediate 2, add diethylamine (B46881) (DEA).

  • Heat the reaction mixture to 80°C and maintain for approximately 1 hour.[3]

  • After the reaction is complete, cool the mixture to room temperature.

Step 1.4: Purification of Oxolamine Free Base

  • Perform a series of acid-base extractions to purify the Oxolamine base.

  • First, perform two extractions with hydrochloric acid (HCl) in water. The Oxolamine will move to the aqueous phase as its hydrochloride salt, while unreacted starting materials and non-basic impurities will remain in the organic phase.

  • Separate the aqueous phase and then perform two extractions with sodium hydroxide (B78521) (NaOH) solution. This will neutralize the hydrochloride salt and regenerate the Oxolamine free base, which will partition back into an organic solvent (e.g., dichloromethane, ether).

  • Collect the organic phase containing the purified Oxolamine free base.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the purified Oxolamine free base.

Stage 2: Synthesis of this compound

This stage describes the conversion of the purified Oxolamine free base into its hydrochloride salt.

  • Dissolve the purified Oxolamine free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry hydrogen chloride gas through the solution while stirring.

  • The this compound will precipitate out of the solution as a solid.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Dry the final product, this compound, under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Oxolamine Free Base Synthesis cluster_stage2 Stage 2: Hydrochloride Salt Formation Start Starting Materials: Benzonitrile, H₂O, Na₂CO₃, NH₂OH·HCl Intermediate1 Intermediate 1 (OXO1) Start->Intermediate1 Reaction Intermediate2 Intermediate 2 (OXO2) Intermediate1->Intermediate2 Reaction Reagents1 Anhydrous Na₂SO₄, Triethylamine (TEA), 3-Chloropropionyl Chloride Reagents1->Intermediate2 OxolamineBase_Crude Crude Oxolamine Free Base Intermediate2->OxolamineBase_Crude Reaction (80°C) Reagents2 Diethylamine (DEA) Reagents2->OxolamineBase_Crude Purification Purification: Acid-Base Extractions (HCl, NaOH) OxolamineBase_Crude->Purification OxolamineBase_Pure Purified Oxolamine Free Base Purification->OxolamineBase_Pure Precipitation Precipitation OxolamineBase_Pure->Precipitation Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Precipitation HCl HCl Solution or Gas HCl->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Oxolamine Hydrochloride Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Oxolamine Hydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxolamine (B1678060) hydrochloride is recognized primarily for its clinical use as a cough suppressant and for its anti-inflammatory properties in the treatment of respiratory tract inflammation.[1][2] While in vivo studies have substantiated its anti-inflammatory effects, detailed investigations into its mechanism of action at the cellular level using in vitro models are less documented.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the effects of Oxolamine hydrochloride in cell culture studies, focusing on its potential anti-inflammatory and antiviral activities. The protocols provided are based on established methodologies for assessing these biological activities.

Mechanism of Action

This compound is understood to exert its therapeutic effects through a combination of anti-inflammatory, local anesthetic, and cough reflex inhibitory actions.[5][6][7] At the cellular level, its anti-inflammatory properties likely involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediator production. A primary candidate for its molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9][10] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Key Applications in Cell Culture Research

  • Anti-Inflammatory Research: Investigating the efficacy of this compound in mitigating inflammatory responses in relevant cell types, such as macrophages and respiratory epithelial cells.

  • Antiviral Research: Assessing the potential of this compound to inhibit the replication of respiratory viruses, such as influenza A.

  • Drug Discovery and Development: Utilizing cell-based assays to screen for more potent analogs of this compound and to further elucidate its molecular mechanisms of action.

  • Toxicology Studies: Determining the cytotoxic profile of this compound in various cell lines to establish safe dosage ranges for in vitro experiments.

Quantitative Data Summary

The following tables present illustrative quantitative data for the in vitro effects of this compound. This data is hypothetical and intended to serve as a template for organizing experimental results.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
THP-1 (Human monocytic)MTT Assay24>100
A549 (Human lung carcinoma)MTT Assay24>100
Madin-Darby Canine Kidney (MDCK)Crystal Violet Assay48>100
Primary Human Bronchial Epithelial CellsLDH Assay24>100

Table 2: Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredOxolamine HCl Conc. (µM)Inhibition (%)
THP-1 derived MacrophagesLPS (1 µg/mL)TNF-α secretion1025
5060
Primary Human Bronchial Epithelial CellsTNF-α (10 ng/mL)IL-8 secretion1030
5075

Table 3: Antiviral Activity of this compound against Influenza A Virus (H1N1)

Cell LineAssay TypeParameter MeasuredOxolamine HCl Conc. (µM)EC50 (µM)
MDCKPlaque Reduction AssayPlaque Formation0.1 - 10045
A549Viral Titer AssayViral Yield0.1 - 10055

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration of this compound that is toxic to cells, which is essential for identifying the appropriate concentration range for subsequent functional assays.

Materials:

  • Target cell line (e.g., THP-1, A549)

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-Inflammatory Activity - Measurement of Cytokine Secretion

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to a stimulus.

Materials:

  • THP-1 cells or Primary Human Bronchial Epithelial Cells (HBECs)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • 24-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Seed cells in a 24-well plate (for THP-1, differentiate into macrophages with PMA for 48 hours prior to the experiment).

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages or 10 ng/mL TNF-α for HBECs) for 18-24 hours. Include appropriate controls (untreated, vehicle control, stimulus only).

  • Collect the cell culture supernatants.

  • Quantify the concentration of the secreted cytokines (TNF-α, IL-6, IL-8) in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production by this compound compared to the "stimulus only" control.

Protocol 3: Antiviral Activity - Plaque Reduction Assay

This assay determines the ability of this compound to inhibit the replication of a lytic virus, such as influenza A.[5][10][11][12]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Complete cell culture medium

  • Influenza A virus stock

  • This compound

  • 6-well cell culture plates

  • Agarose (B213101) overlay medium (containing trypsin)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the influenza virus stock.

  • In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.

  • Wash the MDCK cell monolayers with PBS and infect them with 200 µL of the virus-drug mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with 2 mL of agarose overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value (the concentration that inhibits 50% of plaque formation).

Visualizations

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkB IκB IKK->IkB 3. Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 4. Translocates Oxolamine Oxolamine HCl Oxolamine->IKK Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA 5. Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines 6. Transcription

Caption: Proposed mechanism of Oxolamine HCl's anti-inflammatory action.

Diagram 2: Experimental Workflow for Assessing Anti-Inflammatory Effects

G start Start: Seed Cells (e.g., THP-1 Macrophages) pretreat Pre-treat with Oxolamine HCl start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (18-24 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Analyze Data: % Inhibition elisa->analyze G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Staining cluster_analysis Analysis prep_cells Prepare MDCK Cell Monolayer infect Infect MDCK Cells prep_cells->infect prep_virus Prepare Virus Dilutions mix Mix Virus + Drug prep_virus->mix prep_drug Prepare Oxolamine HCl Concentrations prep_drug->mix mix->infect overlay Add Agarose Overlay with Drug infect->overlay incubate Incubate (48-72h) overlay->incubate stain Fix & Stain Plaques incubate->stain count Count Plaques stain->count calculate Calculate % Reduction & EC50 count->calculate

References

Application Note: Identification of Oxolamine Hydrochloride Metabolites Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of potential metabolites of oxolamine (B1678060) hydrochloride, a cough suppressant, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). As the comprehensive metabolic profile of oxolamine is not extensively documented in publicly available literature, this document outlines a systematic approach to predict and identify its phase I and phase II metabolites in in vitro biological matrices. The protocol includes sample preparation from human liver microsomes (HLM), optimized LC-MS/MS conditions, and data analysis strategies. Additionally, this note presents a table of predicted metabolites with their corresponding mass-to-charge ratios (m/z) and illustrative diagrams of the proposed metabolic pathway and experimental workflow.

Introduction

Oxolamine is a cough suppressant with anti-inflammatory properties.[1][2] Its mechanism of action is thought to involve a local anesthetic effect on the respiratory tract.[1][2] Understanding the biotransformation of a drug candidate is a critical aspect of drug development, as metabolites can influence the drug's efficacy, pharmacokinetics, and toxicological profile.[3] Oxolamine is known to be metabolized in the liver and is an inhibitor of the cytochrome P450 enzyme CYP2B1/2.[4][5][6] This suggests that its metabolism is, at least in part, mediated by CYP enzymes.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful tool for the identification and structural elucidation of drug metabolites.[6] This application note details a protocol for the identification of potential metabolites of oxolamine hydrochloride using a systematic approach.

Predicted Metabolic Pathways of Oxolamine

Based on the chemical structure of oxolamine, which features a phenyl ring, a 1,2,4-oxadiazole (B8745197) core, and an N,N-diethylamino ethyl side chain, several metabolic transformations can be predicted.

Phase I Metabolism:

  • N-De-ethylation: Sequential removal of the ethyl groups from the tertiary amine.

  • N-Oxidation: Formation of an N-oxide at the tertiary amine.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para position.

Phase II Metabolism:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.

A diagram of the proposed metabolic pathway is presented below.

Oxolamine Metabolic Pathway Oxolamine Oxolamine (m/z 246.1604) N_desethyl N-desethyl Oxolamine (m/z 218.1291) Oxolamine->N_desethyl N-De-ethylation (Phase I) N_oxide Oxolamine N-oxide (m/z 262.1553) Oxolamine->N_oxide N-Oxidation (Phase I) Hydroxylated Hydroxy-oxolamine (m/z 262.1553) Oxolamine->Hydroxylated Aromatic Hydroxylation (Phase I) N_didesethyl N,N-didesethyl Oxolamine (m/z 190.0978) N_desethyl->N_didesethyl N-De-ethylation (Phase I) Glucuronide Hydroxy-oxolamine Glucuronide (m/z 438.1871) Hydroxylated->Glucuronide Glucuronidation (Phase II)

Figure 1: Proposed metabolic pathway of oxolamine.

Quantitative Data Summary

The following table summarizes the predicted metabolites of oxolamine, the type of metabolic reaction, and their expected accurate mass-to-charge ratio ([M+H]⁺).

Metabolite NameMetabolic ReactionMolecular FormulaExpected m/z ([M+H]⁺)
OxolamineParent DrugC₁₄H₁₉N₃O246.1604
N-desethyl OxolamineN-De-ethylationC₁₂H₁₅N₃O218.1291
N,N-didesethyl OxolamineN-De-ethylationC₁₀H₁₁N₃O190.0978
Oxolamine N-oxideN-OxidationC₁₄H₁₉N₃O₂262.1553
Hydroxy-oxolamineAromatic HydroxylationC₁₄H₁₉N₃O₂262.1553
Hydroxy-oxolamine GlucuronideGlucuronidationC₂₀H₂₇N₃O₈438.1871

Experimental Protocols

Materials and Reagents
  • This compound (reference standard)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

In Vitro Incubation with Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and this compound (final concentration 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the NADPH regenerating system to initiate the Phase I metabolic reactions. For Phase II reactions, also add UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be in the sample).

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition:

    • Full Scan MS: Acquire data in the range of m/z 100-1000 to detect the parent drug and its potential metabolites.

    • Data-Dependent MS/MS (dd-MS2): Trigger MS/MS fragmentation for the most intense ions detected in the full scan, excluding the parent oxolamine m/z to prioritize metabolite fragmentation. Use a collision energy ramp to obtain comprehensive fragmentation spectra.

Experimental Workflow

The overall workflow for the identification of oxolamine metabolites is depicted in the following diagram.

Metabolite ID Workflow Incubation In Vitro Incubation (HLM + Oxolamine + Cofactors) Quenching Reaction Quenching & Protein Precipitation (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Evaporation Supernatant Evaporation & Reconstitution Centrifugation->Evaporation LC_HRMS LC-HRMS Analysis (Q-TOF or Orbitrap) Evaporation->LC_HRMS Data_Processing Data Processing (Metabolite Prediction Software) LC_HRMS->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS Fragmentation Analysis) Data_Processing->Structure_Elucidation Confirmation Confirmation (Reference Standards if available) Structure_Elucidation->Confirmation

Figure 2: Experimental workflow for oxolamine metabolite identification.

Data Analysis and Interpretation

  • Metabolite Prediction: Utilize metabolite identification software to search the acquired data for the predicted metabolites based on their accurate mass and expected retention time (metabolites are typically more polar and elute earlier than the parent drug).

  • MS/MS Fragmentation Analysis: For any identified potential metabolite, analyze its MS/MS fragmentation pattern. Compare the fragment ions to those of the parent drug to identify the site of metabolic modification. For example, a modification on the phenyl ring would result in a mass shift of the fragment ions containing the ring.

  • Confirmation: If reference standards for the predicted metabolites are available, their retention time and MS/MS spectra should be compared to the experimental data for unambiguous identification.

Conclusion

This application note provides a comprehensive and systematic protocol for the identification of this compound metabolites using LC-HRMS. The combination of in vitro metabolism studies with high-resolution mass spectrometry allows for the confident identification and structural elucidation of potential metabolites, which is a crucial step in the preclinical development of pharmaceuticals. The provided workflow and predicted metabolite information can serve as a valuable resource for researchers in drug metabolism and pharmacokinetics.

References

Application Notes & Protocols for Impurity Profiling of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine hydrochloride is a pharmaceutical agent primarily used as a cough suppressant. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurity profiling is a critical aspect of drug development and quality control, ensuring that any impurities, whether arising from the synthesis process or degradation, are identified, quantified, and controlled within acceptable limits.

These application notes provide a comprehensive overview and detailed protocols for the impurity profiling of this compound. The methodologies described herein are designed to be robust, reliable, and in line with regulatory expectations for the identification and quantification of process-related impurities and degradation products. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[2]

Objective

The primary objectives of forced degradation studies for this compound are:

  • To identify potential degradation products that could form under various environmental conditions.

  • To elucidate the degradation pathways of the molecule.

  • To demonstrate the specificity of the analytical methods by separating the API from its degradation products.[2][3]

Experimental Protocol: Forced Degradation of this compound

2.2.1 Materials and Reagents:

2.2.2 General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2.2.3 Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours.[3]

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.

    • Dilute the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 2 hours.[3]

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.

    • After exposure, dissolve the powder in a suitable solvent to obtain a known concentration and dilute it for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in methanol:water) and solid API to a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of UV radiation.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A stability-indicating HPLC method is the cornerstone of impurity profiling for non-volatile organic impurities.

Proposed Degradation Pathway of this compound

Based on the chemical structure of Oxolamine, which contains a 1,2,4-oxadiazole (B8745197) ring and an N,N-diethylaminoethyl side chain, the following degradation pathways are proposed under stress conditions:

  • Hydrolysis (Acidic and Basic): The 1,2,4-oxadiazole ring is susceptible to hydrolysis, which can lead to ring-opening to form amidoxime (B1450833) and benzoic acid derivatives. The ether linkage in the ring is a likely point of cleavage.

  • Oxidation: The tertiary amine in the N,N-diethylaminoethyl side chain is prone to oxidation, potentially forming an N-oxide derivative.

  • Photodegradation: The 1,2,4-oxadiazole ring can undergo photoisomerization to a 1,3,4-oxadiazole (B1194373) derivative or fragmentation into open-chain products upon exposure to UV light.[4][5]

G cluster_stress Stress Conditions cluster_oxolamine This compound cluster_degradation Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis RingOpening Ring-Opened Products (e.g., Amidoxime & Benzoic Acid derivatives) Acid/Base Hydrolysis->RingOpening Oxidation (H2O2) Oxidation (H2O2) NOxide N-Oxide Derivative Oxidation (H2O2)->NOxide Photolysis (UV/Vis) Photolysis (UV/Vis) Photoisomer Photoisomer (1,3,4-oxadiazole derivative) Photolysis (UV/Vis)->Photoisomer Oxolamine Oxolamine (3-phenyl-5-(2-(diethylamino)ethyl)-1,2,4-oxadiazole) Oxolamine->Acid/Base Hydrolysis Oxolamine->Oxidation (H2O2) Oxolamine->Photolysis (UV/Vis)

Proposed Degradation Pathways of Oxolamine
Experimental Protocol: Stability-Indicating HPLC Method

This method is adapted from established methods for Oxolamine citrate (B86180) and is suitable for the separation of this compound from its potential impurities and degradation products.[6][7]

3.2.1 Chromatographic Conditions:

ParameterCondition
Column BDS Hypersil C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of Buffer and Acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine (B128534) adjusted to pH 3.5 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature Ambient
Diluent A mixture of the buffer and acetonitrile (50:50 % v/v)

3.2.2 Preparation of Solutions:

  • Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Impurity Standard Solution (if available):

    • Prepare a stock solution of the known impurity (e.g., 3-Phenyl-5-vinyl-1,2,4-oxadiazole) at a concentration of 100 µg/mL in the diluent.

    • Further dilute to a working concentration (e.g., 1 µg/mL).

3.2.3 System Suitability: Inject the standard solution six times and evaluate the following parameters:

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • %RSD of peak areas: Not more than 2.0%

3.2.4 Data Presentation: Quantitative Analysis of Impurities

The amount of each impurity should be calculated using the following formula, assuming the response factor of the impurity is the same as that of the API:

% Impurity = (Area of impurity peak / Area of API peak in standard) x (Concentration of standard / Concentration of sample) x 100

For known impurities with available reference standards, a direct comparison of the peak area with that of the impurity standard should be used for more accurate quantification.

Table 1: Hypothetical HPLC Data for Impurity Profiling of this compound

AnalyteRetention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Oxolamine5.21.000.050.15
3-Phenyl-5-vinyl-1,2,4-oxadiazole (Impurity A)3.80.730.040.12
Unknown Impurity 16.51.25--
Unknown Impurity 27.11.37--

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the technique of choice for the identification and quantification of residual solvents and other volatile impurities that may be present from the manufacturing process.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is based on the general principles of USP <467> for residual solvent analysis.[1][8]

4.1.1 GC-MS Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent G43 phase
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program 40°C (hold for 10 min), then ramp to 240°C at 40°C/min, hold for 5 min
Injector Split (10:1), 200°C
Detector (MS) Transfer line at 250°C, Ion source at 230°C, Scan range 35-350 amu

4.1.2 Headspace Sampler Conditions:

ParameterCondition
Vial Equilibration 100°C for 20 minutes
Loop Temperature 110°C
Transfer Line Temp 120°C
Injection Volume 1.0 mL

4.1.3 Preparation of Solutions:

  • Standard Solution: Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add a suitable solvent (e.g., DMSO or N,N-dimethylformamide).

4.1.4 Data Presentation: Residual Solvents Analysis

Table 2: Typical Residual Solvents and their Limits (ICH Q3C)

SolventClassConcentration Limit (ppm)
Benzene12
Toluene2890
Methanol23000
Acetonitrile2410
Dichloromethane2600
Ethanol35000
Acetone35000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities.

Experimental Protocol: NMR Analysis of Isolated Impurities

5.1.1 Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC.

  • Remove the mobile phase solvents under vacuum.

  • Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

5.1.2 NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.

5.2 Data Presentation: NMR Spectral Data

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxolamine and a Potential Impurity

Position/GroupOxolamine (¹H NMR)Oxolamine (¹³C NMR)Impurity A (¹H NMR)Impurity A (¹³C NMR)
Phenyl-H7.4-8.0 (m)125-1357.4-8.0 (m)125-135
-CH₂- (ethyl side chain)~3.0 (t)~45--
-N(CH₂CH₃)₂~2.6 (q)~48--
-N(CH₂CH₃)₂~1.1 (t)~12--
Vinyl-H--5.5-6.5 (m)115-140

Overall Impurity Profiling Workflow

The following diagram illustrates the logical workflow for the comprehensive impurity profiling of this compound.

G cluster_start Start: Oxolamine HCl Sample cluster_analysis Analytical Techniques cluster_characterization Impurity Characterization cluster_end Outcome Start Bulk Drug Substance HPLC HPLC-UV/DAD (Quantitative Analysis) Start->HPLC GC_MS Headspace GC-MS (Volatile Impurities) Start->GC_MS LC_MS LC-MS/MS (Impurity Identification) HPLC->LC_MS If unknown peaks > threshold Report Impurity Profile Report (Identification, Quantification, Control Strategy) HPLC->Report GC_MS->Report Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation For structural confirmation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report

Impurity Profiling Workflow for Oxolamine HCl

References

Application Notes and Protocols for the Preclinical Formulation of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine hydrochloride is a peripherally acting antitussive agent with demonstrated anti-inflammatory and local anesthetic properties.[1][2] Unlike centrally acting cough suppressants, its mechanism of action is focused on the respiratory tract, reducing the irritation of nerve receptors.[1][3] This profile makes it a compound of interest for respiratory conditions. Effective preclinical evaluation of this compound necessitates the development of appropriate formulations for various administration routes to ensure accurate dosing, optimal bioavailability, and reliable pharmacokinetic (PK) and toxicological (TK) data.

These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, covering its physicochemical properties, solubility assessment, excipient compatibility, and detailed protocols for the preparation of oral and intravenous dosage forms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValueSource
Chemical Name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochlorideMedKoo Biosciences
Molecular Formula C₁₄H₂₀ClN₃O[4]
Molecular Weight 281.78 g/mol [4]
Appearance Solid powder[4]
Predicted Water Solubility (free base) 0.277 mg/mLDrugBank Online
pKa (Strongest Basic) 8.96 (Predicted)DrugBank Online

Experimental Protocols

Aqueous Solubility Determination (pH-Profile)

The aqueous solubility of this compound is a critical parameter that influences its dissolution and absorption. As a basic compound, its solubility is expected to be pH-dependent. The following protocol outlines the shake-flask method for determining thermodynamic solubility across a physiologically relevant pH range.

Objective: To determine the thermodynamic solubility of this compound in buffers of varying pH.

Materials:

  • This compound powder

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) buffer, pH 1.2

  • Acetate (B1210297) buffer, pH 4.5

  • Phosphate buffer, pH 6.8

  • HPLC-grade water, acetonitrile, and relevant salts for buffer preparation

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Protocol:

  • Buffer Preparation: Prepare HCl buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (see Section 3.3) to determine the concentration of dissolved this compound.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.

Data Presentation:

pHBuffer SystemTemperature (°C)Solubility (mg/mL)
1.2HCl Buffer25Experimental Value
4.5Acetate Buffer25Experimental Value
6.8Phosphate Buffer25Experimental Value
7.4Phosphate Buffer25Experimental Value
Drug-Excipient Compatibility Study

This study is crucial to identify any physical or chemical incompatibilities between this compound and selected excipients, which could impact the stability and performance of the final formulation.

Objective: To assess the compatibility of this compound with common preclinical formulation excipients.

Materials:

Protocol:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient). Also, prepare a control sample of the API alone.

  • Stress Conditions:

    • Liquid/Semi-solid Mixtures: For liquid excipients, dissolve or suspend the API in the excipient. For solid excipients, prepare a slurry by adding a small amount of water.

    • Storage: Store the samples under accelerated conditions (e.g., 40°C/75% RH) and at room temperature for a predetermined period (e.g., 1, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical Changes: Observe for any changes in color, clarity (for solutions), or physical state.

    • Chemical Degradation: Quantify the amount of this compound remaining and detect the formation of any degradation products using a stability-indicating HPLC method.

  • Data Interpretation: A significant change in physical appearance or a loss of more than 5-10% of the initial API concentration, or the appearance of significant degradation peaks, indicates a potential incompatibility.

Data Presentation:

ExcipientRatio (API:Excipient)Storage ConditionTime PointPhysical Appearance% API RemainingDegradation ProductsCompatibility Assessment
Propylene Glycol1:540°C/75% RH4 weeksObservationValueObservationCompatible/Incompatible
PEG 4001:540°C/75% RH4 weeksObservationValueObservationCompatible/Incompatible
Tween 801:540°C/75% RH4 weeksObservationValueObservationCompatible/Incompatible
Methylcellulose1:140°C/75% RH4 weeksObservationValueObservationCompatible/Incompatible
Analytical Method for Formulation Analysis (HPLC)

A reliable analytical method is essential for quantifying the concentration of this compound in formulations and for stability testing. The following method is adapted from a published procedure for Oxolamine citrate (B86180) and should be validated for this compound.[5]

Objective: To provide a starting point for an HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a UV detector
Column Agilent Zorbax SB-CN (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.02 M Phosphate Buffer (pH 4.0) : Acetonitrile (15:85, v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Detection Wavelength 237 nm or 365 nm (to be optimized)
Column Temperature 22°C (or ambient)
Retention Time Approximately 3-4 minutes (to be confirmed)

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification.

Formulation Protocols for Preclinical Studies

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the API.[6][7]

Oral Solution (for Gavage)

Oral solutions are often preferred for preclinical studies due to ease of administration and uniform dosing. Given the basic nature of this compound, a simple aqueous solution at a slightly acidic pH may be feasible. Co-solvents can be used to enhance solubility if needed.

Example Formulation (1 mg/mL):

ComponentQuantity (for 10 mL)Purpose
This compound10 mgActive Pharmaceutical Ingredient
Citrate Buffer (0.1 M, pH 4.0)q.s. to 10 mLVehicle and pH modifier

Preparation Protocol:

  • Weigh 10 mg of this compound and transfer it to a calibrated 10 mL volumetric flask.

  • Add approximately 8 mL of 0.1 M Citrate Buffer (pH 4.0).

  • Vortex or sonicate until the API is completely dissolved.

  • Make up the final volume to 10 mL with the citrate buffer.

  • Visually inspect for complete dissolution.

  • Confirm the final concentration using the validated HPLC method.

Note: If higher concentrations are required and solubility is limited, co-solvents such as propylene glycol or PEG 400 (up to 40%) can be incorporated into the vehicle.

Oral Suspension (for Gavage)

If the required oral dose cannot be achieved in a solution of a suitable volume for administration, a suspension is a viable alternative.

Example Formulation (10 mg/mL):

ComponentQuantity (for 10 mL)Purpose
This compound100 mgActive Pharmaceutical Ingredient
0.5% Methylcellulose in Purified Waterq.s. to 10 mLSuspending Vehicle
Tween 800.1% (10 µL)Wetting Agent

Preparation Protocol:

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to water while stirring.

  • In a mortar, add the Tween 80 to the this compound powder and triturate to form a paste.

  • Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a calibrated 10 mL graduated cylinder and make up the final volume with the vehicle.

  • Transfer to an appropriate container and stir well before each use.

  • The homogeneity of the suspension should be confirmed.

Intravenous (IV) Formulation

IV formulations must be sterile, clear solutions, and generally isotonic. Co-solvents are often necessary for poorly soluble compounds. For IV administration, the drug must be completely solubilized.[4]

Example Formulation (2 mg/mL):

ComponentQuantity (for 10 mL)Purpose
This compound20 mgActive Pharmaceutical Ingredient
DMSO1 mL (10%)Co-solvent
PEG 3004 mL (40%)Co-solvent
Tween 800.5 mL (5%)Solubilizer/Surfactant
Saline (0.9% NaCl)4.5 mL (45%)Vehicle

Preparation Protocol:

  • In a sterile vial, dissolve the this compound in DMSO.

  • Add PEG 300 and vortex until a clear solution is obtained.

  • Add Tween 80 and mix thoroughly.

  • Slowly add the saline to the mixture while vortexing.

  • Visually inspect the final formulation to ensure it is a clear, particle-free solution.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Confirm the final concentration using the validated HPLC method.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Pre-formulation cluster_2 Phase 3: Formulation & Analysis A Physicochemical Characterization B Aqueous Solubility (pH-Profile) A->B C Excipient Compatibility Screening B->C D Analytical Method Development C->D E Prototype Formulation (Oral & IV) D->E F Formulation Analysis (Concentration, Stability) E->F

Caption: Workflow for Preclinical Formulation Development.

Proposed Peripheral Mechanism of Action of Oxolamine

G cluster_0 Respiratory Tract cluster_1 Oxolamine Action A Inflammatory Stimuli (e.g., irritants, pathogens) B Release of Inflammatory Mediators (e.g., Prostaglandins) A->B D Nerve Irritation & Sensitization B->D C Sensory Nerve Endings (Vagal Afferents) G Reduced Nerve Firing D->G leads to Oxo Oxolamine E Anti-inflammatory Effect (Inhibition of mediator release) Oxo->E F Local Anesthetic Effect (Blockade of voltage-gated Na+ channels) Oxo->F E->D inhibits F->D inhibits H Inhibition of Cough Reflex G->H

Caption: Peripheral Mechanism of Oxolamine.

References

Application Notes and Protocols for In Vivo Experimental Design in Oxolamine Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolamine hydrochloride is a therapeutic agent primarily known for its antitussive (cough-suppressing) properties.[1] It also exhibits anti-inflammatory and local anesthetic effects, making it a compound of interest for respiratory and inflammatory conditions.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo experimental design of research involving this compound, focusing on its antitussive and anti-inflammatory activities.

Mechanism of Action

This compound is understood to exert its effects through a multi-faceted mechanism. Its antitussive action is believed to stem from both central and peripheral effects. Centrally, it may act on the cough center in the medulla oblongata to suppress the cough reflex.[2][5][6] Peripherally, it is suggested to have a local anesthetic effect on the nerve endings in the respiratory tract, reducing irritation that can trigger coughing.[2][3][6]

The anti-inflammatory properties of Oxolamine are attributed to its ability to mitigate edema and leukocyte infiltration in respiratory tissues.[7] While the precise signaling pathways are not fully elucidated, it is thought to involve the inhibition of the release of certain inflammatory mediators.[2]

In Vivo Experimental Protocols

Evaluation of Antitussive Activity

This model is widely used to assess the efficacy of antitussive agents.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., codeine) should be included.

  • Cough Induction: 30-60 minutes after drug administration, each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M citric acid aerosol is nebulized into the chamber for a period of 10-14 minutes.[8][9]

  • Data Collection: The number of coughs is recorded during the exposure period. Coughs are distinguished from sneezes by the accompanying sound and the characteristic waveform on the plethysmograph.[10][11]

  • Data Analysis: The percentage inhibition of cough is calculated for each dose group compared to the vehicle control group.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping & Randomization acclimatization->grouping drug_prep Drug Preparation grouping->drug_prep drug_admin Oxolamine HCl / Control Administration drug_prep->drug_admin plethysmograph Placement in Plethysmograph drug_admin->plethysmograph cough_induction Citric Acid Aerosol Exposure plethysmograph->cough_induction data_collection Cough Count Recording cough_induction->data_collection data_analysis Calculate % Inhibition data_collection->data_analysis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping & Randomization acclimatization->grouping drug_prep Drug Preparation grouping->drug_prep baseline Baseline Paw Volume Measurement drug_prep->baseline drug_admin Oxolamine HCl / Control Administration baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_measurement Paw Volume Measurement (hourly) carrageenan->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis G cluster_peripheral Peripheral Airways cluster_afferent Afferent Pathway cluster_central Central Nervous System cluster_efferent Efferent Pathway cluster_response Response irritant Irritant (e.g., Citric Acid, Ammonia) receptors Cough Receptors (RARs, C-fibers) irritant->receptors vagus Vagus Nerve receptors->vagus nts Nucleus Tractus Solitarius (Medulla) vagus->nts cough_center Cough Center nts->cough_center motor_neurons Motor Neurons cough_center->motor_neurons muscles Respiratory & Laryngeal Muscles motor_neurons->muscles cough Cough muscles->cough G cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response stimuli e.g., Carrageenan, Acrolein nfkb NF-κB Pathway stimuli->nfkb mapk MAPK Pathway (p38, JNK, ERK) stimuli->mapk jak_stat JAK-STAT Pathway stimuli->jak_stat mediators Pro-inflammatory Mediators (Cytokines, Chemokines, Prostaglandins) nfkb->mediators mapk->mediators jak_stat->mediators inflammation Inflammation (Edema, Cell Infiltration) mediators->inflammation

References

Application Notes and Protocols for High-Throughput Screening of Oxolamine Analogs for Antitussive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a clinically used antitussive agent with a multifaceted mechanism of action, encompassing central nervous system effects, peripheral local anesthetic properties, and anti-inflammatory activity.[1][2][3] This unique combination of therapeutic actions makes its core structure, a 1,2,4-oxadiazole (B8745197) scaffold, an attractive starting point for the development of novel and more effective cough suppressants.[4][5] These application notes provide a comprehensive framework for the high-throughput screening (HTS) and preclinical evaluation of a library of Oxolamine analogs. Detailed protocols for primary in vitro HTS assays targeting key aspects of Oxolamine's mechanism are provided, alongside a standard protocol for secondary in vivo validation using a guinea pig cough model. The objective is to enable the efficient identification and characterization of lead compounds with potent antitussive activity.

Introduction to Oxolamine and Screening Rationale

Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole) suppresses the cough reflex through a combination of mechanisms:

  • Central Inhibition: It is believed to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1]

  • Peripheral Local Anesthesia: Oxolamine exhibits local anesthetic effects, likely by blocking voltage-gated sodium channels in sensory nerve endings of the respiratory tract, thereby reducing irritation that triggers coughing.[1][6][7][8]

  • Anti-inflammatory Action: It possesses anti-inflammatory properties that can mitigate inflammation in the respiratory tract, a common contributor to cough.[1][2][9][10]

This tripartite mechanism suggests a screening cascade that begins with high-throughput in vitro assays for neuronal inhibition and anti-inflammatory effects, followed by in vivo validation of the most promising hits.

Data Presentation

Quantitative data from the screening of an Oxolamine analog library should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting the screening results.

Note: As comprehensive public data on the systematic antitussive screening of a series of Oxolamine analogs is not available, these tables are presented as templates for researchers to populate with their experimental data.

Table 1: Primary High-Throughput Screening Results of Oxolamine Analogs

Compound IDStructure/SubstitutionNeuronal Firing Assay (% Inhibition @ 10 µM)TNF-α Release Assay (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
OXO-001(Parent Structure)Data to be generatedData to be generatedData to be generated
OXO-002R1 = 4-Cl PhenylData to be generatedData to be generatedData to be generated
OXO-003R1 = 4-MeO PhenylData to be generatedData to be generatedData to be generated
OXO-004R2 = PyrrolidinylData to be generatedData to be generatedData to be generated
...............

Table 2: In Vivo Antitussive Activity of Lead Compounds in Guinea Pig Model

Compound IDDose (mg/kg, i.p.)Citric Acid-Induced Coughs (Mean ± SEM)% Inhibition vs. Vehicle
VehicleN/AData to be generated0%
Oxolamine30Data to be generatedData to be generated
OXO-00X10Data to be generatedData to be generated
OXO-00X30Data to be generatedData to be generated
OXO-00Y10Data to be generatedData to be generated
OXO-00Y30Data to be generatedData to be generated

Experimental Protocols

Primary HTS Assay 1: Neuronal Firing Inhibition

This cell-based assay uses a genetically encoded calcium indicator (GCaMP) to measure neuronal activity in a high-throughput format. A reduction in spontaneous or induced calcium transients indicates potential inhibitory activity on neuronal excitability, reflecting both central and peripheral anesthetic mechanisms.

Protocol:

  • Cell Culture:

    • Culture human induced pluripotent stem cell (iPSC)-derived cortical neurons in 96-well or 384-well optical-bottom plates.[11]

    • Plate neurons at a density that allows for the formation of a functional network (e.g., 6,000-10,000 neurons per well).[12]

    • Transduce neurons with a lentiviral vector expressing a GCaMP variant (e.g., GCaMP6f) under a neuron-specific promoter.[11][13]

    • Allow neurons to mature for 3-4 weeks in culture to exhibit stable, spontaneous electrical activity.[13]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of each Oxolamine analog in DMSO.

    • Create a working plate by diluting stock solutions to an intermediate concentration (e.g., 1 mM).

    • Using an automated liquid handler, add the compounds to the cell plate to a final concentration of 10 µM. Include vehicle (DMSO) and positive control (e.g., Tetrodotoxin) wells.

  • Image Acquisition:

    • Incubate the plate for 1-24 hours at 37°C.[13]

    • Use a high-content imaging system to capture time-lapse fluorescence videos of each well (e.g., at 1 Hz for 100 seconds).[11][13]

  • Data Analysis:

    • Analyze the videos to identify individual neurons and quantify calcium transients (spikes) per neuron over time.

    • Calculate the mean firing rate or number of calcium waves for each well.

    • Normalize the data to the vehicle control wells and express the activity of each compound as "% Inhibition".

    • A typical hit cutoff is a reduction in activity greater than 30%.[13]

Primary HTS Assay 2: Anti-inflammatory Activity (TNF-α Release)

This assay measures the ability of compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.

Protocol:

  • Cell Culture:

    • Culture THP-1 human monocytic cells and differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) if required by the specific protocol.

    • Dispense cells into 1536-well assay plates at a density of approximately 3,000 cells per well.[14]

  • Compound and Stimulant Addition:

    • Using a nano-dispenser, add 20-30 nL of each test compound from the library (final concentration e.g., 1-10 µM).[14]

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative controls to induce TNF-α production.[14][15]

    • Incubate the plates for 17 hours at 37°C.[14][15]

  • TNF-α Detection (HTRF Method):

    • Add 5 µL of HTRF (Homogeneous Time-Resolved Fluorescence) detection reagent mixture containing anti-TNF-α antibodies labeled with a donor (cryptate) and an acceptor (XL665).[14][15]

    • Incubate at room temperature for 3 hours.[15]

    • Read the plates on an HTRF-compatible plate reader, measuring fluorescence emission at 615 nm and 665 nm following excitation at 320 nm.[15]

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/615nm) for each well.

    • Normalize data to positive (LPS + vehicle) and negative (no LPS) controls.

    • For active compounds, perform dose-response curves to determine the IC₅₀ value.

Secondary Assay: In Vivo Antitussive Efficacy

This protocol uses the well-established citric acid-induced cough model in guinea pigs to confirm the antitussive activity of lead compounds identified in primary screens.

Protocol:

  • Animal Preparation:

    • Use male Hartley guinea pigs (300-350 g).

    • Acclimatize animals and exclude any showing signs of respiratory distress.

    • Pre-screen animals for a consistent cough response to citric acid; exclude low and high responders.[16]

  • Compound Administration:

    • Administer test compounds (e.g., 10 and 30 mg/kg), Oxolamine as a positive control, or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.

    • Allow for a 30-60 minute pre-treatment period.[16]

  • Cough Induction and Measurement:

    • Place each unrestrained animal individually into a whole-body plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 7-10 minutes).[16][17]

    • Record the coughs during the exposure period using a microphone and a pressure transducer to detect the characteristic explosive expiratory effort.[16]

  • Data Analysis:

    • Count the total number of coughs for each animal, verified by audio and pressure recordings.

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage inhibition of cough for each compound relative to the vehicle control group.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).[17]

Visualizations: Pathways and Workflows

Signaling and Experimental Diagrams

The following diagrams, generated using DOT language, illustrate key pathways and the experimental workflow.

G cluster_0 Peripheral Cough Induction Pathway Irritant Airway Irritant (e.g., Citric Acid) TRPV1 TRPV1 Channel Irritant->TRPV1 Activates Depolarization Membrane Depolarization TRPV1->Depolarization Cation Influx AP_Gen Action Potential Generation Depolarization->AP_Gen Afferent Afferent Vagal Nerve AP_Gen->Afferent Propagation Brainstem Brainstem (NTS) Afferent->Brainstem

Figure 1. Peripheral cough induction via TRPV1 activation.

G cluster_1 Mechanism of Local Anesthetic Action ActionPotential Action Potential NaChannelOpen Na+ Channel (Open State) ActionPotential->NaChannelOpen Opens NaInflux Na+ Influx NaChannelOpen->NaInflux NaChannelBlocked Na+ Channel (Blocked State) Depolarization Depolarization NaInflux->Depolarization Causes Depolarization->ActionPotential Propagates OxolamineAnalog Oxolamine Analog (Local Anesthetic) OxolamineAnalog->NaChannelOpen Binds to OxolamineAnalog->NaInflux Blocks

Figure 2. Blockade of voltage-gated sodium channels.

G cluster_2 Central Cough Reflex Pathway Afferent Afferent Vagal Nerve Input NTS Nucleus Tractus Solitarius (NTS) in Medulla Afferent->NTS CentralProcessing Central Pattern Generator NTS->CentralProcessing Efferent Efferent Motor Nerves CentralProcessing->Efferent Cough Cough Motor Action Efferent->Cough OxolamineAnalog Oxolamine Analog (Central Action) OxolamineAnalog->NTS Inhibits

Figure 3. Central inhibition of the cough reflex in the brainstem.

G cluster_3 High-Throughput Screening Workflow Lib Oxolamine Analog Library HTS1 Primary HTS: Neuronal Firing Assay Lib->HTS1 HTS2 Primary HTS: Anti-inflammatory Assay Lib->HTS2 HitID Hit Identification & Prioritization HTS1->HitID HTS2->HitID DoseResp Dose-Response & IC₅₀ Determination HitID->DoseResp InVivo Secondary Screen: In Vivo Guinea Pig Cough Model DoseResp->InVivo Lead Lead Compound InVivo->Lead

Figure 4. HTS workflow for identifying lead antitussive compounds.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Action of Oxolamine Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of Oxolamine hydrochloride. The following protocols are designed to be adaptable to standard cell culture laboratories and offer a multi-faceted approach to characterizing the compound's mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Oxolamine, a compound known for its antitussive properties, has also been reported to possess anti-inflammatory effects.[1][2] A thorough in vitro assessment is crucial to elucidate its specific mechanisms of action, which may include the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.

This document outlines a series of established in vitro assays to investigate the anti-inflammatory potential of this compound. These include cell-free assays, such as the inhibition of protein denaturation, and cell-based assays utilizing appropriate cell lines to model inflammatory responses. The primary objectives of these protocols are to:

  • Determine the direct anti-inflammatory capacity of this compound.

  • Elucidate its effect on the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Investigate its influence on critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Inhibition of Protein Denaturation by this compound

Concentration (µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Control(Value)0%
Oxolamine HCl (X1)(Value)(Calculated Value)
Oxolamine HCl (X2)(Value)(Calculated Value)
Oxolamine HCl (X3)(Value)(Calculated Value)
Diclofenac Sodium (Std.)(Value)(Calculated Value)

Table 2: HRBC Membrane Stabilization by this compound

Concentration (µg/mL)Absorbance (560 nm)% Membrane Stabilization
Control(Value)0%
Oxolamine HCl (X1)(Value)(Calculated Value)
Oxolamine HCl (X2)(Value)(Calculated Value)
Oxolamine HCl (X3)(Value)(Calculated Value)
Indomethacin (Std.)(Value)(Calculated Value)

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (untreated)(Value)-100%
LPS (1 µg/mL)(Value)0%(Value)
LPS + Oxolamine HCl (X1)(Value)(Calculated Value)(Value)
LPS + Oxolamine HCl (X2)(Value)(Calculated Value)(Value)
LPS + Oxolamine HCl (X3)(Value)(Calculated Value)(Value)
LPS + L-NAME (Std.)(Value)(Calculated Value)(Value)

Table 4: Inhibition of Cyclooxygenase (COX-1 and COX-2) Activity by this compound

CompoundIC₅₀ (µM) - COX-1IC₅₀ (µM) - COX-2Selectivity Index (COX-1/COX-2)
This compound(Determined Value)(Determined Value)(Calculated Value)
Celecoxib (Std.)(Determined Value)(Determined Value)(Calculated Value)
Ibuprofen (Std.)(Determined Value)(Determined Value)(Calculated Value)

Table 5: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)(Value)(Value)(Value)
LPS (1 µg/mL)(Value)(Value)(Value)
LPS + Oxolamine HCl (X1)(Value)(Value)(Value)
LPS + Oxolamine HCl (X2)(Value)(Value)(Value)
LPS + Oxolamine HCl (X3)(Value)(Value)(Value)
LPS + Dexamethasone (Std.)(Value)(Value)(Value)

Experimental Protocols

Inhibition of Protein Denaturation Assay

This assay assesses the ability of this compound to prevent the denaturation of proteins, a process implicated in inflammation.[3][4]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate (B84403) Buffered Saline (PBS), pH 6.3

  • This compound

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • Prepare various concentrations of this compound and Diclofenac sodium in PBS.

  • To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solutions.

  • A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This method evaluates the ability of a compound to stabilize the lysosomal membrane, which is analogous to the erythrocyte membrane, thereby limiting the release of pro-inflammatory mediators.[5][6]

Materials:

  • Fresh human blood (from a healthy volunteer, with appropriate consent)

  • Alsever's solution (or other anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.25% NaCl)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Indomethacin (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.

  • Resuspend the packed red blood cells to make a 10% (v/v) suspension in isotonic saline.

  • Prepare various concentrations of this compound and Indomethacin.

  • Set up the following reaction mixtures:

    • Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

    • Test: 1.0 mL of test solution + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

    • Standard: 1.0 mL of standard solution + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

  • Incubate all samples at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the formula: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of this compound on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • L-NG-Nitroarginine Methyl Ester (L-NAME, as a positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • MTT reagent for cell viability assay

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated control and LPS-only wells.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing with a sodium nitrite standard curve.

  • Perform an MTT assay on the remaining cells to assess cytotoxicity of the compound.

  • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis.[8][9]

Materials:

  • COX-1 and COX-2 enzyme immunoassay (EIA) kits (commercially available, e.g., from Cayman Chemical)

  • This compound

  • Selective and non-selective COX inhibitors as controls (e.g., Celecoxib, Ibuprofen)

Procedure:

  • Follow the manufacturer's instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves the reaction of the COX enzyme with arachidonic acid in the presence of the test compound.

  • The product of the reaction (e.g., Prostaglandin F2α) is then quantified, often through a competitive ELISA.

  • A range of concentrations of this compound should be tested to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

  • Perform the assay for both COX-1 and COX-2 enzymes to determine the selectivity index.

Quantification of Pro-inflammatory Cytokines

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from stimulated immune cells.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective commercial ELISA kits, following the manufacturer's protocols.

  • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_assays In Vitro Anti-inflammatory Assays cluster_pathways Signaling Pathway Analysis A Protein Denaturation Assay end Assessment of Anti-inflammatory Mechanism of Action A->end B HRBC Membrane Stabilization Assay B->end C NO Production Assay (RAW 264.7 cells + LPS) F Western Blot / RT-qPCR for NF-κB pathway proteins (p65, IκBα) C->F G Western Blot / RT-qPCR for MAPK pathway proteins (p38, ERK, JNK) C->G D COX-1/COX-2 Inhibition Assay D->end E Cytokine Quantification (ELISA) (THP-1 cells + LPS) E->F E->G F->end G->end start This compound start->A start->B start->C start->D start->E

Caption: Experimental workflow for assessing the anti-inflammatory action of this compound.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Oxolamine Oxolamine Hydrochloride Oxolamine->IKK Inhibition? Oxolamine->IkB Inhibition? Oxolamine->NFkB Inhibition?

Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.

MAPK Signaling Pathway

G cluster_nucleus LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Oxolamine Oxolamine Hydrochloride Oxolamine->MAPKKK Inhibition? Oxolamine->MAPKK Inhibition? Oxolamine->MAPK Inhibition?

Caption: Potential inhibitory points of this compound in the MAPK signaling pathway.

References

Application Notes and Protocols for the Use of Guinea Pig Models in Oxolamine Hydrochloride Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060), available as Oxolamine hydrochloride and Oxolamine citrate, is a therapeutic agent primarily recognized for its antitussive (cough-suppressing) properties.[1][2] Beyond its role in cough management for conditions like bronchitis and laryngitis, Oxolamine also exhibits anti-inflammatory and mild local anesthetic effects on the respiratory tract.[1][3][4] Its mechanism of action is believed to be multi-faceted, involving both central inhibition of the cough reflex in the medulla oblongata and peripheral actions.[5] Notably, some research suggests a predominantly peripheral mechanism of action, which may contribute to a favorable side-effect profile with fewer central nervous system disturbances.[1][3][4]

The guinea pig is a well-established and reliable preclinical model for evaluating the efficacy of antitussive agents due to its cough reflex sensitivity to various chemical stimuli, including citric acid. This document provides detailed application notes and protocols for utilizing guinea pig models in the investigation of this compound's effects on cough.

Data Presentation

Table 1: Anti-inflammatory Effects of Oxolamine Citrate in Guinea Pigs

Treatment GroupDosage and AdministrationKey Findings
Oxolamine citrateInitial dose of 80 mg/kg body weight, followed by 53.3 mg/kg, administered intraperitoneally 11 times over 76 hours.Demonstrated a distinct anti-inflammatory action on the respiratory organs.[6]
Resulted in reduced relative lung weight.[6]
Significantly reduced inflammation levels.[6]
Protected the pulmonary parenchyma from emphysema.[6]
Showed an anti-inflammatory effect superior to that of Phenylbutazone.[6]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs

This protocol is adapted from established methodologies for inducing cough in guinea pigs to assess the efficacy of antitussive agents.

1. Animals:

  • Male Hartley guinea pigs (or other suitable strain) weighing 300-400g.

  • Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Materials and Equipment:

  • This compound

  • Citric acid (Sigma-Aldrich)

  • Sterile 0.9% saline solution

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis equipment

  • Animal scale

3. Experimental Procedure:

  • Drug Administration:

    • Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound or vehicle control to guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. A typical pre-treatment time is 30-60 minutes before cough induction.

  • Cough Induction:

    • Place each guinea pig individually into the whole-body plethysmography chamber and allow for a brief acclimatization period.

    • Expose the animal to an aerosol of citric acid solution (e.g., 0.3 M in sterile saline).

    • Generate the aerosol using an ultrasonic nebulizer at a constant rate for a fixed duration (e.g., 10 minutes).

  • Data Acquisition and Analysis:

    • Record the number of coughs for a defined period (e.g., during the 10-minute exposure and for a 5-minute post-exposure period).

    • Cough sounds can be identified and counted by a trained observer and/or by using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.

    • The primary endpoint is the total number of coughs. Secondary endpoints can include the latency to the first cough and the intensity of the coughs.

  • Statistical Analysis:

    • Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Hypothesized Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action of Oxolamine and a typical experimental workflow for its evaluation in a guinea pig cough model.

cluster_peripheral Peripheral Action cluster_central Central Action Citric_Acid Citric Acid Inhalation Sensory_Nerves Airway Sensory Nerves (e.g., C-fibers) Citric_Acid->Sensory_Nerves Stimulates Nerve_Activation Reduced Nerve Activation/Sensitivity Sensory_Nerves->Nerve_Activation Leads to Oxolamine_Peripheral Oxolamine HCl (Local Anesthetic Effect) Oxolamine_Peripheral->Sensory_Nerves Acts on Vagal_Afferents Vagal Afferents Nerve_Activation->Vagal_Afferents Reduced Signal Transmission Cough_Center Cough Center (Medulla Oblongata) Vagal_Afferents->Cough_Center Signal To Cough_Reflex Suppressed Cough Reflex Cough_Center->Cough_Reflex Results in Oxolamine_Central Oxolamine HCl (Central Inhibition) Oxolamine_Central->Cough_Center Inhibits cluster_inflammation Anti-inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., irritant inhalation) Inflammatory_Cells Inflammatory Cells (e.g., Macrophages, Neutrophils) Inflammatory_Stimulus->Inflammatory_Cells Activates Mediator_Release Inhibition of Inflammatory Mediator Release Inflammatory_Cells->Mediator_Release Leads to Oxolamine_AntiInflam Oxolamine HCl Oxolamine_AntiInflam->Inflammatory_Cells Acts on Reduced_Inflammation Reduced Airway Inflammation & Edema Mediator_Release->Reduced_Inflammation Cough_Reflex_Suppression Suppression of Cough Reflex Reduced_Inflammation->Cough_Reflex_Suppression Contributes to Animal_Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Drug_Administration Oxolamine HCl or Vehicle Administration Grouping->Drug_Administration Cough_Induction Citric Acid Aerosol Exposure Drug_Administration->Cough_Induction After pre-treatment period Data_Collection Cough Recording and Counting Cough_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

References

Application Notes and Protocols for In Vitro Dose-Response Analysis of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) hydrochloride is recognized primarily as a cough suppressant, exhibiting additional anti-inflammatory and local anesthetic properties.[1][2] These characteristics suggest its potential for broader therapeutic applications. Understanding the dose-dependent effects of Oxolamine hydrochloride in vitro is crucial for elucidating its mechanism of action and guiding further drug development. This document provides detailed protocols for conducting dose-response curve analysis of this compound, focusing on its anti-inflammatory and cytotoxic effects.

Data Presentation

Due to the limited availability of specific in vitro dose-response data for this compound in publicly accessible literature, the following table provides a template for summarizing experimentally determined quantitative data. Researchers should use this structure to record their findings for easy comparison and interpretation.

Assay TypeCell LineParameterValue (e.g., µM)Positive Control
CytotoxicityA549 (Lung Carcinoma)IC50User-definedDoxorubicin
CytotoxicityBEAS-2B (Bronchial Epithelial)IC50User-definedDoxorubicin
Anti-InflammatoryRAW 264.7 (Macrophage)IC50 (NO inhibition)User-definedL-NAME
Anti-InflammatoryTHP-1 (Monocyte)IC50 (IL-6 inhibition)User-definedDexamethasone
Anti-InflammatoryTHP-1 (Monocyte)IC50 (TNF-α inhibition)User-definedDexamethasone

IC50 (Half-maximal inhibitory concentration) values are to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the dose-response relationship of this compound in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to cells, yielding an IC50 value.

Materials:

  • Human lung carcinoma cell line (e.g., A549) or human bronchial epithelial cells (e.g., BEAS-2B)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powdered)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) should be included.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include a positive control for inhibition (e.g., L-NAME).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (Sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only treated cells.

    • Plot the percentage inhibition against the logarithm of the drug concentration and determine the IC50 value.

Anti-Inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound

  • LPS

  • ELISA kits for human IL-6 and TNF-α

  • 96-well plates

Procedure:

  • Cell Differentiation (for THP-1 cells):

    • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a positive control for inhibition (e.g., Dexamethasone).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve provided in the ELISA kit.

    • Determine the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.

    • Generate dose-response curves and calculate the IC50 values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., A549, RAW 264.7) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution & Dilutions Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation For Anti-Inflammatory Assays Viability_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Viability_Assay Anti_Inflam_Assay Anti-Inflammatory Assay (e.g., Griess, ELISA) Stimulation->Anti_Inflam_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Anti_Inflam_Assay->Data_Acquisition Dose_Response_Curve Dose-Response Curve Generation Data_Acquisition->Dose_Response_Curve IC50_Calculation IC50 Value Calculation Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for in vitro dose-response analysis of this compound.

Hypothesized_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_Inhibition NF-κB (p65/p50) Gene_Transcription Gene Transcription NFkB_Inhibition->Gene_Transcription translocates to nucleus IkB->NFkB_Inhibition releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines COX2 COX-2 Gene_Transcription->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Oxolamine This compound Oxolamine->IKK Inhibits (Hypothesized) Oxolamine->COX2 Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Disclaimer: The signaling pathway depicted is a hypothesized mechanism based on the known anti-inflammatory properties of similar compounds and requires experimental validation for this compound. The provided concentration ranges in the protocols are examples and should be optimized for each specific cell line and experimental condition.

References

Application Notes and Protocols: Targeted Delivery of Oxolamine Hydrochloride via Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine hydrochloride is a therapeutic agent with a multifaceted mechanism of action, exhibiting antitussive, anti-inflammatory, and local anesthetic properties.[1][2] Its primary clinical application is in the management of cough and inflammation associated with various respiratory conditions, including bronchitis and laryngitis.[1][2] The therapeutic efficacy of Oxolamine is attributed to its ability to centrally inhibit the cough reflex in the medulla oblongata and peripherally reduce inflammation and irritation in the respiratory tract.[1][3] The anti-inflammatory effects are thought to arise from the inhibition of the release of certain inflammatory mediators.[1]

Despite its therapeutic benefits, conventional delivery of this compound can be improved to enhance its site-specific action and minimize potential systemic side effects. Nanoparticle-based drug delivery systems offer a promising approach to achieve targeted delivery to inflamed respiratory tissues, thereby increasing the local concentration of the drug and improving its therapeutic index. This document provides detailed application notes and protocols for the formulation, characterization, and in-vitro evaluation of this compound-loaded nanoparticles designed for targeted delivery to inflamed lung tissues.

Targeted Delivery Strategy

Inflamed endothelial cells in the respiratory tract upregulate the expression of specific adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This upregulation serves as a molecular beacon for targeted drug delivery. The strategy outlined herein involves the formulation of polymeric nanoparticles encapsulating this compound, with their surface functionalized with antibodies targeting VCAM-1. This approach aims to achieve active targeting of the nanoparticles to the site of inflammation.

Signaling Pathway of Inflammation in Respiratory Disease

Chronic respiratory diseases like bronchitis are often characterized by the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] External stimuli, such as pathogens or irritants, can trigger these cascades, leading to the transcription of pro-inflammatory genes and the subsequent production of cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response.[7][8] Oxolamine's anti-inflammatory effect is hypothesized to involve the modulation of these pathways, thereby reducing the expression of inflammatory mediators.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Pathogens, Irritants) Receptor Receptor (e.g., TLR) Stimuli->Receptor Binds to MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates Transcription Gene Transcription MAPK_Pathway->Transcription Promotes NFκB_IκB NF-κB/IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_IκB->IκB Degradation of IκB NFκB NF-κB (active) NFκB_IκB->NFκB Releases DNA DNA NFκB->DNA Translocates and binds to Oxolamine_NP Targeted Oxolamine HCl Nanoparticle Oxolamine_NP->MAPK_Pathway Inhibits Oxolamine_NP->IKK Inhibits DNA->Transcription Initiates Inflammatory_Mediators Pro-inflammatory Cytokines, Chemokines, Adhesion Molecules Transcription->Inflammatory_Mediators Leads to production of cluster_formulation Nanoparticle Formulation & Characterization cluster_functionalization Surface Functionalization cluster_evaluation In Vitro Evaluation Formulation Nanoparticle Formulation (Emulsion-Solvent Evaporation) Characterization Physicochemical Characterization (DLS, SEM, Zeta Potential) Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading Activation Carbodiimide Chemistry (EDC/NHS) Drug_Loading->Activation Conjugation Antibody Conjugation (Anti-VCAM-1) Activation->Conjugation Purification Purification of Conjugates Conjugation->Purification Release_Study In Vitro Drug Release Study Purification->Release_Study Cell_Culture Cell Culture (16HBE14o- cells) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Targeting_Assay Cellular Uptake & Targeting Assay Cytotoxicity->Targeting_Assay

References

Application Notes and Protocols for In Vitro Evaluation of Oxolamine's Antitussive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a peripherally acting antitussive agent known for its anti-inflammatory and local anesthetic properties.[1][2][3][4] Unlike centrally acting opioids such as codeine, Oxolamine is thought to exert its effects directly on the respiratory tract, reducing the sensitivity of cough receptors and mitigating inflammation that can trigger coughing.[1][] These application notes provide a detailed overview of in vitro models and experimental protocols to investigate the cough-suppressing mechanisms of Oxolamine.

The protocols outlined below are designed to assess the key pharmacological activities of Oxolamine relevant to its antitussive effects:

  • Modulation of Sensory Neuron Activity: Investigating the local anesthetic effect on neuronal excitability and the inhibition of key sensory receptors involved in the cough reflex, such as Transient Receptor Potential (TRP) channels.

  • Anti-inflammatory Effects: Evaluating the ability of Oxolamine to suppress the production of inflammatory mediators in airway epithelial cells.

I. Modulation of Sensory Neuron Activity

The cough reflex is initiated by the activation of sensory nerve endings in the airways. In vitro models using cultured sensory neurons or cell lines expressing relevant ion channels provide a powerful tool to study the direct effects of compounds like Oxolamine on neuronal activity.

A. Assessment of Local Anesthetic Effect on Neuronal Excitability

This protocol aims to determine the local anesthetic properties of Oxolamine by assessing its impact on the viability and excitability of cultured neuronal cells.

Experimental Protocol: Neuronal Viability Assay

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells or primary dorsal root ganglion neurons) in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.

  • Compound Preparation:

    • Prepare a stock solution of Oxolamine citrate (B86180) in a suitable solvent (e.g., sterile distilled water or DMSO).

    • Create a serial dilution of Oxolamine to achieve a range of final concentrations for testing.

  • Treatment:

    • Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of Oxolamine.

    • Include a vehicle control (medium with the solvent used for Oxolamine) and a positive control for cytotoxicity (e.g., a known neurotoxic compound).

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of Oxolamine compared to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Example of Oxolamine's Effect on Neuronal Viability

Oxolamine Conc. (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1098.14.8
5095.35.1
10085.76.3
20060.27.1
50035.45.9
B. Inhibition of TRPV1/TRPA1 Activation in Sensory Neurons

Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) are key ion channels on sensory neurons that are activated by cough-inducing stimuli. This protocol uses calcium imaging to assess Oxolamine's ability to inhibit the activation of these channels.

Experimental Protocol: Calcium Imaging Assay

  • Cell Culture:

    • Culture cells expressing TRPV1 and/or TRPA1 (e.g., HEK293 cells transfected with the respective channel, or primary sensory neurons) on glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application:

    • Perfuse the cells with a baseline buffer solution.

    • Pre-incubate the cells with various concentrations of Oxolamine for a defined period.

    • Apply a known TRPV1 agonist (e.g., capsaicin) or TRPA1 agonist (e.g., allyl isothiocyanate) to stimulate the channels.

  • Image Acquisition:

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope equipped with a calcium imaging system.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (representing calcium influx) in response to the agonist in the presence and absence of Oxolamine.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of Oxolamine.

    • Determine the IC50 value for the inhibition of channel activation.

Data Presentation: Hypothetical Example of Oxolamine's Inhibition of Capsaicin-Induced TRPV1 Activation

Oxolamine Conc. (µM)Inhibition of Ca2+ Influx (%)Standard Deviation
0 (Vehicle)03.1
115.24.5
1048.96.2
5085.15.8
10095.63.9

II. Anti-inflammatory Effects

Inflammation in the airways can sensitize cough receptors. Oxolamine's anti-inflammatory properties are therefore a key aspect of its antitussive mechanism.

A. Inhibition of Pro-inflammatory Mediator Release from Airway Epithelial Cells

This protocol evaluates the ability of Oxolamine to suppress the release of pro-inflammatory cytokines and other mediators from human bronchial epithelial cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Cytokine Release Assay

  • Cell Culture:

    • Culture human bronchial epithelial cells (e.g., BEAS-2B or primary human bronchial epithelial cells) in a 24-well plate until they reach confluence.

  • Treatment:

    • Pre-treat the cells with various concentrations of Oxolamine for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

    • Incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and other inflammatory mediators (e.g., nitric oxide via the Griess assay) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine/mediator release for each concentration of Oxolamine compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each inflammatory mediator.

Data Presentation: Hypothetical Example of Oxolamine's Inhibition of LPS-Induced IL-6 and Nitric Oxide Release

Oxolamine Conc. (µM)IL-6 Inhibition (%)NO Inhibition (%)
0 (Vehicle)00
112.58.9
1045.838.2
5078.371.5
10092.188.7

III. Visualizations

Signaling Pathways and Experimental Workflows

Cough_Suppression_Pathway cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron cluster_3 Oxolamine Action Irritants Irritants Epithelial_Cells Epithelial Cells Irritants->Epithelial_Cells Stimulate TRPV1_TRPA1 TRPV1/TRPA1 Channels Irritants->TRPV1_TRPA1 Activate Inflammatory_Mediators Inflammatory Mediators (e.g., IL-6, NO) Epithelial_Cells->Inflammatory_Mediators Release Inflammatory_Mediators->TRPV1_TRPA1 Sensitize Neuron Sensory Neuron Activation TRPV1_TRPA1->Neuron Depolarization Cough_Signal Signal to Brainstem Neuron->Cough_Signal Initiates Oxolamine Oxolamine Oxolamine->Inflammatory_Mediators Oxolamine->TRPV1_TRPA1 Oxolamine->Neuron Block_TRP Inhibits TRP Activation Reduce_Inflammation Reduces Inflammation Local_Anesthetic Local Anesthetic Effect

Caption: Oxolamine's proposed mechanisms of cough suppression.

Experimental_Workflow cluster_0 Cell Culture Models cluster_1 Oxolamine Treatment cluster_2 Assays cluster_3 Data Analysis Neuronal_Cells Neuronal Cells (e.g., SH-SY5Y, DRG) Treatment Incubate with Oxolamine Neuronal_Cells->Treatment Epithelial_Cells Bronchial Epithelial Cells (e.g., BEAS-2B) Epithelial_Cells->Treatment Viability Neuronal Viability (MTT Assay) Treatment->Viability Calcium Calcium Imaging (TRPV1/TRPA1) Treatment->Calcium Cytokine Cytokine/NO Release (ELISA/Griess) Treatment->Cytokine Analysis Determine IC50 values and % Inhibition Viability->Analysis Calcium->Analysis Cytokine->Analysis

Caption: Workflow for in vitro evaluation of Oxolamine.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for elucidating the mechanisms of action of Oxolamine as a cough suppressant. By systematically evaluating its effects on sensory neuron activity and airway inflammation, researchers can gain valuable insights into its peripheral antitussive properties. The provided experimental designs and data presentation formats offer a standardized approach for the preclinical assessment of Oxolamine and other novel antitussive candidates. It is important to note that the quantitative data presented in the tables are hypothetical examples due to the limited availability of specific in vitro studies on Oxolamine in the public domain. These tables are intended to serve as templates for the presentation of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Oxolamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of Oxolamine hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized HPLC parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound?

A1: A common starting point for analyzing this compound is using a reversed-phase C18 column.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol.[1][2][3] Detection is typically carried out using a UV detector at wavelengths around 230 nm or 245 nm.[1][2]

Q2: What are the key chemical properties of Oxolamine to consider for HPLC analysis?

A2: Oxolamine is an anti-inflammatory drug used as a cough suppressant.[1][3] It is available in salt forms such as citrate (B86180) and phosphate.[3][4] Its chemical structure contains a 1,2,4-oxadiazole (B8745197) ring, a phenyl group, and a diethylaminoethyl side chain, which makes it amenable to reversed-phase chromatography.[5] The presence of the basic diethylamino group means that the pH of the mobile phase can significantly impact its retention and peak shape.

Q3: How can I improve the peak shape for my this compound analysis?

A3: Peak tailing can be a common issue. To improve peak shape, consider the following:

  • Adjusting Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of Oxolamine. Using a buffer at a pH of around 3.5 has been shown to be effective.[1]

  • Adding a Tailing Reducer: Incorporating a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1%), into the mobile phase can help to reduce peak tailing by masking residual silanol (B1196071) groups on the stationary phase.[1]

  • Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase.[6] A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[7]

Q4: My retention time for Oxolamine is drifting. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[6] Ensure accurate and consistent mixing of mobile phase components.

  • Column Equilibration: Insufficient column equilibration before analysis can cause retention time to drift.[6] Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Pump Malfunction: Leaks or inconsistent flow rates from the HPLC pump can also be a cause.[6][8]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable results.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage in the system (e.g., clogged frit, guard column, or column).[6][7] 2. Particulate matter from the sample.[6] 3. Precipitated buffer in the mobile phase.[9]1. Systematically disconnect components (start from the detector and move backward) to identify the source of the blockage. 2. Filter all samples before injection.[6] 3. Ensure the mobile phase components are miscible and the buffer is fully dissolved. Flush the system with a strong solvent.[8]
No Peaks or Very Small Peaks 1. Detector lamp is off.[8] 2. No sample injected (e.g., autosampler malfunction, empty vial). 3. Incorrect wavelength setting.1. Check if the detector lamp is on and has sufficient energy. 2. Verify the injection process and ensure the sample vial contains an adequate volume. 3. Confirm that the detector wavelength is set appropriately for Oxolamine (e.g., 230 nm or 245 nm).[1][2]
Peak Tailing 1. Secondary interactions with the stationary phase.[6] 2. Column degradation.[8] 3. Mismatch between sample solvent and mobile phase.[6]1. Add a competing base like triethylamine to the mobile phase or adjust the pH.[1] 2. Replace the column with a new one. 3. Prepare the sample in the mobile phase or a weaker solvent.[6]
Split Peaks 1. Clogged column inlet frit. 2. Column void or channeling.[9] 3. Sample solvent effect.[7]1. Reverse-flush the column (if recommended by the manufacturer). 2. Replace the column.[9] 3. Ensure the injection solvent is compatible with the mobile phase.[7]
Baseline Noise or Drift 1. Air bubbles in the system.[7] 2. Contaminated or degraded mobile phase.[9][10] 3. Detector flow cell is dirty.[9]1. Degas the mobile phase and purge the pump.[6] 2. Prepare fresh mobile phase using high-purity solvents.[9] 3. Flush the flow cell with an appropriate solvent.[9]

HPLC Parameters for Oxolamine Analysis

The following tables summarize HPLC parameters from various validated methods for the analysis of Oxolamine.

Table 1: HPLC Parameters for Oxolamine Citrate Analysis

ParameterMethod 1Method 2Method 3
Column BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[1]Zodiac C18 (250 x 4.6 mm, 5 µm)[2]Chromatopack Peerless Basic C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (72:28 v/v)[1]Methanol:Water:Acetonitrile (Isocratic)[2]Buffer:Acetonitrile (55:45 v/v)
Buffer 0.1% Triethylamine, pH 3.5 with Orthophosphoric acid[1]Not specified0.01 M Ammonium Acetate
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]Not specified
Detection Wavelength 230 nm[1]245 nm[2]230 nm
Injection Volume 10 µL[1]Not specifiedNot specified
Retention Time 4.767 min[1]7.25 min[2]Not specified

Table 2: HPLC Parameters for Oxolamine Phosphate Analysis

ParameterMethod 4
Column Intersil CN (250 x 4.6 mm, 5 µm)[3][11]
Mobile Phase 0.1% Formic acid:Acetonitrile (50:50 v/v)[3][11]
Flow Rate 0.7 mL/min[11]
Detection Wavelength 292 nm[11]
Injection Volume 20 µL[11]
Column Temperature 25 ± 2°C[3][11]
Retention Time ~2.28 min[11]

Experimental Protocols

Protocol 1: HPLC Analysis of Oxolamine Citrate (Based on Method 1)

  • Mobile Phase Preparation:

    • Prepare the buffer by adding 1 mL of triethylamine to 1000 mL of HPLC grade water (0.1%).

    • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

    • Mix the buffer and acetonitrile in a ratio of 72:28 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Oxolamine citrate reference standard in a diluent (e.g., water:acetonitrile 50:50 v/v) to obtain a known concentration (e.g., 100 µg/mL).[1]

  • Sample Solution Preparation:

    • For bulk drug or formulation analysis, accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Set the HPLC system with the parameters listed in Table 1, Method 1.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Analysis:

    • Inject 10 µL of the standard solution multiple times to check for system suitability (e.g., %RSD of peak area and retention time).

    • Inject the sample solution.

    • Quantify the amount of Oxolamine citrate in the sample by comparing the peak area with that of the standard.

Protocol 2: Stability-Indicating HPLC Analysis of Oxolamine Phosphate (Based on Method 4)

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 0.1% formic acid in water and acetonitrile in a 50:50 (v/v) ratio.

    • Filter and degas the mobile phase.[11]

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of Oxolamine phosphate in the mobile phase.[11] For syrup formulations, accurately transfer a volume equivalent to 100 mg of Oxolamine phosphate into a 100 mL volumetric flask containing 20 mL of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.[11]

  • Forced Degradation Studies (Specificity):

    • Acid Hydrolysis: Reflux the sample solution with 0.5 N HCl at 80°C for 2 hours.[3][11]

    • Base Hydrolysis: Reflux the sample solution with 0.5 N NaOH at 80°C for 2 hours.[3][11]

    • Oxidative Degradation: Reflux the sample solution with 20% H₂O₂ at 80°C for 2 hours.[3][11]

    • Thermal Degradation: Expose the sample to heat (e.g., 105°C) for 2 hours.[3][11]

    • Photolytic Degradation: Expose the sample to sunlight for 24 hours.[3][11]

    • Neutralize the acid and base-degraded samples before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 2, Method 4.

  • Analysis:

    • Inject the standard, untreated sample, and degraded sample solutions.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Oxolamine peak.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Standard Standard Preparation Injector Injector Standard->Injector Sample Sample Preparation Sample->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: General workflow for HPLC analysis of this compound.

HPLC_Troubleshooting Start Problem Observed Pressure Pressure Fluctuations? Start->Pressure Baseline Baseline Noise/Drift? Pressure->Baseline No CheckLeaks Check for Leaks Pressure->CheckLeaks Yes PeakShape Poor Peak Shape? Baseline->PeakShape No FreshMobilePhase Prepare Fresh Mobile Phase Baseline->FreshMobilePhase Yes AdjustMobilePhase Adjust Mobile Phase pH/Additives PeakShape->AdjustMobilePhase Yes End Problem Resolved PeakShape->End No DegasMobilePhase Degas Mobile Phase CheckLeaks->DegasMobilePhase CheckPump Check Pump Seals DegasMobilePhase->CheckPump CheckPump->End CleanDetector Clean Detector Flow Cell FreshMobilePhase->CleanDetector CheckColumnBleed Check for Column Bleed CleanDetector->CheckColumnBleed CheckColumnBleed->End CheckSampleSolvent Check Sample Solvent AdjustMobilePhase->CheckSampleSolvent ReplaceColumn Replace Column/ Guard Column CheckSampleSolvent->ReplaceColumn ReplaceColumn->End

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting low yield in Oxolamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Oxolamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Oxolamine?

Oxolamine is typically synthesized in a multi-step process. The key steps involve the formation of a 3-phenyl-1,2,4-oxadiazole (B2793662) intermediate followed by N-alkylation with a diethylamine (B46881) moiety. A common pathway starts from benzonitrile (B105546), which is reacted with hydroxylamine (B1172632) hydrochloride to form N-hydroxybenzamidine. This intermediate is then reacted with 3-chloropropionyl chloride to form a chloroalkyl-oxadiazole derivative. Finally, reaction with diethylamine yields Oxolamine, which is then converted to its hydrochloride salt.[1][2]

Q2: A significant drop in yield is observed after the reaction with diethylamine. What could be the cause?

A low yield at this stage can be attributed to several factors:

  • Incomplete Reaction: The reaction between the chloroalkyl-oxadiazole intermediate and diethylamine may not have gone to completion. Optimal conditions reported include reacting for 1 hour at 80°C.[2]

  • Side Reactions: Diethylamine is a strong nucleophile and can participate in side reactions. Over-alkylation is a common issue, where the desired Oxolamine product reacts further with the chloroalkyl intermediate to form a quaternary ammonium (B1175870) salt. Using an appropriate stoichiometry of reactants is crucial.

  • Suboptimal Temperature: Temperature control is critical. While 80°C has been reported as an effective temperature, significant deviations can impact the reaction rate and the formation of byproducts.[2]

Q3: My final product is difficult to purify, and the yield of pure this compound is low. What are common impurities and how can I remove them?

Common impurities can arise from unreacted starting materials, side products, and degradation products. One identified impurity is 3-Phenyl-5-vinyl-1,2,4-oxadiazole. A robust purification protocol involving acid-base extractions is effective in removing many impurities.[2] The process typically involves:

  • Acidic Extraction (HCl): This step protonates the basic Oxolamine, making it soluble in the aqueous phase and helping to remove non-basic organic impurities. Unreacted diethylamine will also be removed in this step.

  • Basic Extraction (NaOH): After separating the aqueous layer, basifying it will deprotonate the Oxolamine, causing it to precipitate or be extractable with an organic solvent, leaving behind any acidic impurities in the aqueous phase.[2]

Q4: What is the importance of temperature control during the synthesis?

Temperature control is crucial at multiple stages. For instance, after the formation of the intermediate from 3-chloropropionyl chloride, increasing the temperature to 80°C has been shown to increase solubility and yield while reducing the formation of impurities.[2] Similarly, the reaction with diethylamine is also temperature-sensitive. Exothermic reactions, if not controlled, can lead to the formation of undesired byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of N-hydroxybenzamidine intermediate Incomplete reaction of benzonitrile with hydroxylamine hydrochloride.Ensure appropriate reaction conditions, including solvent and temperature. Consider alternative methods for amidoxime (B1450833) synthesis if yields remain low.
Formation of amide byproduct from the nitrile.The reaction of aromatic nitriles with hydroxylamine can sometimes yield amides.[3] Optimizing reaction pH and temperature can help minimize this side reaction.
Low yield of the chloroalkyl-oxadiazole intermediate Incomplete reaction or side reactions involving 3-chloropropionyl chloride.3-chloropropionyl chloride is a reactive compound. Ensure it is added slowly and with adequate cooling if the reaction is exothermic. Use of a suitable base is also critical to neutralize the HCl generated.
Low yield of Oxolamine after reaction with diethylamine Incomplete reaction.Ensure the reaction is carried out for a sufficient time and at the optimal temperature (e.g., 1 hour at 80°C).[2]
Over-alkylation of the product by the chloroalkyl intermediate.Use a slight excess of diethylamine to ensure the complete consumption of the chloroalkyl intermediate. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times that could favor side reactions.
Loss of product during work-up.Diethylamine is volatile and basic. Ensure proper handling and quenching procedures. The acid-base extraction should be performed carefully to avoid loss of product in the wrong phase.
Final product (Oxolamine HCl) is impure Presence of unreacted starting materials.Optimize reaction stoichiometry and time to ensure complete conversion.
Presence of side products (e.g., 3-Phenyl-5-vinyl-1,2,4-oxadiazole, over-alkylation products).Implement a thorough purification protocol, including multiple acid-base extractions and recrystallization of the final hydrochloride salt.[2]
Degradation of the product.Assess the stability of this compound under your purification and storage conditions (pH, temperature, light exposure).

Experimental Protocols

Synthesis of Oxolamine (Optimized Process yielding up to 64%) [2]

  • Formation of N-hydroxybenzamidine: React benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.

  • Formation of the Chloroalkyl-Oxadiazole Intermediate: To the N-hydroxybenzamidine, add 3-chloropropionyl chloride. After the initial reaction, increase the temperature to 80°C to improve solubility and reduce impurity formation.[2]

  • Synthesis of Oxolamine: Add diethylamine to the intermediate from the previous step and react at 80°C for 1 hour.[2]

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Perform two extractions with hydrochloric acid (HCl) to move the protonated Oxolamine and unreacted diethylamine into the aqueous phase.

    • Separate the aqueous phase and perform two extractions with sodium hydroxide (B78521) (NaOH) to deprotonate the Oxolamine, allowing it to be extracted into an organic solvent. This step helps in removing acidic impurities.[2]

  • Formation of this compound: The purified Oxolamine base can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization.

Visualizations

Oxolamine_Synthesis_Pathway Benzonitrile Benzonitrile N_Hydroxybenzamidine N-Hydroxybenzamidine Benzonitrile->N_Hydroxybenzamidine Reaction Hydroxylamine_HCl Hydroxylamine HCl + Na2CO3 Hydroxylamine_HCl->N_Hydroxybenzamidine Intermediate Chloroalkyl-Oxadiazole Intermediate N_Hydroxybenzamidine->Intermediate Reaction Chloropropionyl_Cl 3-Chloropropionyl Chloride Chloropropionyl_Cl->Intermediate Oxolamine_Base Oxolamine (Base) Intermediate->Oxolamine_Base Amination (80°C, 1h) Diethylamine Diethylamine Diethylamine->Oxolamine_Base Oxolamine_HCl Oxolamine HCl Oxolamine_Base->Oxolamine_HCl Salt Formation HCl HCl HCl->Oxolamine_HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Oxolamine HCl Check_Purity Analyze Purity of Intermediates & Final Product (TLC, HPLC, NMR) Start->Check_Purity Impure Product Impure Check_Purity->Impure Yield_Drop_Point Identify Step with Significant Yield Drop Impure->Yield_Drop_Point Yes Optimize_Purification Optimize Purification: - Adjust pH in extractions - Recrystallization solvent screen Impure->Optimize_Purification No (Low Yield of Pure Product) Step1 Step1 Yield_Drop_Point->Step1 Step 1 (Amidoxime Formation) Step2 Step2 Yield_Drop_Point->Step2 Step 2 (Oxadiazole Formation) Step3 Step3 Yield_Drop_Point->Step3 Step 3 (Amination) Optimize_Step1 Optimize Amidoxime Formation: - Check reactant quality - Adjust stoichiometry/temp Step1->Optimize_Step1 Troubleshoot Optimize_Step2 Optimize Oxadiazole Formation: - Control temperature (80°C) - Check reactant quality Step2->Optimize_Step2 Troubleshoot Optimize_Step3 Optimize Amination: - Control temperature (80°C) - Adjust DEA stoichiometry - Monitor for over-alkylation Step3->Optimize_Step3 Troubleshoot

Caption: Troubleshooting workflow for low yield in Oxolamine synthesis.

Problem_Solution_Relationship cluster_problems Potential Problems cluster_solutions Solutions P1 Incomplete Reaction S1 Optimize Reaction Conditions (Time, Temperature, Stoichiometry) P1->S1 S2 Monitor Reaction Progress (TLC, HPLC) P1->S2 S4 Ensure Reactant Purity P1->S4 P2 Side Product Formation (e.g., Over-alkylation, Amide) P2->S1 P2->S2 S3 Implement Efficient Purification (Acid-Base Extraction, Recrystallization) P2->S3 P3 Product Degradation S5 Control pH and Temperature During Work-up P3->S5 P4 Loss During Work-up P4->S3 P4->S5

Caption: Relationship between problems and solutions in Oxolamine synthesis.

References

Addressing solubility issues of Oxolamine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Oxolamine hydrochloride in aqueous solutions.

Troubleshooting Guide

Issue 1: Poor or slow dissolution of this compound in neutral aqueous solutions.

Question: I am observing low solubility or a very slow dissolution rate when trying to dissolve this compound in purified water or neutral buffer (e.g., PBS pH 7.4). What could be the cause and how can I improve it?

Answer:

Oxolamine is a weakly basic drug. Its hydrochloride salt is expected to be more soluble in acidic conditions compared to neutral or alkaline conditions. The limited solubility in neutral pH is likely due to the conversion of the highly soluble salt form to the less soluble free base form.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase the solubility of this compound is to lower the pH of the aqueous solution. Acidifying the medium will ensure that the molecule remains in its protonated, more soluble, salt form.

    • Recommendation: Start by preparing your solution in a slightly acidic buffer (e.g., pH 4-6). For applications where a specific neutral pH is required, consider preparing a concentrated stock solution in an acidic vehicle and then diluting it into the final neutral medium, ensuring the final concentration remains below its solubility limit at that pH.

  • Sonication & Heating: Mechanical energy can help overcome the initial energy barrier for dissolution.

    • Protocol: Use a sonication bath to aid in the dispersion and dissolution of the solid particles. Gentle heating (e.g., to 37°C) can also increase the kinetic solubility; however, be cautious and verify the thermal stability of this compound in your specific solution to avoid degradation.

  • Particle Size Reduction: If you are working with a crystalline solid, reducing the particle size can increase the surface area available for dissolution, thereby increasing the dissolution rate.

    • Technique: If facilities are available, micronization of the solid powder can be considered.

Logical Flow for Troubleshooting Poor Dissolution:

start Start: Poor Dissolution in Neutral Aqueous Solution ph_check Is the pH of the solution acidic? start->ph_check adjust_ph Adjust pH to acidic range (e.g., pH 4-6) ph_check->adjust_ph No sonicate_heat Apply Sonication and/or Gentle Heating ph_check->sonicate_heat Yes adjust_ph->sonicate_heat reassess Re-evaluate Solubility sonicate_heat->reassess success Success: Compound Dissolved reassess->success Yes fail Issue Persists: Consider Advanced Methods reassess->fail No

Figure 1: Troubleshooting workflow for poor dissolution of this compound.
Issue 2: Precipitation of the compound after diluting a stock solution.

Question: I have successfully prepared a concentrated stock solution of this compound in an organic solvent (like DMSO) or an acidic buffer. However, upon dilution into my aqueous experimental medium (e.g., cell culture media at pH 7.4), a precipitate forms. Why is this happening and how can I prevent it?

Answer:

This is a common issue known as "crashing out" and occurs when the concentration of the drug in the final solution exceeds its solubility limit in that specific medium. The change in solvent composition or pH upon dilution reduces the drug's solubility.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution. This will result in a lower final concentration of the organic solvent and may keep the drug within its solubility limit in the final aqueous medium.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Use of Co-solvents or Solubilizers: If compatible with your experimental system, consider including a certain percentage of a pharmaceutically acceptable co-solvent (e.g., PEG 300, ethanol) or a solubilizing agent (e.g., cyclodextrins) in your final aqueous medium to increase the solubility of Oxolamine.

  • pH Control of Final Medium: Ensure the pH of the final medium is as low as your experiment allows to maintain the protonated state of the Oxolamine.

Workflow for Preventing Precipitation upon Dilution:

start Start: Precipitation on Dilution reduce_stock Lower Stock Solution Concentration start->reduce_stock stepwise_dilution Perform Stepwise Dilution reduce_stock->stepwise_dilution use_cosolvent Incorporate Co-solvents/ Solubilizers in Final Medium stepwise_dilution->use_cosolvent check_final_ph Adjust pH of Final Medium (if possible) use_cosolvent->check_final_ph evaluate Evaluate for Precipitation check_final_ph->evaluate success Success: Clear Solution evaluate->success No Precipitate fail Issue Persists: Re-evaluate Formulation evaluate->fail Precipitate Forms

Figure 2: Workflow to prevent precipitation of this compound upon dilution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does the solubility of this compound compare to Oxolamine citrate (B86180)?

Both are salt forms designed to improve the aqueous solubility of the Oxolamine free base. Generally, the choice of the salt form can influence the final solubility and dissolution rate. Without direct comparative studies, it is difficult to definitively state which is more soluble. However, both are expected to exhibit pH-dependent solubility. The table below summarizes available solubility data for Oxolamine citrate, which can serve as a reference.

Q3: Are there any recommended solvents for preparing stock solutions of this compound?

For high concentration stock solutions, organic solvents are often used. Based on data for the citrate salt, DMSO is a suitable solvent.[1][2][3] For aqueous stock solutions, it is highly recommended to use an acidic buffer (e.g., 0.01N HCl or a citrate buffer of pH 4-5) to ensure complete dissolution and stability.

Q4: Can I heat the solution to dissolve this compound?

Gentle heating can be used to increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound in your chosen solvent to avoid chemical degradation. It is recommended to perform stability studies (e.g., using HPLC) if the solution is to be heated for an extended period or stored after heating.

Q5: What are some advanced formulation strategies if pH adjustment and co-solvents are not sufficient or compatible with my experiment?

For challenging solubility issues, advanced formulation techniques can be explored:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance dissolution.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, increasing its apparent solubility in water.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.

Data Presentation

Table 1: Summary of Physicochemical Properties of Oxolamine and its Salts

PropertyOxolamine (Free Base)This compoundOxolamine Citrate
Molecular Formula C₁₄H₁₉N₃O[4]C₁₄H₂₀ClN₃O[5]C₂₀H₂₇N₃O₈
Molecular Weight 245.32 g/mol [4]281.78 g/mol [5]437.45 g/mol
Appearance Liquid at room temp.[4]Solid powder[5]White crystalline powder

Table 2: Reported Solubility Data for Oxolamine Citrate (for reference)

SolventConcentrationConditionsSource
Water 14.29 mg/mLRequires sonicationMedChemExpress[1]
Water 28.7 mg/mL-MedKoo Biosciences[2]
Water 43 mg/mL-Selleck Chemicals[3]
DMSO ≥ 100 mg/mL-MedChemExpress[1]
DMSO 93.5 mg/mL-MedKoo Biosciences[2]
DMSO 87 mg/mL-Selleck Chemicals[3]
PBS 28 mg/mL-MedChemExpress[1]
Ethanol Insoluble-Selleck Chemicals[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffers of desired pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature chamber (e.g., 25°C or 37°C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours) until equilibrium is reached (i.e., the concentration of the dissolved drug in the supernatant does not change over time).

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination:

cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess Oxolamine HCl to vials prep2 Add known volume of buffer prep1->prep2 eq1 Shake at constant temperature (24-48h) prep2->eq1 an1 Centrifuge to separate solid eq1->an1 an2 Withdraw and dilute supernatant an1->an2 an3 Quantify using HPLC/UV-Vis an2->an3 an4 Calculate Solubility an3->an4

Figure 3: Experimental workflow for determining the aqueous solubility of this compound.

References

Technical Support Center: Minimizing Side Effects of Oxolamine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxolamine (B1678060) hydrochloride in animal studies. The information aims to help minimize and manage potential side effects encountered during experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is Oxolamine hydrochloride? This compound is an antitussive (cough suppressant) agent.[1] It also possesses anti-inflammatory, analgesic, and local anesthetic properties.[2]
What is the primary mechanism of action of Oxolamine? Oxolamine primarily acts peripherally by reducing the irritation of bronchial nerve endings to suppress the cough reflex.[2] Unlike many other antitussives, it does not act centrally on the cough center in the brain, which may result in fewer central nervous system (CNS) side effects.[1]
What are the common side effects of Oxolamine observed in pre-clinical and clinical studies? The most frequently reported side effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, headache, and drowsiness.[1]
What is the acute toxicity of this compound in rodents? The acute oral toxicity (LD₅₀) of Oxolamine in rodents is reported to be greater than 2,000 mg/kg, indicating low acute toxicity.[2]

Troubleshooting Guides for Side Effect Management

Gastrointestinal Irritation and Emesis

Issue: Animals exhibit signs of gastrointestinal distress, such as nausea (indicated by pica in rats), vomiting, or diarrhea after oral administration of this compound. The use of oxolamine has been noted to be limited by side effects of nausea and vomiting.

Possible Causes:

  • Direct irritation of the gastric mucosa by the drug substance.

  • High local concentration of the drug upon dissolution of an immediate-release formulation.

Mitigation Strategies and Troubleshooting:

  • Formulation Modification:

    • Sustained-Release Formulations: A primary strategy to reduce gastrointestinal side effects is the use of a sustained-release dosage form. Microencapsulation of oxolamine citrate (B86180) has been shown to be an effective technique to prevent the rapid release of the drug, thereby reducing nausea and vomiting.

      • Experimental Protocol: Preparing a sustained-release formulation of oxolamine citrate via microencapsulation. This involves creating microcapsules of the drug which are then pressed into tablets. Dissolution testing using the USP XXI paddle method can be employed to evaluate the release kinetics.

  • Co-administration with Gastroprotective Agents:

    • While specific studies on co-administration with Oxolamine are limited, the general principle of using gastroprotective agents can be applied.

  • Dose Fractionation:

    • Administering the total daily dose in smaller, more frequent intervals can help to reduce peak plasma concentrations and minimize gastric irritation.

Experimental Protocol for Assessing Gastric Irritation:

A common method to evaluate gastric irritation in rats is the ethanol-induced or indomethacin-induced gastric ulcer model.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Gastric Lesions:

    • Ethanol-Induced: A single oral dose of ethanol (B145695) is administered.

    • Indomethacin-Induced: Indomethacin is injected subcutaneously.

  • Treatment: Animals are pre-treated with the test compound (e.g., different formulations of Oxolamine) before the induction of ulcers.

  • Evaluation: After a set period, the stomachs are removed, and the gastric lesions are evaluated both macroscopically and microscopically. The ulcer index can be calculated to quantify the extent of the damage.[3][[“]]

Workflow for Mitigating Gastrointestinal Side Effects

A Observe GI Side Effects (Nausea, Vomiting) B Reduce Peak Concentration A->B C Sustained-Release Formulation B->C D Dose Fractionation B->D E Monitor for Improvement C->E D->E

Caption: Workflow for addressing gastrointestinal side effects.

Central Nervous System (CNS) Depression

Issue: Animals exhibit signs of sedation, lethargy, or reduced motor activity after administration of this compound.

Possible Causes:

  • Although primarily peripherally acting, high doses of Oxolamine may lead to some CNS effects.

  • Concomitant administration with other CNS depressant agents.

Mitigation Strategies and Troubleshooting:

  • Dose Adjustment: Carefully titrate the dose to the minimum effective level to reduce the incidence of CNS depression.

  • Avoid Co-administration with CNS Depressants: If the experimental design allows, avoid using other substances that have sedative properties.

Experimental Protocol for Assessing CNS Depression:

Several behavioral tests in rodents can be used to quantify the level of CNS depression.

  • Forced Swim Test / Tail Suspension Test: These tests are commonly used to screen for antidepressant activity but can also indicate general changes in motor activity and despair-like behavior. A substance causing CNS depression might increase the duration of immobility.[5][6]

    • Apparatus: A cylinder filled with water (forced swim test) or a setup to suspend a mouse by its tail.

    • Procedure: Animals are placed in the apparatus for a set period (e.g., 6 minutes), and the duration of immobility is recorded.

    • Interpretation: An increase in immobility time can suggest CNS depression or a state of "behavioral despair".[7]

  • Elevated Plus Maze: This test is primarily for anxiety but can also reveal changes in general activity levels. A decrease in the number of arm entries can indicate reduced locomotion.

Signaling Pathway for Sedative Effects (Hypothesized)

While the exact pathway for Oxolamine-induced sedation is not well-defined, it may involve modulation of central neurotransmitter systems.

Oxolamine High-Dose Oxolamine HCl CNS Central Nervous System Oxolamine->CNS Neurotransmitters Modulation of Neurotransmitter Systems CNS->Neurotransmitters Sedation Sedation / Reduced Locomotor Activity Neurotransmitters->Sedation

Caption: Hypothesized pathway for CNS side effects of Oxolamine.

Cardiovascular Effects

Issue: Concerns about potential effects on cardiovascular parameters such as blood pressure and heart rate, especially at higher doses.

Mitigation Strategies and Troubleshooting:

  • Cardiovascular Monitoring: For studies involving high doses or long-term administration of Oxolamine, it is advisable to include cardiovascular monitoring.

  • Dose Selection: Utilize the lowest effective dose to minimize the risk of off-target cardiovascular effects.

Experimental Protocol for Cardiovascular Safety Assessment in Dogs:

Cardiovascular safety pharmacology studies are typically conducted in conscious, telemetered dogs.

  • Animal Model: Beagle dogs are commonly used.

  • Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.

  • Dosing: A single oral dose of this compound is administered.

  • Data Collection: Cardiovascular parameters are recorded continuously for a specified period (e.g., 24 hours) post-dose.

  • Analysis: Data is analyzed for any significant changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., QT interval).

Data Summary Tables

Table 1: Acute Oral Toxicity of this compound

SpeciesLD₅₀ (mg/kg)Reference
Rodents> 2,000[2]

Table 2: Summary of Potential Side Effects and Mitigation Strategies

Side EffectAnimal ModelPotential Mitigation StrategyExperimental Assessment
Gastrointestinal Irritation Rat, DogSustained-release formulation, Dose fractionationEthanol/Indomethacin-induced ulcer model, Macroscopic and microscopic evaluation of gastric mucosa[3][[“]]
Emesis Ferret, DogSustained-release formulationObservation of retching and vomiting episodes
CNS Depression Mouse, RatDose reductionForced swim test, Tail suspension test, Elevated plus maze[5][6]
Cardiovascular Effects DogDose reduction, Cardiovascular monitoringTelemetry monitoring of ECG, blood pressure, and heart rate

References

Technical Support Center: Optimization of Oxolamine Hydrochloride Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Oxolamine (B1678060) hydrochloride dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Oxolamine and what are its primary pharmacological effects?

A1: Oxolamine is a therapeutic agent primarily known for its antitussive (cough-suppressing) properties.[1][2] It also exhibits anti-inflammatory, analgesic, and local anesthetic effects.[3] Its mechanism of action is primarily peripheral, targeting nerve receptors in the respiratory tract, which reduces irritation and the cough reflex.[1][3] Some evidence also suggests a central action on the cough center in the medulla oblongata.

Q2: What is the difference between Oxolamine hydrochloride and Oxolamine citrate (B86180)?

A2: this compound and Oxolamine citrate are different salt forms of the active compound, Oxolamine. The hydrochloride salt is formed with hydrochloric acid, while the citrate salt is formed with citric acid.[4][5] The choice of salt can affect the compound's physicochemical properties, such as solubility, stability, and bioavailability, which in turn can influence its pharmacokinetic profile and optimal dosage. It is important to note that much of the available in vivo research has been conducted with Oxolamine citrate. Therefore, direct extrapolation of dosages to this compound should be done with caution, and dose-finding studies are highly recommended.

Q3: What are the reported effective dosages of Oxolamine in animal models?

A3: Most published studies have utilized Oxolamine citrate. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model, experimental endpoint, and chosen salt form (hydrochloride). The following table summarizes reported dosages for Oxolamine citrate, which can serve as a starting point for designing your dose-finding experiments with this compound.

Animal ModelAdministration RouteDosage (Oxolamine Citrate)Observed EffectReference
Male SD RatsOral (p.o.)10-50 mg/kg (3 times per day for 3 days)Increased AUC and prolonged terminal half-life of Warfarin[6]
Guinea PigsIntraperitoneal (i.p.)Initial dose: 80 mg/kg, followed by 53.3 mg/kg at multiple time pointsAnti-inflammatory action on respiratory organs[6]

Note: The molecular weight of Oxolamine base is 245.32 g/mol , this compound is 281.78 g/mol , and Oxolamine citrate is 437.45 g/mol .[3][4] When adapting dosages from the citrate salt to the hydrochloride salt, it is essential to account for these differences in molecular weight to ensure equivalent molar doses are being compared. A dose-response study is still necessary to confirm the optimal dosage of the hydrochloride form.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility of this compound This compound may have different solubility characteristics compared to the citrate salt. The chosen vehicle may not be appropriate.- Prepare a fresh solution for each experiment. - Consider using a vehicle containing a solubilizing agent such as DMSO, followed by dilution in saline or PBS. A common formulation for Oxolamine citrate is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] - Gentle warming and sonication may aid dissolution.
Inconsistent or No Observable Effect - Inappropriate Dose: The dose may be too low or too high (leading to off-target effects). - Incorrect Administration: Improper oral gavage technique can lead to inaccurate dosing. - Compound Degradation: The compound may not be stable in the prepared formulation.- Perform a thorough dose-response study to identify the optimal dose for your model and endpoint. - Ensure proper oral gavage technique. The tube should be measured from the tip of the nose to the last rib to ensure it reaches the stomach.[7] Administer the substance slowly.[8] - Prepare fresh solutions before each experiment and store the stock compound under recommended conditions (e.g., -20°C for powder).[5]
Signs of Animal Distress (e.g., excessive sedation, lethargy, agitation) - Dose Too High: The administered dose may be approaching toxic levels. - Off-Target Effects: Oxolamine can have central nervous system effects. Hallucinations have been reported in children with high doses of Oxolamine citrate.[9] - Gavage Procedure Stress: The administration procedure itself can cause stress.- Reduce the dose. - Monitor animals closely after administration for any adverse effects. Common side effects in humans include dizziness and gastrointestinal discomfort.[1][10] - Ensure personnel are well-trained in oral gavage to minimize stress to the animals.
Acute Toxicity The administered dose exceeds the maximum tolerated dose (MTD).- An acute oral LD50 of >2,000 mg/kg has been reported for Oxolamine in rodents, indicating low acute toxicity.[3] However, this may not be specific to the hydrochloride salt. - If signs of severe toxicity are observed, euthanize the animal immediately and reassess the dosing regimen. - Conduct a dose-range finding study to determine the MTD in your specific model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.

  • Prepare a stock solution: Dissolve the weighed this compound in a minimal amount of a suitable solvent like DMSO.

  • Prepare the final dosing solution: Based on the desired final concentration, dilute the stock solution with a vehicle such as a mixture of PEG300, Tween 80, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Ensure the final concentration of DMSO is kept low to avoid toxicity.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution. The final solution should be clear.

  • Administer immediately: It is recommended to use freshly prepared solutions for in vivo experiments.

Protocol 2: Oral Gavage Administration in Rats

  • Animal Handling and Restraint: Accustom the animals to handling before the procedure to reduce stress. Restrain the rat firmly but gently to prevent movement.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. This ensures the needle will reach the stomach.

  • Administration: Gently insert the gavage needle into the esophagus. If resistance is met, do not force it. Administer the calculated volume of the this compound solution slowly and steadily.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.

Visualizations

Diagram 1: Proposed Peripheral Antitussive Mechanism of Oxolamine

G Proposed Peripheral Antitussive Mechanism of Oxolamine cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System Irritants Chemical/Mechanical Irritants SensoryNerve Sensory Nerve Endings (e.g., C-fibers, Aδ fibers) Irritants->SensoryNerve Stimulation CoughCenter Cough Center (Medulla Oblongata) SensoryNerve->CoughCenter Afferent Signal Cough Cough Reflex CoughCenter->Cough Efferent Signal Oxolamine This compound Oxolamine->SensoryNerve Local Anesthetic Effect (Blocks Na+ channels)

Caption: Diagram illustrating the peripheral antitussive action of Oxolamine.

Diagram 2: Simplified Anti-Inflammatory Signaling Pathway Potentially Modulated by Oxolamine

G Simplified Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Oxolamine This compound (as an NSAID-like agent) Oxolamine->COX Inhibition

References

Technical Support Center: Enhancing the Bioavailability of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxolamine (B1678060) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Oxolamine hydrochloride?

A1: The primary challenges affecting the oral bioavailability of this compound are related to its physicochemical properties. While specific data for the hydrochloride salt is limited in publicly available literature, challenges for poorly soluble drugs typically include:

  • Low Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Oxolamine undergoes hepatic metabolism, which can reduce the amount of active drug reaching systemic circulation.[1][2] Oxolamine is known to inhibit CYP2B1/2 enzymes, which may also influence its own metabolism and interaction with other drugs.[3]

Q2: What are the potential strategies to enhance the bioavailability of this compound?

A2: Several formulation and chemical modification strategies can be employed to overcome the bioavailability challenges of this compound. These include:

  • Solubility Enhancement:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate.

    • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, leading to faster dissolution.

    • Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins in the formulation can improve the solubility of the drug.

  • Permeability Enhancement:

    • Prodrug Approach: Modifying the chemical structure of Oxolamine to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active form in the body.

  • Modified Release Formulations:

    • Sustained-Release Formulations: While not directly increasing bioavailability, sustained-release formulations, such as the microencapsulation of Oxolamine citrate (B86180), can prolong the drug's therapeutic effect and may improve patient compliance.[4]

Q3: Are there any established dissolution methods for Oxolamine salts?

A3: Yes, a dissolution study for Oxolamine citrate tablets has been published. The conditions found to be satisfactory were:

  • Apparatus: USP Apparatus II (Paddle)

  • Dissolution Medium: 0.01N HCl

  • Volume: 1000 mL

  • Temperature: 37°C ± 0.5°C

  • Paddle Speed: 100 rpm

Under these conditions, 100% of the drug was released within 90 minutes. This method can serve as a starting point for developing a dissolution test for this compound formulations.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Sink Conditions Increase the volume of the dissolution medium or add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to ensure sink conditions are maintained throughout the experiment.
Drug Agglomeration Incorporate a wetting agent (e.g., Polysorbate 80) in the formulation to prevent particle agglomeration and improve dispersibility in the dissolution medium.
Inappropriate Dissolution Medium Test a range of dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to reflect the physiological conditions of the gastrointestinal tract. Oxolamine citrate has been shown to be freely soluble in acidic and phosphate (B84403) buffer mediums but insoluble in alkaline medium.
Insufficient Agitation Optimize the paddle speed (e.g., 75, 100, 125 rpm) to ensure adequate hydrodynamics in the dissolution vessel without causing excessive turbulence.
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Intestinal Permeability Consider a prodrug approach to increase the lipophilicity of Oxolamine. Alternatively, investigate the use of permeation enhancers in the formulation.
Extensive First-Pass Metabolism Co-administration with a known inhibitor of the metabolizing enzymes (e.g., CYP enzymes) could be explored in preclinical models to assess the impact on bioavailability. However, this approach has clinical limitations. A prodrug strategy that alters the metabolic site could also be beneficial.
Gastrointestinal Instability Evaluate the stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it can be absorbed.
Efflux Transporter Activity Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-formulation with a P-gp inhibitor could be considered.

Quantitative Data Summary

The following tables present hypothetical yet representative data to illustrate the potential improvements in pharmacokinetic parameters when applying various bioavailability enhancement techniques to an oral formulation of this compound. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Standard Suspension350 ± 451.5 ± 0.51800 ± 250100
Solid Dispersion750 ± 901.0 ± 0.33600 ± 400200
Nanoparticle Suspension900 ± 1100.8 ± 0.24500 ± 550250
Prodrug600 ± 752.0 ± 0.55400 ± 600300

Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.

  • Dissolution: Dissolve this compound and the carrier in a common solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a 1:4 drug-to-carrier ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Formulation of this compound Nanoparticles (Emulsification-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent such as dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water.

  • Lyophilization (Optional): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilize to obtain a dry powder for long-term stability.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro drug release.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats (200-250 g). Fast the animals overnight before the experiment with free access to water.

  • Dosing: Administer the different this compound formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard solution.

    • Add a suitable extraction solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).

    • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis of Oxolamine in Plasma: A published HPLC method for Oxolamine phosphate can be adapted.[5][6][7][8][9]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 50:50 v/v).

    • Flow Rate: 0.7 mL/min.

    • Detection: UV at 292 nm.

    • Quantification: Construct a calibration curve using standard solutions of Oxolamine in blank plasma.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Standard Standard Suspension Dissolution Dissolution Testing Standard->Dissolution PK_Study Pharmacokinetic Study (Rats) Standard->PK_Study SolidDisp Solid Dispersion SolidDisp->Dissolution PhysChem Physicochemical Characterization (DSC, XRD, FTIR) SolidDisp->PhysChem SolidDisp->PK_Study Nano Nanoparticles Nano->Dissolution ParticleSize Particle Size & Zeta Potential Nano->ParticleSize Nano->PK_Study Prodrug Prodrug Synthesis Prodrug->PhysChem Prodrug->PK_Study Blood_Sampling Blood Sampling PK_Study->Blood_Sampling HPLC HPLC Analysis Blood_Sampling->HPLC PK_Analysis Pharmacokinetic Parameter Analysis HPLC->PK_Analysis Signaling_Pathway cluster_cough Cough Reflex Pathway cluster_inflammation Anti-Inflammatory Pathway Irritants Respiratory Irritants NerveEndings Sensory Nerve Endings (Vagal Afferents) Irritants->NerveEndings CoughCenter Cough Center (Medulla Oblongata) NerveEndings->CoughCenter Cough Cough CoughCenter->Cough Oxolamine_Peripheral Oxolamine (Peripheral Action) Oxolamine_Peripheral->NerveEndings Anesthetic Effect Oxolamine_Central Oxolamine (Central Action) Oxolamine_Central->CoughCenter Inhibition InflammatoryStimuli Inflammatory Stimuli Cell Immune/Epithelial Cells InflammatoryStimuli->Cell Mediators Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Cell->Mediators Inflammation Inflammation Mediators->Inflammation Oxolamine_Inflam Oxolamine Oxolamine_Inflam->Mediators Inhibition of Release

References

Preventing degradation of Oxolamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Oxolamine hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Specific temperature recommendations are as follows:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Properly stored, this compound has a shelf life of over three years[1].

Q2: My this compound solution appears to have degraded. What are the likely causes?

Degradation in solution can be influenced by several factors, including pH, exposure to light, and temperature. While Oxolamine as a molecule is relatively stable, extreme pH conditions and prolonged exposure to high temperatures or UV light can promote hydrolysis or other degradation pathways. One study on Oxolamine phosphate (B84403) found it to be particularly susceptible to degradation under alkaline conditions[2].

Q3: Are there known degradation products of Oxolamine?

Specific degradation products for this compound are not extensively detailed in publicly available literature. However, forced degradation studies on related salts suggest that the oxadiazole ring and the diethylaminoethyl side chain are potential sites for chemical modification under stress conditions.

Q4: How can I assess the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. Several HPLC methods have been developed for Oxolamine citrate (B86180) and phosphate, which can be adapted for the hydrochloride salt[2][3].

Troubleshooting Guide

Issue: I suspect my solid this compound has degraded.

Possible Cause Troubleshooting Steps
Improper Storage1. Verify storage conditions (temperature, light, and moisture exposure) against recommendations. 2. Perform a purity analysis using a validated stability-indicating HPLC method. 3. If degradation is confirmed, discard the material and obtain a new lot.
Lot-to-Lot Variability1. Review the Certificate of Analysis (CoA) for the specific lot. 2. Compare the appearance and solubility with a known good lot, if available. 3. Contact the supplier for information on any known stability issues with that lot.

Issue: My this compound solution has changed in appearance (e.g., color change, precipitation).

Possible Cause Troubleshooting Steps
pH Shift1. Measure the pH of the solution. The hydrochloride salt can create an acidic environment in unbuffered aqueous solutions. 2. If the pH is outside the optimal range for stability, consider using a buffered solution for your application.
Photodegradation1. If the solution was exposed to light, prepare a fresh solution and store it in an amber vial or protected from light. 2. Analyze the degraded solution by HPLC to identify any new peaks corresponding to degradation products.
Thermal Degradation1. If the solution was exposed to high temperatures, prepare a fresh solution and store it at the recommended temperature. 2. Analyze the degraded solution by HPLC.
Microbial Contamination1. Visually inspect for turbidity or microbial growth. 2. If contamination is suspected, discard the solution and prepare a new one using sterile techniques and solvents.

Experimental Protocols

Stability-Indicating HPLC Method for Oxolamine

This protocol is a general guideline adapted from published methods for Oxolamine salts and may require optimization for this compound.

Table 1: HPLC Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid or a phosphate buffer) in an isocratic or gradient elution. A 50:50 (v/v) ratio of 0.1% formic acid to acetonitrile has been reported for Oxolamine phosphate[2].
Flow Rate 0.7 - 1.0 mL/min
Detection Wavelength UV detection at approximately 245 nm or 292 nm[2][4].
Column Temperature Ambient or controlled at 25°C[2]
Injection Volume 10 - 20 µL
Forced Degradation Study Protocol

Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Reflux the drug solution in 0.1 N to 1 N HCl at 60-80°C for a specified period (e.g., 2 hours)[2][5]. Neutralize the solution before HPLC analysis.
Base Hydrolysis Reflux the drug solution in 0.1 N to 1 N NaOH at 60-80°C for a specified period (e.g., 2 hours)[2][5]. Neutralize the solution before HPLC analysis.
Oxidative Degradation Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours)[2].
Thermal Degradation Expose the solid drug to dry heat (e.g., 105°C) for a specified period (e.g., 2 hours) or in solution at a high temperature[2].
Photodegradation Expose the drug solution or solid to UV light (e.g., 254 nm) and/or visible light for a specified duration (e.g., 24 hours)[2]. A control sample should be protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Oxolamine HCl Sample stock_solution Prepare Stock Solution start->stock_solution stress_samples Prepare Stressed Samples stock_solution->stress_samples hplc HPLC Analysis stress_samples->hplc data Data Acquisition hplc->data degradation Assess Degradation (%) data->degradation pathway Identify Degradation Products degradation->pathway stability Determine Stability Profile pathway->stability

Caption: Workflow for Investigating this compound Degradation.

degradation_pathways cluster_stress Stress Conditions Oxolamine This compound Acid Acid Hydrolysis (e.g., HCl) Oxolamine->Acid Base Base Hydrolysis (e.g., NaOH) Oxolamine->Base Oxidation Oxidation (e.g., H2O2) Oxolamine->Oxidation Heat Thermal Stress Oxolamine->Heat Light Photolytic Stress Oxolamine->Light Degradation_Products Degradation Products (e.g., Hydrolyzed Oxadiazole Ring, Side-chain modifications) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Potential Degradation Pathways of this compound.

References

Refinement of animal models for more accurate Oxolamine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate studies of oxolamine (B1678060) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of oxolamine, and how does this influence animal model selection?

A1: Oxolamine hydrochloride primarily acts as a peripherally acting antitussive, reducing the sensitivity of cough receptors in the respiratory tract.[1][2] It also possesses anti-inflammatory and mild local anesthetic properties.[1][3][4] This peripheral mechanism suggests that animal models involving direct irritation of the airways are more relevant than models focused on centrally-mediated cough. The guinea pig model, particularly with cough induced by citric acid aerosol, is considered robust and reliable for evaluating peripherally acting antitussives like oxolamine.[5]

Q2: Which animal model is most appropriate for studying the antitussive effects of this compound?

A2: The guinea pig is the most commonly used and well-validated model for studying cough.[2][5][6] Induction of cough using citric acid aerosol is a standard and reproducible method.[3][5] For more refined studies, direct microinjection of citric acid into the larynx can provide a more stable and repeatable cough response compared to inhalation.[1][6]

Q3: What are the key differences between using male and female guinea pigs in cough studies?

A3: While some studies have historically used male guinea pigs, research has shown no significant statistical difference in the number of coughs or cough latency between sexes in response to common tussive agents.[2] Therefore, both male and female guinea pigs can be used, but it is good practice to report the sex of the animals used in any study. For studies on chronic cough, which disproportionately affects women, including female animals is particularly relevant.[2]

Q4: How can I assess the anti-inflammatory effects of oxolamine in an animal model?

A4: The anti-inflammatory properties of oxolamine can be evaluated in models of respiratory inflammation, for instance, induced by inhalation of irritants like acrolein aerosol in guinea pigs.[7] Key assessment methods include:

  • Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for inflammatory cell counts (neutrophils, eosinophils) and cytokine levels.[8][9][10]

  • Histopathology: Microscopic examination of lung tissue for signs of inflammation, such as cellular infiltration, edema, and structural changes.[11][12][13]

Troubleshooting Guides

Problem 1: High variability in cough response to citric acid aerosol.
  • Question: My guinea pigs show highly variable cough responses to citric acid aerosol, making it difficult to assess the efficacy of this compound. What can I do to improve consistency?

  • Answer:

    • Standardize Nebulizer Output: Ensure the ultrasonic nebulizer has a consistent particle size and output rate. Calibrate the equipment before each experiment.[5]

    • Control Animal Restraint: Use unrestrained animals in a whole-body plethysmography chamber to avoid stress-induced artifacts.[1][6]

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the experimental setup to reduce stress.

    • Consider Microinjection: For greater consistency and the ability to perform repeated challenges, consider switching from aerosol inhalation to direct microinjection of citric acid into the larynx.[1][6] This method avoids the "diving response" and tachyphylaxis often seen with repeated aerosol exposure.[6]

    • Animal Health Status: The use of specific pathogen-free (SPF) animals may alter the cough threshold compared to conventional animals.[14] Be consistent with the source and health status of your animals.

Problem 2: this compound precipitates out of solution during preparation or administration.
  • Question: I am having trouble keeping this compound in solution for my experiments. What are the best practices for its formulation?

  • Answer:

    • Check the pH: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your vehicle is within an appropriate range (typically acidic to neutral for hydrochloride salts).[15][16]

    • Use Co-solvents: For in vivo administration, a multi-component vehicle may be necessary. A common formulation for oxolamine citrate (B86180) (a related salt) is a mixture of DMSO, PEG300, Tween 80, and saline.[17][18] This approach can be adapted for this compound.

    • Stepwise Dilution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly while vortexing to prevent localized high concentrations and precipitation.[16]

    • Gentle Heating and Sonication: Gentle warming (to 37°C) or sonication can aid in dissolution.[16] However, be cautious of potential degradation with excessive heat.

    • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to avoid degradation and precipitation over time.[16]

Problem 3: Inconsistent drug exposure after oral administration.
  • Question: I am observing variable efficacy of this compound after oral gavage. How can I ensure more consistent drug delivery?

  • Answer:

    • Standardize Gavage Technique: Ensure all personnel are well-trained in the gavage technique to minimize stress and ensure the dose is delivered to the stomach, not the lungs.

    • Control Dosing Volume: Use the smallest effective volume possible, optimally around 5 mL/kg for rodents, to avoid gastric distension and stress.[19]

    • Fasting: Consider a brief fasting period before oral administration to reduce variability in gastric emptying and food-drug interactions.

    • Alternative Routes: If oral administration continues to be problematic, consider alternative parenteral routes such as subcutaneous (SC) or intraperitoneal (IP) injection for more direct and predictable systemic exposure.[20] However, be aware that this will bypass first-pass metabolism, which may be relevant for the drug's activity.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (Aerosol Method)
  • Animals: Male or female Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the cough challenge (e.g., 30-60 minutes).

  • Cough Induction:

    • Place each unrestrained animal individually into a whole-body plethysmography chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid in 0.9% saline for a 7-minute period.[5] The aerosol should be generated by an ultrasonic nebulizer with a defined output.[5]

  • Data Collection:

    • Record coughs for the duration of the exposure and for a 7-minute observation period immediately following.[5]

    • Coughs can be identified and counted by trained observers in real-time and validated using acoustic recordings and spectrogram analysis.[5]

    • Key parameters to measure are the total number of coughs and the latency to the first cough.[5]

Protocol 2: Analysis of Bronchoalveolar Lavage (BAL) Fluid
  • Anesthesia: Euthanize the animal with an overdose of a suitable anesthetic.

  • Tracheal Cannulation: Expose the trachea and insert a cannula.

  • Lavage Procedure:

    • Instill a known volume of sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) through the cannula.

    • Gently aspirate the fluid. Repeat this process 2-3 times. Pool the collected fluid.

  • Cell Counting:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

  • Differential Cell Count:

    • Prepare cytospin slides from the cell suspension.

    • Stain the slides with a suitable stain (e.g., Wright-Giemsa).

    • Perform a differential count of at least 300 cells to determine the percentage of macrophages, neutrophils, eosinophils, and lymphocytes.[9]

Data Presentation

Table 1: Example Dose-Response Data for Antitussive Agents in Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Median Number of Coughs (IQR)% Inhibition vs. VehicleLatency to First Cough (seconds, Median ± IQR)
Vehicle-35 (32-38)0%60 ± 25
Oxolamine HCl2522 (19-25)37%120 ± 40
Oxolamine HCl5015 (12-18)57%180 ± 55
Oxolamine HCl1008 (6-10)77%250 ± 60
Codeine1210 (8-13)71%220 ± 50

Data are hypothetical and for illustrative purposes.

Table 2: Example Cellular Profile of Bronchoalveolar Lavage (BAL) Fluid in a Guinea Pig Model of Lung Inflammation

Treatment GroupTotal Cells (x10⁵)Macrophages (%)Neutrophils (%)Eosinophils (%)Lymphocytes (%)
Control (Saline)2.5 ± 0.495 ± 21 ± 0.50.5 ± 0.23.5 ± 1
Inflammatory Agent15.2 ± 2.145 ± 548 ± 63 ± 14 ± 1.5
Inflammatory Agent + Oxolamine HCl (50 mg/kg)8.1 ± 1.570 ± 422 ± 52.5 ± 0.85.5 ± 2

Data are hypothetical and for illustrative purposes. Values are presented as mean ± SD.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment & Challenge Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B D Drug Administration (p.o., i.p., or s.c.) B->D C Preparation of Oxolamine HCl and Vehicle Solutions C->D E Waiting Period (30-60 min) D->E F Cough Induction (Citric Acid Aerosol) E->F G Cough Response Recording (Acoustic & Observational) F->G H Euthanasia & Sample Collection F->H K Data Analysis (Cough Count, Cell Differentials) G->K I Bronchoalveolar Lavage (BAL) H->I J Lung Tissue Histopathology H->J I->K J->K

Caption: Experimental workflow for evaluating Oxolamine HCl in a guinea pig cough model.

signaling_pathway cluster_stimulus Airway Irritants (e.g., Citric Acid, Inflammatory Mediators) cluster_nerve Vagal Sensory C-fiber Terminal Stim Irritant Receptor TRPV1 / TRPA1 Receptors Stim->Receptor Activation Generator Generator Potential (Membrane Depolarization) Receptor->Generator VGSC Voltage-Gated Sodium Channels (NaV) Generator->VGSC Threshold Reached AP Action Potential Generation VGSC->AP CNS Central Nervous System (Brainstem Cough Center) AP->CNS Signal Propagation Oxolamine Oxolamine HCl Oxolamine->Receptor Inhibition (reduces sensitivity) Cough Cough Reflex CNS->Cough

Caption: Simplified signaling pathway of cough reflex and the site of Oxolamine HCl action.

troubleshooting_logic cluster_cough Cough Variability cluster_solubility Formulation Issues cluster_exposure Dosing Problems Start Inconsistent Experimental Results? Q1 High variance in cough counts? Start->Q1 Q2 Precipitation of Oxolamine HCl? Start->Q2 Q3 Variable efficacy with oral dosing? Start->Q3 A1 Standardize Nebulizer Refine Animal Handling Consider Laryngeal Microinjection Q1->A1 Yes A2 Check pH Use Co-solvents Prepare Fresh Solutions Q2->A2 Yes A3 Refine Gavage Technique Standardize Volume Consider Alternative Routes Q3->A3 Yes

Caption: Logical troubleshooting guide for common issues in Oxolamine HCl animal studies.

References

Troubleshooting inconsistent results in Oxolamine hydrochloride in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxolamine hydrochloride in in vitro settings. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro mechanisms of action?

This compound is primarily known as an antitussive (cough suppressant) agent.[1] Its mechanism is believed to be predominantly peripheral, involving the reduction of nerve ending irritation in the respiratory tract.[1] Additionally, Oxolamine possesses anti-inflammatory, local anesthetic, and antispasmodic properties.[1] In vitro, its effects are likely mediated through the blockade of sodium channels in nerve fibers, contributing to its antitussive and analgesic effects, and by mitigating inflammatory responses such as edema and leukocyte infiltration.

Q2: I'm observing high variability between replicate wells in my cell-based anti-inflammatory assay. What are the potential causes?

High variability in cell-based assays is a common issue and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. It's best to avoid using the outer wells for experimental data or to ensure proper humidification during incubation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to significant differences between wells. Calibrate your pipettes regularly and use consistent technique.

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different densities can respond differently to treatment. Always use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.

  • Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses. Regularly test your cell cultures for contamination.

Q3: My this compound stock solution appears to precipitate when diluted in my aqueous assay buffer. How can I address this?

This is a common solubility issue. Oxolamine citrate (B86180) has been reported to be freely soluble in acidic and phosphate (B84403) buffer mediums but insoluble in alkaline medium.[2] Here are some troubleshooting steps:

  • Check the pH of your Assay Buffer: Ensure the pH of your buffer is not alkaline. An acidic to neutral pH is likely to be more suitable.

  • Use a Co-solvent: If direct dilution is problematic, consider preparing an intermediate dilution in a co-solvent that is miscible with your aqueous buffer. However, always run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.

  • Sonication: For Oxolamine citrate, sonication has been noted to aid in its dissolution in water. This may also be effective for the hydrochloride salt.

  • Prepare Fresh Dilutions: Do not use old stock solutions that may have undergone freeze-thaw cycles, as this can affect solubility. Prepare fresh dilutions from a concentrated stock for each experiment.

Q4: I am not observing the expected sodium channel blockade in my patch-clamp electrophysiology experiment. What should I check?

Inconsistent or absent effects in electrophysiology experiments can be due to several factors:

  • Compound Stability: Ensure your this compound solution is stable in the external solution used for your recordings. As it is more stable in acidic conditions, verify the pH of your recording solutions.

  • Voltage Protocol: The blocking effect of some compounds on sodium channels is state-dependent (resting, open, or inactivated). You may need to optimize your voltage protocol to favor the channel state that Oxolamine interacts with.

  • Seal Quality and Series Resistance: A poor giga-ohm seal or high series resistance can lead to voltage-clamp errors and inaccurate measurements. Monitor your seal and series resistance throughout the experiment and discard any cells that do not meet your quality criteria.

  • Cell Health: Only use healthy cells with stable resting membrane potentials for your recordings.

  • Drug Concentration: It's possible the concentration of this compound at the channel is not sufficient. Verify your dilutions and ensure adequate perfusion of the recording chamber.

Troubleshooting Guides

Guide 1: Inconsistent Results in Anti-Inflammatory Assays (e.g., Cytokine Release Assay)
Problem Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects, cell health issues.Ensure a homogenous cell suspension, calibrate pipettes, avoid using outer wells or use a humidified incubator, use cells at a consistent passage number and confluency.
No dose-dependent effect observed Incorrect concentration range, compound instability or insolubility, assay interference.Perform a wider range of concentrations, check the solubility and stability of this compound in your assay medium, run appropriate vehicle and positive controls.
High background signal LPS or other stimulant contamination, cell stress, reagent issues.Use endotoxin-free reagents and plasticware, handle cells gently, check for contamination, and test new batches of reagents.
Low or no signal Insufficient stimulation, inactive compound, detection reagent issue.Confirm the activity of your stimulating agent (e.g., LPS), use a fresh preparation of this compound, and verify the functionality of your detection antibody or reagent.
Guide 2: Issues with In Vitro Local Anesthetic/Antitussive Assays (e.g., Neuronal Excitability or Sodium Channel Assays)
Problem Potential Cause Troubleshooting Steps
No effect on neuronal firing or sodium current Compound insolubility/instability in recording solution, incorrect drug concentration, inappropriate voltage protocol.Verify the solubility and stability of this compound at the pH of your external solution, confirm your dilution calculations, and test different voltage protocols to assess state-dependence of the block.
High variability in recordings Poor cell health, unstable patch-clamp recordings (high leak current or series resistance).Use healthy cells with stable resting membrane potentials, monitor seal resistance and series resistance throughout the experiment, and only include high-quality recordings in your analysis.
Run-down of current over time Channel instability in the whole-cell configuration.Include a time-matched vehicle control to account for any current run-down, and consider using the perforated patch technique for longer recordings.

Data Presentation

Due to the limited availability of public data on the in vitro potency of this compound, we provide the following table as a template for summarizing your experimental findings. This structured format will aid in the comparison of results across different assays and experimental conditions.

Assay Type Cell Line / Preparation Parameter Measured Oxolamine HCl IC50/EC50 (µM) Positive Control Positive Control IC50/EC50 (µM)
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesTNF-α release[Your Data]Dexamethasone[Your Data]
Anti-inflammatoryHuman peripheral blood mononuclear cellsIL-6 release[Your Data]Dexamethasone[Your Data]
Local AnestheticDorsal root ganglion (DRG) neuronsSodium current inhibition[Your Data]Lidocaine[Your Data]
Antitussive (inferred)Cultured vagal sensory neuronsCapsaicin-induced calcium influx[Your Data]Capsazepine[Your Data]
CytotoxicityHEK293 cellsCell viability (MTT/MTS assay)[Your Data]Doxorubicin[Your Data]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity - Measurement of TNF-α in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, endotoxin-free water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the concentration.

Protocol 2: In Vitro Local Anesthetic Activity - Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
  • Cell Preparation: Isolate and culture primary DRG neurons from rodents according to established protocols.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Compound Preparation: Prepare a concentrated stock solution of this compound in the external solution. Prepare serial dilutions to achieve the desired final concentrations.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a DRG neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -80 mV. Elicit sodium currents using a depolarizing step to 0 mV for 20 ms.

  • Data Acquisition: Record baseline sodium currents in the absence of the compound. Perfuse the cell with the external solution containing different concentrations of this compound and record the sodium currents at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration. Calculate the percentage inhibition of the sodium current compared to the baseline. Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-gated Sodium Channel No_Influx Reduced Na+ Influx Na_Channel->No_Influx Inhibits Oxolamine_HCl Oxolamine HCl Block Blockade Oxolamine_HCl->Block Sensitization Nerve Ending Sensitization Oxolamine_HCl->Sensitization Reduces Block->Na_Channel Nerve_Depolarization Reduced Nerve Depolarization No_Influx->Nerve_Depolarization Cough_Signal Reduced Transmission of Nociceptive/Cough Signals Nerve_Depolarization->Cough_Signal Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->Sensitization Sensitization->Na_Channel Increases Activity

Caption: Putative mechanism of Oxolamine's local anesthetic and anti-inflammatory action.

Experimental_Workflow Start Start Prep_Stock Prepare Oxolamine HCl Stock Solution Start->Prep_Stock Prep_Cells Prepare Cell Culture (e.g., seeding in 96-well plate) Start->Prep_Cells Treat_Cells Treat Cells with Serial Dilutions Prep_Stock->Treat_Cells Prep_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Add_Reagents Add Assay Reagents (e.g., ELISA antibodies, MTT) Incubate->Add_Reagents Read_Plate Read Plate (e.g., Spectrophotometer) Add_Reagents->Read_Plate Analyze Data Analysis (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro cell-based assays.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility & Stability Inconsistent_Results->Check_Solubility Yes Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Check_Cells Review Cell Culture Practices Cells_OK Cells Healthy & Consistent? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol & Reagents Protocol_OK Protocol & Reagents OK? Check_Protocol->Protocol_OK Check_Instrument Check Instrument Calibration & Settings Calibrate_Instrument Calibrate Instrument, Verify Settings Check_Instrument->Calibrate_Instrument Solubility_OK->Check_Cells Yes Optimize_Solvent Optimize Solvent/Buffer pH Solubility_OK->Optimize_Solvent No Cells_OK->Check_Protocol Yes Standardize_Culture Standardize Seeding Density, Passage Number, etc. Cells_OK->Standardize_Culture No Protocol_OK->Check_Instrument Yes Validate_Reagents Validate Reagents, Optimize Incubation Times Protocol_OK->Validate_Reagents No

Caption: Decision tree for troubleshooting inconsistent in vitro assay results.

References

Improving the resolution of Oxolamine hydrochloride peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Oxolamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound peaks in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound.

Q1: What are the typical starting chromatographic conditions for this compound analysis?

A1: A good starting point for the analysis of Oxolamine, often analyzed as its citrate (B86180) or phosphate (B84403) salt, is reverse-phase HPLC. Based on published methods, typical conditions involve a C18 or a Cyano (CN) column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724).[1][2] The detection wavelength is commonly set around 230 nm or 292 nm.[1][2]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for a basic compound like Oxolamine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing material.[3]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For a basic compound, a lower pH (e.g., 3.5) can protonate the analyte and reduce interaction with silanols.[1]

    • Use of a Tailing Reducer: Incorporate a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase.[1] TEA acts as a competing base, masking the active silanol sites.

    • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[3] A cyano (CN) column has also been shown to produce sharp, symmetrical peaks for Oxolamine phosphate.[2]

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[4]

Q3: I am observing poor resolution between the this compound peak and an impurity. How can I improve the separation?

A3: Improving resolution requires optimizing one or more of the three key factors: efficiency (N), selectivity (α), and retention factor (k).[5][6][7]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Decreasing the organic content will generally increase retention time and may improve resolution.[5]

      • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.[5]

    • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[8]

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide a significant change in selectivity.[5]

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates (efficiency) and thus improve resolution.[5][6]

Q4: My peak shape is distorted (fronting or split). What are the possible causes?

A4: Peak fronting or splitting can be caused by several factors, including issues with the sample solvent, column problems, or system hardware.[9]

  • Troubleshooting Steps:

    • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.[9]

    • Column Contamination or Void: A blocked frit or a void at the head of the column can lead to split peaks.[9][10] Try back-flushing the column or replacing it if the problem persists.

    • Column Overload: Injecting a very high concentration of the sample can lead to peak fronting.[9] Dilute the sample and re-inject.

Experimental Protocols & Data

Below are examples of experimental conditions that have been successfully used for the analysis of Oxolamine salts.

Method 1: HPLC Analysis of Oxolamine Citrate

This method was developed for the determination of Oxolamine citrate from bulk drug and pharmaceutical formulations.[1]

ParameterCondition
Stationary Phase BDS Hypersil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (72:28 v/v)
Buffer: 0.1% Triethylamine, pH adjusted to 3.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Buffer (pH 3.5): Acetonitrile (50:50 v/v)

System Suitability Parameters for Method 1 [1]

ParameterObserved Value
Tailing Factor 1.15
Theoretical Plates 4521
Method 2: Stability-Indicating HPLC Method for Oxolamine Phosphate

This method was developed for the determination of Oxolamine phosphate in the presence of its stress degradation products.[2]

ParameterCondition
Stationary Phase Intersil CN (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid: Acetonitrile (50:50 v/v)
Flow Rate 0.7 mL/min
Detection UV at 292 nm
Column Temperature 25 ± 2°C
Injection Volume 20 µL

System Suitability Parameters for Method 2 [2]

ParameterObserved Value
Retention Time (min) ~2.28
Tailing Factor 1.10
Theoretical Plates 5210

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a systematic approach to troubleshooting poor peak resolution in HPLC.

Poor_Resolution_Troubleshooting Start Poor Peak Resolution (Rs < 1.5) Check_System Check System Suitability (Pressure, Leaks, Baseline) Start->Check_System Optimize_k Optimize Retention Factor (k) Adjust % Organic Check_System->Optimize_k System OK Optimize_alpha Optimize Selectivity (α) Change Mobile Phase pH or Solvent Optimize_k->Optimize_alpha Resolution Still Poor Resolved Resolution Improved Optimize_k->Resolved Resolution OK Optimize_N Optimize Efficiency (N) Decrease Flow Rate or Particle Size Optimize_alpha->Optimize_N Resolution Still Poor Optimize_alpha->Resolved Resolution OK Change_Column Change Stationary Phase (e.g., C18 to Phenyl) Optimize_N->Change_Column Resolution Still Poor Optimize_N->Resolved Resolution OK Change_Column->Resolved Resolution OK

Caption: A logical workflow for systematically troubleshooting and improving poor peak resolution in HPLC experiments.

Impact of Mobile Phase pH on Oxolamine Peak Shape

This diagram illustrates the relationship between mobile phase pH and the interaction of a basic analyte like Oxolamine with the stationary phase, affecting peak shape.

pH_Effect_on_Peak_Shape cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) Low_pH Mobile Phase pH < pKa Oxolamine_Ionized Oxolamine is Protonated (BH+) Low_pH->Oxolamine_Ionized Silanol_Neutral Silanols are Neutral (Si-OH) Low_pH->Silanol_Neutral Reduced_Interaction Reduced Secondary Interaction Oxolamine_Ionized->Reduced_Interaction Silanol_Neutral->Reduced_Interaction Good_Peak Symmetrical Peak Reduced_Interaction->Good_Peak High_pH Mobile Phase pH > pKa Oxolamine_Neutral Oxolamine is Neutral (B) High_pH->Oxolamine_Neutral Silanol_Ionized Silanols are Ionized (Si-O-) High_pH->Silanol_Ionized Strong_Interaction Strong Secondary Interaction Oxolamine_Neutral->Strong_Interaction Silanol_Ionized->Strong_Interaction Tailing_Peak Tailing Peak Strong_Interaction->Tailing_Peak

References

Strategies for reducing impurities in Oxolamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxolamine hydrochloride. Our aim is to offer practical solutions to common challenges encountered during synthesis, focusing on strategies to minimize impurities and optimize product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Oxolamine?

A1: Oxolamine is typically synthesized in a multi-step process. The synthesis generally begins with the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride to form an intermediate, N-hydroxybenzamidine (referred to as OXO1). This intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base like triethylamine (B128534) (TEA) to form a second intermediate, 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (B3328960) (referred to as OXO2). Finally, reaction of this chloro-intermediate with diethylamine (B46881) (DEA) yields the Oxolamine free base.[1] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Q2: What are the common impurities encountered in this compound synthesis?

A2: Common impurities can include unreacted starting materials and intermediates, as well as side-reaction products. A key process-related impurity that has been identified is 3-Phenyl-5-vinyl-1,2,4-oxadiazole .[2] Other potential impurities include unreacted triethylamine (TEA) and diethylamine (DEA), which are typically removed during purification steps.[1]

Q3: How is the impurity 3-Phenyl-5-vinyl-1,2,4-oxadiazole formed?

A3: This vinyl impurity is likely formed via an elimination reaction of the intermediate, 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2). The presence of a base, such as excess triethylamine or diethylamine, can promote the elimination of HCl from the chloroethyl side chain, leading to the formation of a vinyl group. Elevated temperatures during the reaction can also favor this elimination pathway.

Q4: What purification methods are effective for removing impurities from this compound?

A4: A combination of purification techniques is typically employed.

  • Acid-Base Extraction: Washing the reaction mixture with an acidic solution (e.g., dilute HCl) is effective for removing basic impurities like unreacted triethylamine and diethylamine by converting them into their water-soluble hydrochloride salts.[1] Subsequent washes with a basic solution (e.g., NaOH solution) can help remove acidic impurities.[1]

  • Recrystallization: This is a powerful technique for purifying the final product.[3][4][5][6][7] The crude this compound is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

  • Vacuum Distillation: For the free base form of Oxolamine, which is a liquid at room temperature, vacuum distillation can be an effective purification method.[8]

Q5: Which analytical techniques are suitable for monitoring the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Oxolamine and quantifying its impurities.[9][10][11][12][13] HPLC methods can be developed to separate Oxolamine from its starting materials, intermediates, and degradation products. Other techniques like Gas Chromatography (GC) may be suitable for analyzing volatile impurities.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Oxolamine Incomplete reaction in one or more steps.- Ensure all reactants are of high purity and are added in the correct stoichiometric ratios.- Monitor the reaction progress using TLC or HPLC to ensure completion before proceeding to the next step.- Optimize reaction temperature and time for each step. For the reaction of the chloro-intermediate with diethylamine, a temperature of around 80°C for 1 hour has been reported.[1]
Side reactions consuming starting materials or intermediates.- Control the reaction temperature carefully, as higher temperatures can promote side reactions. For the formation of the OXO2 intermediate, a lower temperature of 10°C is recommended as the reaction is exothermic.[1]
High Levels of 3-Phenyl-5-vinyl-1,2,4-oxadiazole Impurity Excess base (triethylamine or diethylamine).- Use the stoichiometric amount of base required for the reaction.
High reaction temperature during the final amination step.- Maintain the reaction temperature at the lower end of the effective range (e.g., 80°C) and avoid prolonged heating.[1]
Presence of Unreacted Triethylamine (TEA) in the Final Product Inefficient purification.- Perform thorough acidic washes (e.g., with 33% HCl solution) after the formation of the OXO2 intermediate to ensure the complete removal of TEA as its hydrochloride salt.[1]
Poor Crystal Quality or Incomplete Crystallization during Recrystallization Incorrect solvent or solvent volume.- Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4][6] - Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.[3][7]
Cooling rate is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[3][6]
Presence of oily impurities.- Purify the crude product by another method (e.g., acid-base extraction) before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Oxolamine Free Base (Illustrative)
  • Step 1: Formation of N-hydroxybenzamidine (OXO1)

    • In a suitable reactor, charge water, sodium carbonate, benzonitrile, and hydroxylamine hydrochloride.

    • Heat the mixture to approximately 75°C and maintain for 5 hours.[1]

    • After cooling, perform an extraction to separate the intermediate.

  • Step 2: Formation of 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2)

    • To the intermediate from Step 1, add anhydrous sodium sulfate, triethylamine (TEA), and dichloroethane (DCE).

    • Cool the mixture to 10°C.

    • Slowly add 3-chloropropionyl chloride dissolved in DCE. The reaction is exothermic and should be maintained at 10°C for 1 hour.[1]

    • After the reaction, increase the temperature to 80°C to improve solubility and reduce impurity formation.[1]

    • Cool the mixture and perform an acidic wash with 33% HCl to remove unreacted TEA.[1]

  • Step 3: Formation of Oxolamine

    • To the organic phase containing the chloro-intermediate, add diethylamine (DEA).

    • Heat the reaction mixture to 80°C for 1 hour.[1]

    • Cool the mixture to room temperature.

    • Perform two acidic extractions with HCl and water, followed by two basic extractions with NaOH and water to remove unreacted DEA and other impurities.[1]

    • The organic phase now contains the Oxolamine free base.

Protocol 2: Purification by Recrystallization of this compound
  • Solvent Selection: Identify a suitable solvent or solvent system. This typically involves testing the solubility of the crude this compound in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: HPLC Method for Purity Analysis (Example)
  • Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm particle size)[9]

  • Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 72:28 v/v). The buffer can be 0.1% triethylamine in water, with the pH adjusted to 3.5 with orthophosphoric acid.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 230 nm[9]

  • Injection Volume: 10 µL[9]

  • Diluent: A mixture of buffer and acetonitrile (e.g., 50:50 v/v)[9]

Visualizations

G cluster_synthesis Oxolamine Synthesis Pathway A Benzonitrile + Hydroxylamine HCl B N-hydroxybenzamidine (OXO1) A->B Na2CO3 D 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2) B->D C 3-Chloropropionyl Chloride + TEA C->D F Oxolamine (Free Base) D->F E Diethylamine (DEA) E->F H This compound F->H G HCl G->H

Caption: A simplified workflow for the synthesis of this compound.

G cluster_impurity Formation of 3-Phenyl-5-vinyl-1,2,4-oxadiazole A 5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole (OXO2) B 3-Phenyl-5-vinyl-1,2,4-oxadiazole (Impurity) A->B C Base (e.g., TEA, DEA) / Heat C->A G cluster_troubleshooting Troubleshooting Workflow for High Impurity Levels Start High Impurity Levels Detected by HPLC Q1 Is the vinyl impurity high? Start->Q1 A1_Yes Reduce reaction temperature and/or amount of base in the amination step. Q1->A1_Yes Yes Q2 Are basic impurities (e.g., TEA) present? Q1->Q2 No A1_Yes->Q2 A2_Yes Improve acidic wash efficiency. Increase wash volume or number of washes. Q2->A2_Yes Yes End Re-analyze purity by HPLC Q2->End No A2_Yes->End

References

Technical Support Center: Optimization of Cell-Based Assays for Oxolamine Hydrochloride Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell-based assays for the screening of Oxolamine (B1678060) hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Oxolamine hydrochloride relevant to cell-based assays?

A1: this compound is primarily known as a cough suppressant with a peripheral mechanism of action.[1] It also exhibits anti-inflammatory properties, which are the most relevant for in vitro cell-based screening.[1][2][3][4] While the complete molecular pathway is not fully elucidated in publicly available literature, its anti-inflammatory effects suggest potential modulation of key inflammatory signaling pathways.

Q2: Which cell lines are recommended for screening the anti-inflammatory effects of this compound?

A2: While specific studies on this compound are limited, suitable cell lines for assessing anti-inflammatory activity include:

  • RAW 264.7 (murine macrophage-like cells): Widely used for studying inflammation, particularly in response to lipopolysaccharide (LPS) stimulation.[5][6][7][8][9][10][11]

  • A549 (human lung adenocarcinoma cells): As Oxolamine is used for respiratory conditions, this lung epithelial cell line can be relevant for studying its effects in the context of the respiratory system.[12][13][14][15][16][17]

  • Primary macrophages or peripheral blood mononuclear cells (PBMCs): These provide a more physiologically relevant model for studying immune responses.

Q3: What is a typical concentration range for this compound in cell-based assays?

A3: Without specific experimental data for this compound, a starting point for determining the optimal concentration range would be to perform a dose-response curve. A broad range, for instance from 0.1 µM to 100 µM, is often a good starting point for uncharacterized compounds. The final concentration will need to be optimized based on the specific cell line and assay, ensuring it is below the cytotoxic threshold.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound is generally soluble in aqueous solutions.[6] However, for high-concentration stock solutions, using dimethyl sulfoxide (B87167) (DMSO) is a common practice. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider lowering the final concentration or preparing the dilutions in a pre-warmed medium.
Inconsistent Incubation Times Standardize all incubation times precisely, especially for kinetic assays.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for the specific cell line being used.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. Consider testing on a different, more robust cell line if necessary.
Issue 3: No Observable Effect of this compound
Potential Cause Troubleshooting Step
Sub-optimal Compound Concentration The concentrations tested may be too low. Perform a wider dose-response study.
Inappropriate Assay Endpoint The chosen assay may not be sensitive to the mechanism of action of this compound. Consider exploring different inflammatory pathways or endpoints (e.g., different cytokines, signaling molecules).
Incorrect Stimulation Conditions If using a stimulated model (e.g., LPS-induced inflammation), ensure the concentration and incubation time of the stimulating agent are optimal for inducing a robust response.
Compound Inactivity Verify the purity and integrity of the this compound compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[18][19][20]

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the culture supernatants and express the results as a percentage of the LPS-stimulated control.[21][22][23][24][25]

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Different Cell Lines

Cell LineAssayIncubation Time (h)CC50 (µM)
RAW 264.7MTT24>100
A549MTT24>100
Primary PBMCsLDH2485

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells

Assay EndpointIC50 (µM)
Nitric Oxide (NO) Production25
TNF-α Secretion32
IL-6 Secretion45
Prostaglandin E2 (PGE2) Production18

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.[18][19][20][26]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_endpoints Endpoints A Prepare this compound Stock Solution C Cytotoxicity Assay (e.g., MTT) A->C D Anti-inflammatory Assay (LPS Stimulation) A->D B Culture and Seed Cells (e.g., RAW 264.7) B->C B->D E Determine CC50 C->E F Measure NO Production (Griess Assay) D->F G Measure Cytokines (ELISA) D->G H Measure PGE2 (ELISA) D->H

Caption: Experimental workflow for screening this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide iNOS->NO Oxolamine This compound Oxolamine->NFkB Inhibition? Oxolamine->COX2 Inhibition?

Caption: Postulated anti-inflammatory signaling pathway for Oxolamine.

troubleshooting_logic Start Inconsistent Results? CheckSeeding Verify Cell Seeding Consistency Start->CheckSeeding Yes HighCytotoxicity Unexpected Cytotoxicity? Start->HighCytotoxicity No CheckEdgeEffect Mitigate Edge Effects CheckSeeding->CheckEdgeEffect CheckPrecipitation Inspect for Compound Precipitation CheckEdgeEffect->CheckPrecipitation CheckIncubation Standardize Incubation Times CheckPrecipitation->CheckIncubation CheckConcentration Determine CC50 HighCytotoxicity->CheckConcentration Yes NoEffect No Observable Effect? HighCytotoxicity->NoEffect No CheckSolvent Verify Solvent Concentration CheckConcentration->CheckSolvent CheckDoseResponse Widen Dose-Response Range NoEffect->CheckDoseResponse Yes CheckEndpoint Evaluate Assay Endpoint CheckDoseResponse->CheckEndpoint

Caption: Troubleshooting decision tree for common assay issues.

References

Addressing matrix effects in the bioanalysis of Oxolamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Oxolamine hydrochloride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Q1: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Here are the initial steps to troubleshoot this issue:

  • Confirm the Matrix Effect: The first step is to quantitatively assess the matrix effect. This can be done by calculating the Matrix Factor (MF). A value significantly less than 1 indicates ion suppression.[3]

  • Evaluate Your Sample Preparation: The most common cause of matrix effects is inadequate removal of interfering substances during sample preparation. Consider the following:

    • If you are using a simple protein precipitation (PPT) method, it may not be sufficient to remove phospholipids (B1166683), which are a major cause of ion suppression in plasma samples.[4][5]

    • Review your extraction protocol for potential sources of contamination or incomplete removal of matrix components.

  • Review Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of matrix components with this compound.

    • Ensure your analytical column is not overloaded.

    • Consider modifying the gradient to better separate the analyte from the interfering peaks.[6]

Q2: My internal standard (IS) is not adequately compensating for the matrix effect on this compound. What could be the reason?

A2: This phenomenon, known as differential matrix effects, occurs when the analyte and the internal standard are affected differently by the matrix components.[1] The most common reasons are:

  • Chromatographic Separation: Even a slight difference in retention time between this compound and the IS can expose them to different co-eluting matrix components, leading to varied degrees of ion suppression.[1][7] This is sometimes observed with deuterated internal standards due to the deuterium (B1214612) isotope effect.[1]

  • Different Physicochemical Properties: If you are using an analog internal standard, its physicochemical properties (e.g., pKa, logP) might be different enough from this compound that it responds differently to the matrix.

Troubleshooting Steps:

  • Verify Co-elution: Inject a solution containing both this compound and the IS to confirm that their chromatographic peaks are perfectly aligned.

  • Optimize Chromatography: If there is a separation, adjust the mobile phase composition, gradient, or column temperature to achieve co-elution.[1]

  • Consider a Stable Isotope-Labeled (SIL) IS: A SIL IS (e.g., ¹³C- or ¹⁵N-labeled Oxolamine) is the gold standard as it has nearly identical physicochemical properties to the analyte and will co-elute perfectly, thus experiencing the same matrix effect.[6]

Q3: I have good recovery for this compound, but I still observe a significant matrix effect. Why is this happening and what should I do?

A3: High recovery and significant matrix effects are not mutually exclusive. Recovery reflects the efficiency of the extraction process in retrieving the analyte from the sample, while the matrix effect relates to the influence of co-extracted matrix components on the analyte's ionization.[8]

This situation indicates that while your extraction method is effectively recovering this compound, it is also co-extracting interfering endogenous substances.

Next Steps:

  • Improve the Selectivity of Your Sample Preparation: Your current method lacks the selectivity to remove the specific matrix components causing the ion suppression. Consider switching to a more selective technique:

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[9]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity by utilizing different sorbents and wash steps to remove specific matrix components.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids.[11]

  • Phospholipid Removal Strategies: If phospholipids are the suspected cause, you can incorporate specific phospholipid removal steps, such as using HybridSPE® cartridges or plates.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). Matrix effects are a significant concern as they can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[6]

Q2: What are the common signs of matrix effects in the analysis of this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results, especially between different lots of biological matrix.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: Which biological matrices are most susceptible to causing matrix effects when analyzing this compound?

A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:

  • Plasma and Serum: Rich in proteins, lipids (especially phospholipids), and salts.

  • Whole Blood: Contains all the components of plasma plus red and white blood cells.

  • Tissue Homogenates: Can be very complex and variable depending on the tissue type.

Q4: How can I quantitatively assess the matrix effect for this compound?

A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) using the post-extraction addition method.[3] This involves comparing the peak response of this compound in a post-spiked matrix extract to the peak response in a neat solution at the same concentration. The internal standard (IS) normalized MF is often used to evaluate if the IS can compensate for the matrix effect.[12]

Q5: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?

A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during method validation to ensure the reliability of the bioanalytical data.[3] The guidance suggests evaluating the matrix effect using at least six different lots of the biological matrix. The precision of the internal standard-normalized matrix factor across these lots should be within an acceptable range (typically ≤15% CV).[12]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects.[9] The following table summarizes representative quantitative data for three common extraction techniques that can be applied to the bioanalysis of this compound in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) > 90%75 - 90%> 85%
Matrix Factor (MF) 0.4 - 0.7 (Significant Suppression)0.8 - 1.1 (Minimal Effect)0.9 - 1.1 (Minimal Effect)
Process Efficiency (%) 36 - 63%60 - 99%76.5 - 99%
Relative Standard Deviation (RSD) of MF > 15%< 15%< 10%
Advantages Simple, fast, inexpensive.Good for removing non-polar interferences.[11]High selectivity and cleaner extracts.[9]
Disadvantages Prone to significant matrix effects, especially from phospholipids.[11]Can have lower recovery for polar analytes, more labor-intensive.[11]More complex and costly, requires method development.

Note: The data presented are representative values for a basic drug like this compound and may vary depending on the specific experimental conditions.

Experimental Protocols

Here are detailed methodologies for the key experiments cited in this technical support center.

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) of this compound in a specific biological matrix.

Materials:

  • This compound standard solution of known concentration.

  • Internal Standard (IS) solution of known concentration.

  • Blank biological matrix from at least six different sources.

  • All necessary solvents and reagents for the chosen sample preparation method.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sample Sets (in triplicate for each of the six matrix lots):

    • Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentration levels.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix at the same concentrations before the extraction process. Then, perform the extraction.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Analysis: Calculate the mean peak areas for the analyte and IS in each set.

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = ME x RE

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

Objective: To remove proteins from a plasma sample.

Materials:

  • Plasma sample containing this compound.

  • Internal Standard (IS) solution.

  • Acetonitrile (ACN) or Methanol (B129727) (MeOH), typically containing 1% formic acid.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of the IS solution.

  • Add 300 µL of cold ACN (or MeOH) with 1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a plasma sample into an organic solvent.

Materials:

  • Plasma sample containing this compound.

  • Internal Standard (IS) solution.

  • A basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to deprotonate Oxolamine.

  • An immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Pipette 250 µL of the plasma sample into a glass tube.[13][14]

  • Add 25 µL of the IS solution.

  • Add 100 µL of the basic buffer and vortex briefly.

  • Add 1 mL of the organic extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To selectively extract this compound from a plasma sample using a solid sorbent.

Materials:

  • Plasma sample containing this compound.

  • Internal Standard (IS) solution.

  • SPE cartridges (e.g., mixed-mode cation exchange).

  • Conditioning, wash, and elution solvents (specific to the SPE chemistry).

  • SPE vacuum manifold or positive pressure processor.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Pre-treat Sample: Pipette 200 µL of the plasma sample, add 25 µL of IS, and dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute Analyte: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the bioanalysis of this compound.

TroubleshootingWorkflow Start Ion Suppression Observed AssessME Quantitatively Assess Matrix Effect (MF) Start->AssessME IsISCompensating Is IS Compensating? Start->IsISCompensating IsMFLow Is MF < 0.8? AssessME->IsMFLow CheckSamplePrep Review Sample Preparation Method ImproveSamplePrep Improve Sample Prep (LLE, SPE, Phospholipid Removal) CheckSamplePrep->ImproveSamplePrep CheckChroma Review Chromatographic Conditions OptimizeChroma Optimize Chromatography (Gradient, Column) CheckChroma->OptimizeChroma IsMFLow->CheckSamplePrep Yes IsMFLow->CheckChroma No IsISCompensating->CheckSamplePrep Yes VerifyCoElution Verify Analyte/IS Co-elution IsISCompensating->VerifyCoElution No End Problem Resolved ImproveSamplePrep->End OptimizeChroma->End VerifyCoElution->OptimizeChroma ConsiderSIL Consider Stable Isotope- Labeled (SIL) IS VerifyCoElution->ConsiderSIL ConsiderSIL->End

Caption: A troubleshooting workflow for addressing ion suppression.

SamplePrepWorkflow Start Plasma Sample AddIS Add Internal Standard Start->AddIS PPT Protein Precipitation (e.g., Acetonitrile) AddIS->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., MTBE) AddIS->LLE Method 2 SPE Solid-Phase Extraction (e.g., Mixed-Mode) AddIS->SPE Method 3 CentrifugePPT Centrifuge PPT->CentrifugePPT CentrifugeLLE Centrifuge & Separate Phases LLE->CentrifugeLLE LoadWashElute Load, Wash, Elute SPE->LoadWashElute Supernatant Collect Supernatant CentrifugePPT->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate OrganicLayer Collect Organic Layer CentrifugeLLE->OrganicLayer OrganicLayer->Evaporate Eluate Collect Eluate LoadWashElute->Eluate Eluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: An experimental workflow for different sample preparation techniques.

Caption: Logical relationships in quantifying matrix effects, recovery, and process efficiency.

References

Validation & Comparative

A Comparative Analysis of Oxolamine Hydrochloride and Codeine in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of two prominent antitussive agents: Oxolamine (B1678060) hydrochloride and codeine. While both are utilized for the symptomatic relief of cough, their mechanisms of action, and consequently their efficacy and safety profiles, exhibit notable differences. This analysis synthesizes available experimental data to inform research and drug development in the field of respiratory therapeutics.

Mechanism of Action: A Tale of Two Pathways

The antitussive effects of Oxolamine hydrochloride and codeine are mediated through distinct biological pathways. Codeine, a centrally acting opioid, exerts its effects following metabolic conversion to morphine. Morphine then binds to μ-opioid receptors within the cough center of the medulla oblongata, suppressing the cough reflex.[1][2] There is also evidence suggesting a limited role for peripheral opioid receptors in its mechanism.[3]

In contrast, this compound is reported to have a multi-faceted mechanism of action that includes both central and peripheral effects.[4] It is believed to centrally inhibit the cough reflex in the medulla oblongata.[4][5] Additionally, it exhibits local anesthetic properties on sensory nerve endings within the respiratory tract, reducing the afferent signals that trigger a cough.[4][6][7] Furthermore, Oxolamine possesses anti-inflammatory properties, which may contribute to its antitussive effect by reducing airway irritation.[4][6][7][8]

Comparative Efficacy: Insights from Preclinical and Clinical Studies

Direct head-to-head clinical trials with quantitative data comparing the efficacy of this compound and codeine are not extensively available in recent literature. However, by examining data from studies utilizing similar experimental models, a comparative understanding can be inferred. A 1967 comparative study was identified, but detailed data from this source is limited.[1]

Codeine's Efficacy: A Complex Picture

Codeine has long been considered a benchmark for cough suppression.[9] However, its efficacy has been a subject of debate in recent years.[9] Several placebo-controlled studies have shown that codeine is no more effective than a placebo in suppressing cough associated with upper respiratory tract infections or chronic obstructive pulmonary disease.[9] In experimentally induced cough models, such as the citric acid challenge in healthy subjects, a 20 mg dose of codeine demonstrated a greater antitussive action than placebo.[2]

Oxolamine's Efficacy Profile

Studies suggest that Oxolamine is effective in managing both acute and chronic cough.[4] Its dual action of central cough suppression and peripheral anesthetic effects makes it a versatile agent.[4] The anti-inflammatory properties of Oxolamine may offer an additional therapeutic benefit in coughs associated with respiratory inflammation.[4][8]

Data Summary

Due to the scarcity of direct comparative studies, the following table summarizes the key pharmacological and clinical characteristics of this compound and codeine based on available data.

FeatureThis compoundCodeine
Primary Mechanism of Action Central inhibition of cough reflex, peripheral local anesthetic, anti-inflammatory.[4][5][6][7]Centrally acting μ-opioid receptor agonist (via metabolism to morphine).[1][2]
Site of Action Central Nervous System (Medulla Oblongata) & Peripheral Respiratory Tract.[4][5]Central Nervous System (Medulla Oblongata).[1][10]
Metabolism Hepatic metabolism.[4]Prodrug, metabolized to morphine by CYP2D6 in the liver.[1]
Reported Side Effects Dizziness, gastrointestinal discomfort, mild sedation (generally mild and infrequent).[5]Drowsiness, nausea, constipation, respiratory depression, potential for dependence.[2]
Clinical Efficacy Notes Effective in acute and chronic cough; dual action may be beneficial.[4]Efficacy in some types of cough questioned in recent studies; considered a "gold standard" historically.[9]

Experimental Protocols

The evaluation of antitussive agents typically involves preclinical and clinical experimental models. A common methodology is the use of a tussive challenge to induce coughing in a controlled setting.

Citric Acid-Induced Cough Model (Preclinical & Clinical)

This model is frequently used to assess the efficacy of cough suppressants.

Objective: To quantify the antitussive effect of a compound by measuring the reduction in cough frequency after exposure to a citric acid aerosol.

Methodology:

  • Subject Acclimatization: Subjects (e.g., guinea pigs in preclinical studies, human volunteers in clinical studies) are placed in a chamber and allowed to acclimatize.

  • Baseline Cough Response: Subjects are exposed to a nebulized solution of citric acid (concentration and duration vary depending on the study) to establish a baseline cough count. Coughs are typically recorded by a trained observer or with a sound recording device.

  • Drug Administration: The test compound (e.g., this compound, codeine) or a placebo is administered orally or via another relevant route.

  • Post-Treatment Cough Challenge: After a predetermined time for drug absorption, the subjects are re-challenged with the citric acid aerosol.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline count. The percentage of cough inhibition is calculated to determine the efficacy of the antitussive agent.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.

cluster_oxolamine This compound Pathway cluster_codeine Codeine Pathway Oxolamine Oxolamine Hydrochloride Medulla_O Medulla Oblongata (Cough Center) Oxolamine->Medulla_O Central Inhibition Sensory_Nerves Peripheral Sensory Nerves (Respiratory Tract) Oxolamine->Sensory_Nerves Local Anesthetic Effect Inflammation Airway Inflammation Oxolamine->Inflammation Anti-inflammatory Effect Cough_Suppression_O Cough Suppression Medulla_O->Cough_Suppression_O Sensory_Nerves->Cough_Suppression_O Inflammation->Cough_Suppression_O Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolism Morphine Morphine Liver->Morphine Mu_Opioid μ-Opioid Receptors (Medulla Oblongata) Morphine->Mu_Opioid Agonism Cough_Suppression_C Cough Suppression Mu_Opioid->Cough_Suppression_C

Caption: Comparative signaling pathways of this compound and codeine in cough suppression.

Start Start: Subject Selection (e.g., Healthy Volunteers) Baseline Baseline Cough Challenge (e.g., Citric Acid Inhalation) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Administer Oxolamine HCl Randomization->Group_A Group_B Group B: Administer Codeine Randomization->Group_B Group_C Group C: Administer Placebo Randomization->Group_C Post_Treatment Post-Treatment Cough Challenge Group_A->Post_Treatment Group_B->Post_Treatment Group_C->Post_Treatment Data_Collection Data Collection: Cough Frequency Measurement Post_Treatment->Data_Collection Analysis Statistical Analysis: Compare Efficacy Data_Collection->Analysis

Caption: Experimental workflow for a comparative antitussive clinical trial.

Conclusion

This compound and codeine represent two distinct pharmacological approaches to cough suppression. Codeine's central opioid-mediated mechanism is well-established, though its clinical efficacy is increasingly scrutinized. Oxolamine's multi-target mechanism, encompassing central, peripheral, and anti-inflammatory actions, presents a potentially broader spectrum of activity. The development of novel antitussive therapies may benefit from exploring compounds with multifaceted mechanisms similar to Oxolamine, potentially offering improved efficacy and a more favorable side-effect profile compared to traditional opioid-based treatments. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.

References

Oxolamine Hydrochloride vs. Dextromethorphan: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific data on two common antitussive agents, Oxolamine (B1678060) Hydrochloride and Dextromethorphan (B48470), intended for researchers, scientists, and drug development professionals. This guide synthesizes findings on their mechanisms of action, efficacy from clinical and preclinical studies, and side effect profiles to provide a comparative overview.

While direct head-to-head clinical trials comparing the efficacy of oxolamine hydrochloride and dextromethorphan are limited in the publicly available scientific literature, a comparative analysis can be constructed based on their distinct pharmacological profiles, mechanisms of action, and available clinical data.

Mechanism of Action: A Tale of Two Pathways

The primary difference between oxolamine and dextromethorphan lies in their mechanisms of suppressing the cough reflex. Dextromethorphan acts centrally, while oxolamine is believed to have a multi-faceted mechanism involving both central and peripheral actions.

Dextromethorphan , a synthetic morphinan (B1239233) analogue, functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the medullary cough center of the brain.[1][2][3] This action increases the threshold for the cough reflex.[1] It is structurally related to codeine but lacks its analgesic and addictive properties.[1]

Oxolamine , on the other hand, is reported to possess a broader mechanism of action. It is believed to exert a central inhibitory effect on the cough reflex in the medulla oblongata.[4][5] In addition to its central action, oxolamine is suggested to have peripheral effects, including local anesthetic properties on the sensory nerve endings in the respiratory tract and anti-inflammatory actions.[4][6] This multi-target engagement may contribute to its therapeutic effects in cough associated with respiratory inflammation.[4][7]

Comparative Data Summary

The following table summarizes the key characteristics of this compound and dextromethorphan based on available data.

FeatureThis compoundDextromethorphan
Primary Mechanism Central inhibition of cough reflex, peripheral local anesthetic, and anti-inflammatory effects.[4][5][6]Central N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist.[1][2][3]
Site of Action Central Nervous System (Medulla Oblongata) and Peripheral Respiratory Tract.[4]Central Nervous System (Medulla Oblongata).[3]
Reported Efficacy Used for symptomatic treatment of cough, especially dry and persistent coughs associated with various respiratory illnesses.[8] One study showed an effect on cough sensitivity in COPD patients.[9]Efficacy in acute cough is debated, with some studies showing little to no significant benefit over placebo.[10] Another pediatric study showed evidence of antitussive efficacy.
Common Side Effects Gastrointestinal issues (nausea, vomiting, abdominal pain), hypersensitivity reactions (skin rash).[8][11][12]Dizziness, drowsiness, nausea, and stomach pain.[13][14][15][16]
Serious Side Effects Rare, may include severe allergic reactions.[12]Can include breathing problems, racing heart, and severe allergic reactions.[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature provide context for the efficacy data.

Dextromethorphan Clinical Trial Protocol (Example)

A double-blind, randomized, placebo-controlled, parallel-group pilot study was conducted to evaluate the efficacy of dextromethorphan hydrobromide on acute cough in a pediatric population (ages 6-11).[18]

  • Inclusion Criteria: Generally healthy children with an acute cough and other symptoms of a common cold or upper respiratory tract infection, with symptom onset within 3 days of screening.[18]

  • Procedure:

    • Eligible subjects were given a single-blind placebo and fitted with a cough counting device for a 2-hour run-in period.[18]

    • Qualifying subjects were then randomized to receive either dextromethorphan or a placebo in a 1:1 ratio.[18]

    • A cough recording device was worn for the first 24 hours of treatment.[18]

    • Subjects received approximately 9 doses of the investigational product over a 4-day period.[18]

    • Patient-reported outcome questions were completed before the morning and afternoon doses.[18]

  • Primary Endpoint: 24-hour cough count.[19]

  • Key Secondary Endpoint: Cough count during the first dosing interval on Day 1.[19]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for oxolamine and dextromethorphan.

Cough_Reflex_Pathway cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (Brainstem) cluster_response Response cluster_drugs Drug Intervention Irritant Irritant Sensory_Nerve_Endings Sensory Nerve Endings Irritant->Sensory_Nerve_Endings Stimulates Cough_Center Cough Center (Medulla) Sensory_Nerve_Endings->Cough_Center Afferent Signal Cough_Muscles Cough Muscles Cough_Center->Cough_Muscles Efferent Signal Cough Cough Cough_Muscles->Cough Contraction Oxolamine Oxolamine Oxolamine->Sensory_Nerve_Endings Inhibits (Local Anesthetic) Oxolamine->Cough_Center Inhibits Dextromethorphan Dextromethorphan Dextromethorphan->Cough_Center Inhibits

Caption: Mechanisms of Action of Oxolamine and Dextromethorphan on the Cough Reflex Arc.

Experimental_Workflow Screening Patient Screening (Acute Cough) Run_in 2-hour Placebo Run-in with Cough Monitoring Screening->Run_in Randomization Randomization (1:1 ratio) Run_in->Randomization Treatment 4-Day Treatment Period (Dextromethorphan or Placebo) Randomization->Treatment Monitoring 24-hour Cough Recording Treatment->Monitoring Data_Collection Patient-Reported Outcomes Treatment->Data_Collection Analysis Efficacy Analysis (Cough Count) Monitoring->Analysis Data_Collection->Analysis

Caption: Generalized Workflow of a Placebo-Controlled Antitussive Clinical Trial.

References

A Comparative Guide to Analytical Methods for Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Oxolamine hydrochloride in pharmaceutical formulations. The focus is on providing a clear cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometric methods, supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Both HPLC and UV-Visible Spectrophotometry offer viable options, each with distinct advantages and performance characteristics. The following tables summarize the key validation parameters for several published methods, allowing for a direct comparison.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique that separates components in a mixture, providing high specificity and sensitivity. Various HPLC methods have been developed for this compound, often in combination with other active pharmaceutical ingredients.

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4 [4]
Column Agilent Zorbax SB-CN (150x4.6 mm, 5 µm)ACE 5 C8 (250 x 4.6 mm, 5 µm)BDS Hypersil C18 (150 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Phosphate (B84403) buffer (pH 4.0) and Acetonitrile (B52724) (85:15, v/v)Methanol (B129727) and 0.1 M Phosphoric acid (15:85, v/v)0.1% Triethylamine (pH 3.5 with Ortho-phosphoric acid) and Acetonitrile (72:28, v/v)0.05 M Potassium dihydrogen phosphate monobasic and Triethylamine (pH 4.1) and Methanol (60:40, v/v)
Flow Rate 1.5 mL/min1.0 mL/minNot SpecifiedNot Specified
Detection (UV) 365 nm239 nm230 nm230 nm
Linearity Range 8 - 48 µg/mL32 - 48 µg/mL50 - 150 µg/mLNot Specified
Recovery 100.20%98 - 102%Not SpecifiedNot Specified
Precision (%RSD) 0.18% (Intra-day)≤ 2% (Intra- and Inter-day)Not SpecifiedNot Specified
LOD (µg/mL) Not Specified0.25Not SpecifiedNot Specified
LOQ (µg/mL) Not Specified0.76Not SpecifiedNot Specified
UV-Visible Spectrophotometric Methods

Spectrophotometric methods are often simpler and more cost-effective than HPLC. Several methods have been developed based on the formation of colored complexes with specific reagents.[5]

Parameter Method M1 (o-phenanthroline) [5]Method M2 (ARS) [5]Method M3 (PNA) [5]Method M4 (CTC) [5]Method M5 [5]
Reagent o-phenanthroline, Fe(III)Alizarin Red Sp-NitroanilineCharge-transfer complexNot Specified
λmax (nm) 500Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Linearity Range (ppm) 30 - 180Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Molar Absorptivity (L mol⁻¹ cm⁻¹) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sandell's Sensitivity (µg cm⁻²) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

A dissolution study using UV spectrophotometry has also been reported with a linearity between 50-150% and a correlation coefficient of 0.9996.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide an overview of the experimental procedures for representative HPLC and spectrophotometric methods.

HPLC Method for Oxolamine Citrate, Paracetamol, Phenylephrine Hydrochloride, and Chlorpheniramine Maleate[1]
  • Instrumentation: A High-Performance Liquid Chromatograph (Thermo Finnigan Surveyor, USA) equipped with an automatic injector, a diode-array detector, and a column oven.[1]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-CN (150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 4.0) and acetonitrile in a ratio of 85:15 (v/v).[1] The phosphate buffer was prepared from orthophosphoric acid and triethylamine.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV detection at 365 nm.[1]

  • Standard Solution Preparation: A standard stock solution is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Working standards are prepared by diluting the stock solution.

  • Sample Preparation:

    • Weigh and powder twenty tablets.[1]

    • Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a 25 mL volumetric flask.[1]

    • Add 10 mL of methanol and stir on a magnetic stirrer for 15 minutes.[1]

    • Filter the solution through a 0.45 µm nylon membrane filter and dilute to 25 mL with methanol.[1]

    • Transfer 40 µL of this solution into an injection vial and make up the volume to 1 mL with the mobile phase.[1]

    • Inject 10 µL of the sample solution into the HPLC system.[1]

Spectrophotometric Method (o-phenanthroline) for Oxolamine[5]
  • Instrumentation: A double beam UV-Visible Spectrophotometer.[5]

  • Reagents:

    • o-phenanthroline solution: Dissolve 200 mg of o-phenanthroline in 100 mL of distilled water with warming.[5]

    • Fe(III) solution: Dissolve 250 mg of anhydrous ferric chloride in a 100 mL volumetric flask with distilled water.[5]

  • Standard Solution Preparation:

    • Prepare a stock solution (Stock I) by accurately weighing 100 mg of Oxolamine and dissolving it in 100 mL of methanol to get a concentration of 1000 µg/mL.[5]

    • Dilute 20 mL of Stock I to 100 mL with methanol to obtain a working standard solution (Stock II) of 200 µg/mL.[5]

  • Procedure:

    • Pipette appropriate aliquots of the working standard solution (to achieve concentrations from 30 to 180 ppm) into a series of 10 mL volumetric flasks.[5]

    • Add 0.5 mL of FeCl₃ solution and 2 mL of o-phenanthroline solution to each flask.[5]

    • Heat the flasks in a water bath for 30 minutes.[5]

    • After cooling, add 2 mL of acid and dilute to 50 mL with distilled water.[5]

    • Measure the absorbance of the resulting colored complex at 500 nm against a reagent blank after 5 minutes.[5]

  • Sample Preparation for Formulations:

    • Weigh and finely grind tablet powder equivalent to 100 mg of Oxolamine.[5]

    • Transfer the powder to a 100 mL calibrated flask, add 60 mL of water, and shake for 20 minutes.[5]

    • Make up the volume to 100 mL with water, mix well, and filter through a Whatman No. 42 filter paper.[5]

    • Discard the first 10 mL of the filtrate.[5]

    • Dilute a suitable aliquot of the subsequent filtrate to achieve a concentration within the analytical range.[5]

Visualizing the Analytical Workflow

To better understand the logical flow of analyzing this compound, the following diagram illustrates a generalized workflow applicable to both HPLC and spectrophotometric methods.

Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc HPLC Analysis cluster_uv UV-Vis Spectrophotometry cluster_data Data Processing & Reporting start Start: Receive Sample/Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Suitable Solvent weigh->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute filter Filtration (if necessary) dilute->filter method_choice Method Selection filter->method_choice hplc_inject Inject into HPLC System method_choice->hplc_inject HPLC uv_react Complexation Reaction (if required) method_choice->uv_react UV-Vis hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acq Data Acquisition hplc_detect->data_acq uv_measure Measure Absorbance uv_react->uv_measure uv_measure->data_acq calibration Calibration Curve Generation data_acq->calibration quantify Quantification of Oxolamine calibration->quantify report Generate Report quantify->report

Caption: Generalized workflow for the analysis of this compound.

References

Comparative Analysis of Oxolamine Hydrochloride's Effects on Different Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxolamine (B1678060) hydrochloride's performance in various animal models, supported by experimental data. Oxolamine, a widely used antitussive agent, also exhibits notable anti-inflammatory properties. This analysis delves into its efficacy and mechanisms of action as demonstrated in preclinical studies.

Antitussive Effects of Oxolamine Hydrochloride

This compound's primary therapeutic application is the suppression of cough. Its efficacy has been evaluated in several animal models, primarily focusing on chemically or mechanically induced cough reflexes. The predominant mechanism of its antitussive action is believed to be peripheral, targeting the afferent nerve endings in the respiratory tract, thereby reducing the sensitivity of the cough reflex.[1][2][3] Some evidence also suggests a potential central nervous system component, possibly acting on the cough center in the medulla oblongata.[4][5]

Guinea Pig Model: Citric Acid-Induced Cough

The citric acid-induced cough model in guinea pigs is a standard and widely used assay for evaluating the efficacy of antitussive drugs. In this model, conscious and unrestrained guinea pigs are exposed to a nebulized solution of citric acid, which acts as a tussive agent, inducing coughs. The frequency and latency of the cough response are the primary parameters measured to assess the effectiveness of a test compound.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions and the exposure chamber for a set period before the trial.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug. A positive control, such as codeine, is often included for comparison.

  • Cough Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), the animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid solution (e.g., 0.3 M) for a specific duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded during and immediately after the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Data Analysis: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

Cat Model: Mechanically Induced Cough

In some studies, the antitussive effects of drugs are evaluated in anesthetized cats where coughing is induced by mechanical stimulation of the tracheobronchial mucosa. This model allows for a more direct assessment of the drug's effect on the cough reflex arc.

Experimental Protocol: Mechanically Induced Cough in Cats

  • Animal Model: Adult cats of either sex are used.

  • Anesthesia: Animals are anesthetized, typically with an intravenous anesthetic agent.

  • Surgical Preparation: The trachea is exposed, and a cannula is inserted to facilitate mechanical stimulation.

  • Cough Induction: A nylon probe or a similar mechanical stimulus is introduced into the trachea to touch the carina or the tracheal mucosa, thereby eliciting a cough reflex.

  • Drug Administration: this compound is administered, often intravenously (i.v.), to observe its immediate effects.

  • Data Acquisition: The cough response is measured by recording the electromyographic (EMG) activity of respiratory muscles or by measuring changes in intrapleural pressure.

  • Data Analysis: The reduction in the intensity or frequency of the cough response after drug administration is quantified.

Studies on peripherally acting antitussives in this model have shown a significant reduction in the number of cough efforts.[8][9]

Anti-inflammatory Effects of this compound

Beyond its antitussive properties, Oxolamine exhibits significant anti-inflammatory activity, which is thought to contribute to its therapeutic effect by reducing irritation in the respiratory tract.[1][10] This dual action makes it a valuable agent in the management of cough associated with inflammatory respiratory conditions.

Guinea Pig Model: Acrolein-Induced Respiratory Inflammation

Acrolein, a component of cigarette smoke, is a potent irritant that can induce inflammation in the respiratory tract of guinea pigs. This model is used to assess the anti-inflammatory effects of compounds on lung tissue.

Experimental Protocol: Acrolein-Induced Respiratory Inflammation in Guinea Pigs

  • Animal Model: Guinea pigs are used for this model.

  • Inflammation Induction: Animals are exposed to an aerosol of acrolein to induce non-bacterial inflammation in the respiratory organs.

  • Drug Administration: Oxolamine citrate (B86180) has been administered intraperitoneally (i.p.) in studies using this model.

  • Assessment of Inflammation: The anti-inflammatory effect is evaluated by measuring parameters such as relative lung weight and histological examination of lung tissue for signs of inflammation and emphysema.

  • Results: In a study, Oxolamine citrate was shown to reduce relative lung weight, significantly decrease inflammation levels, and protect the pulmonary parenchyma from emphysema.[11]

Table 1: Anti-inflammatory Effect of Oxolamine Citrate in Acrolein-Induced Respiratory Inflammation in Guinea Pigs

ParameterEffect of Oxolamine CitrateReference
Relative Lung WeightReduced[11]
Inflammation LevelsSignificantly reduced[11]
Pulmonary ParenchymaProtected from emphysema[11]
Rat Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity. Carrageenan injection into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) prior to the induction of inflammation.

  • Inflammation Induction: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which Oxolamine exerts its effects are not fully elucidated. However, its known pharmacological activities provide insights into its potential mechanisms.

Peripheral Antitussive Action

The peripheral antitussive effect of Oxolamine is likely mediated by its local anesthetic properties on the sensory nerve endings in the airways. This action may involve the blockade of voltage-gated sodium channels on afferent C-fibers, which are responsible for transmitting cough-inducing stimuli.

Peripheral Antitussive Action of Oxolamine Irritant Airway Irritants (e.g., Citric Acid) C_Fibers Afferent C-Fibers Irritant->C_Fibers Stimulates Sodium_Channels Voltage-Gated Sodium Channels Oxolamine Oxolamine Hydrochloride Oxolamine->Sodium_Channels Blocks Action_Potential Action Potential Generation Sodium_Channels->Action_Potential Mediates Cough_Center Cough Center (Medulla) Action_Potential->Cough_Center Transmits Signal Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates

Peripheral antitussive action of Oxolamine.
Anti-inflammatory Action

The anti-inflammatory effects of Oxolamine may be attributed to the inhibition of pro-inflammatory mediator release. While the exact pathway is not fully understood, it is hypothesized that Oxolamine may interfere with the arachidonic acid cascade, potentially by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which are key mediators of inflammation.[4]

Anti-inflammatory Action of Oxolamine Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Oxolamine Oxolamine Hydrochloride Oxolamine->COX_Enzymes Inhibits? Inflammation Inflammation (Edema, Irritation) Prostaglandins->Inflammation Mediates

References

A Head-to-Head Comparison of Oxolamine Hydrochloride with Novel Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough, a protective reflex, can become a debilitating symptom when chronic or refractory. For decades, the therapeutic landscape for antitussive agents has been dominated by opioids and their derivatives, which are often associated with undesirable side effects. Oxolamine (B1678060) hydrochloride, a non-opioid antitussive with a multifaceted mechanism of action, has been used in several countries for the treatment of cough. However, the emergence of novel, highly specific antitussive agents targeting distinct neuronal pathways necessitates a comprehensive re-evaluation of the existing therapeutic options.

This guide provides a head-to-head comparison of Oxolamine hydrochloride with the next generation of antitussive drugs, including P2X3 receptor antagonists, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and Cannabinoid Receptor 2 (CB2) agonists. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles.

Mechanisms of Action: A Shift from Broad to Targeted Inhibition

The management of cough is evolving from agents with broad, often central, activity to drugs designed to selectively target the peripheral and central pathways of the cough reflex.

This compound: The antitussive effect of this compound is believed to be multifaceted, involving:

  • Central Inhibition: It is thought to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1]

  • Peripheral Local Anesthetic Action: Oxolamine may exert a mild anesthetic effect on the sensory nerve endings in the respiratory tract, thereby reducing irritation.[2]

  • Anti-inflammatory Properties: The drug also possesses anti-inflammatory effects, which can further alleviate cough by reducing inflammation-induced nerve sensitization in the airways.[3][4]

Novel Antitussive Agents: In contrast, novel antitussive agents have more targeted mechanisms of action:

  • P2X3 Receptor Antagonists (e.g., Gefapixant): These agents block the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways. ATP is released in the airways in response to inflammation and irritation, and its binding to P2X3 receptors is a key step in initiating the cough reflex. By blocking this interaction, P2X3 antagonists reduce the activation of these sensory nerves.

  • TRPV1 Antagonists (e.g., SB-705498): The TRPV1 receptor, also located on airway sensory nerves, is activated by stimuli such as capsaicin (B1668287) (the pungent component of chili peppers), heat, and protons (acid). Overexpression and sensitization of TRPV1 are implicated in chronic cough. TRPV1 antagonists aim to block the activation of these receptors, thereby reducing cough hypersensitivity.

  • CB2 Receptor Agonists (e.g., JWH133): CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects.[5] By activating these receptors, CB2 agonists may reduce the neuro-inflammatory processes that contribute to chronic cough.[6]

The following diagram illustrates the distinct signaling pathways targeted by these antitussive agents.

Antitussive Signaling Pathways Signaling Pathways of Antitussive Agents cluster_stimuli Cough Stimuli cluster_airway Airway Sensory Nerves cluster_cns Central Nervous System cluster_drugs Therapeutic Intervention Inflammation Inflammation CB2 Receptor CB2 Receptor Inflammation->CB2 Receptor Irritants Irritants Sensory Neuron Activation Sensory Neuron Activation Irritants->Sensory Neuron Activation ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Capsaicin, Acid, Heat Capsaicin, Acid, Heat TRPV1 Receptor TRPV1 Receptor Capsaicin, Acid, Heat->TRPV1 Receptor P2X3 Receptor->Sensory Neuron Activation TRPV1 Receptor->Sensory Neuron Activation CB2 Receptor->Sensory Neuron Activation Inhibits Cough Center (Medulla) Cough Center (Medulla) Sensory Neuron Activation->Cough Center (Medulla) Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Gefapixant Gefapixant Gefapixant->P2X3 Receptor Blocks TRPV1 Antagonists TRPV1 Antagonists TRPV1 Antagonists->TRPV1 Receptor Blocks CB2 Agonists CB2 Agonists CB2 Agonists->CB2 Receptor Activates Oxolamine (Peripheral) Oxolamine (Peripheral) Oxolamine (Peripheral)->Sensory Neuron Activation Inhibits Oxolamine (Central) Oxolamine (Central) Oxolamine (Central)->Cough Center (Medulla) Inhibits

Caption: Signaling pathways targeted by Oxolamine and novel antitussive agents.

Preclinical Efficacy: Head-to-Head Comparison in Animal Models

The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents. While direct comparative studies are lacking, the following table summarizes the available data for this compound and novel antitussive agents in this model.

Agent ClassAgentAnimal ModelTussive AgentDoseRoute of Administration% Inhibition of CoughCitation
Oxadiazole This compoundGuinea PigCitric AcidData Not AvailableData Not AvailableData Not Available[7]
P2X3 Antagonist GefapixantGuinea PigCitric Acid + ATP300 mg/kgOralSignificant reduction[8]
TRPV1 Antagonist V112220Guinea PigCitric Acid3 mg/kgIntraperitoneal73%[9]
CB2 Agonist JWH133Guinea PigData Not AvailableData Not AvailableData Not AvailableAntitussive effect demonstrated[6]
Sigma-1 Agonist Dextromethorphan (comparator)Guinea PigCitric Acid30 mg/kgIntraperitonealSignificant inhibition[10]
Sigma-1 Agonist CarbetapentaneGuinea PigCitric Acid1-5 mg/kgIntraperitonealSignificant inhibition[10]

Clinical Efficacy: A Look at Human Trials

Clinical trials provide the most relevant data for comparing the efficacy of antitussive agents in patients.

This compound:

  • A study in patients with Chronic Obstructive Pulmonary Disease (COPD) evaluated the effect of Oxolamine on cough sensitivity to capsaicin.[1] However, the quantitative results of this study are not widely available.

  • Older clinical reports suggest efficacy in various respiratory conditions, but these studies often lack the rigorous design of modern clinical trials.[11]

Gefapixant (P2X3 Antagonist):

  • Phase 3 clinical trials (COUGH-1 and COUGH-2) demonstrated a statistically significant reduction in 24-hour cough frequency in patients with refractory or unexplained chronic cough.[12]

SB-705498 (TRPV1 Antagonist):

  • In a study of patients with refractory chronic cough, a single dose of SB-705498 significantly improved cough reflex sensitivity to capsaicin.[13] However, it did not significantly reduce the 24-hour objective cough frequency.[13]

CB2 Agonists:

  • Clinical trial data on the antitussive efficacy of selective CB2 agonists in humans is currently limited.

The following table summarizes key clinical efficacy data for these agents.

Agent ClassAgentPatient PopulationPrimary EndpointKey FindingCitation
Oxadiazole This compoundCOPDCough sensitivity to capsaicinEffect on cough sensitivity studied[1]
P2X3 Antagonist GefapixantRefractory/Unexplained Chronic Cough24-hour cough frequencySignificant reduction in cough frequency[12]
TRPV1 Antagonist SB-705498Refractory Chronic Cough24-hour cough frequencyNo significant reduction in cough frequency[13]
CB2 Agonist JWH133--Limited clinical data[14]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used preclinical model to assess the efficacy of antitussive agents.

Objective: To evaluate the ability of a test compound to inhibit cough induced by citric acid aerosol.

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Baseline Cough Response: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes). The number of coughs is recorded.

  • Drug Administration: Animals are treated with the test compound (e.g., Oxolamine, Gefapixant) or vehicle via the desired route of administration (e.g., oral, intraperitoneal).

  • Post-treatment Cough Challenge: After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.

  • Data Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs before and after treatment.

The following diagram illustrates the general workflow of this experimental protocol.

Citric_Acid_Cough_Model_Workflow Citric Acid-Induced Cough Model Workflow A Animal Acclimatization B Baseline Cough Challenge (Citric Acid Aerosol) A->B C Record Baseline Cough Count B->C D Drug or Vehicle Administration C->D E Pretreatment Period D->E F Post-treatment Cough Challenge (Citric Acid Aerosol) E->F G Record Post-treatment Cough Count F->G H Data Analysis (% Inhibition) G->H

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Capsaicin Cough Challenge in Humans

This clinical research model is used to assess cough reflex sensitivity.

Objective: To determine the concentration of inhaled capsaicin required to elicit a defined number of coughs (typically 2 or 5, denoted as C2 and C5).

Participants: Healthy volunteers or patients with cough.

Procedure:

  • Subject Preparation: Participants are seated comfortably and instructed on the procedure. Baseline spirometry may be performed.

  • Capsaicin Inhalation: Participants inhale single breaths of ascending concentrations of capsaicin aerosol from a nebulizer, typically starting with a very low concentration.

  • Cough Counting: The number of coughs is counted for a set period (e.g., 30 seconds) after each inhalation.

  • Dose Escalation: The concentration of capsaicin is incrementally increased until the participant consistently coughs two or five times after an inhalation.

  • Determination of C2 and C5: The lowest concentrations of capsaicin that reliably provoke at least two (C2) and five (C5) coughs are determined.

  • Effect of Investigational Drug: The challenge can be performed before and after administration of an antitussive agent to assess its effect on cough reflex sensitivity.

Conclusion

The landscape of antitussive therapy is undergoing a significant transformation, moving towards targeted therapies with improved side-effect profiles. While this compound has a history of use and a multifaceted mechanism of action, the lack of robust, modern clinical and preclinical data makes a direct quantitative comparison with novel agents challenging.

Novel agents such as the P2X3 receptor antagonist Gefapixant have demonstrated clinical efficacy in well-controlled trials for refractory and unexplained chronic cough. TRPV1 antagonists have shown promise in modulating cough reflex sensitivity, although their clinical efficacy in reducing cough frequency requires further investigation. CB2 agonists represent another promising avenue, primarily through their anti-inflammatory effects, though clinical data on their antitussive properties is still emerging.

For researchers and drug development professionals, the key takeaway is the importance of utilizing standardized and validated preclinical and clinical models to enable meaningful comparisons between existing and emerging antitussive therapies. Future head-to-head clinical trials comparing these novel agents with established non-opioid antitussives like this compound would be invaluable in guiding clinical practice and informing the development of the next generation of cough therapies.

References

A Comparative Guide to the Peripheral Mechanism of Action of Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the peripheral mechanism of action of Oxolamine (B1678060) hydrochloride, a non-narcotic antitussive agent. It objectively compares its performance with other peripherally and centrally acting alternatives, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel respiratory therapeutics.

Introduction to Oxolamine and its Peripheral Mechanism of Action

Oxolamine is a cough suppressant that primarily exerts its effects in the periphery, distinguishing it from many centrally acting antitussives like codeine and dextromethorphan (B48470).[1][2] Its mechanism of action is multifaceted, involving anti-inflammatory and local anesthetic properties within the respiratory tract.[1][2] This peripheral action is advantageous as it is associated with fewer central nervous system (CNS) side effects, such as drowsiness and dizziness.[2]

The primary proposed mechanisms for Oxolamine's peripheral action include:

  • Anti-inflammatory Effects: Oxolamine has been shown to mitigate inflammation in the respiratory tract.[1][2] This is achieved by reducing edema (swelling) and leukocyte infiltration, which in turn decreases the irritation of nerve receptors that can trigger a cough.[1]

  • Local Anesthetic Effects: Oxolamine exhibits local anesthetic properties, which are thought to numb the sensory nerve endings in the airways.[1][2] This desensitization of the vagal afferent nerves reduces the signaling of cough-inducing stimuli to the central nervous system.

Comparative Analysis of Antitussive Efficacy

To provide a clear comparison of Oxolamine's efficacy, this section presents data on its performance alongside other peripherally acting (Levodropropizine, Moguisteine) and a commonly used centrally acting (Dextromethorphan) antitussive.

Table 1: Comparison of Antitussive Efficacy in Preclinical Models
Compound Mechanism of Action Animal Model Assay Efficacy (ED50 or % Inhibition) Reference
Oxolamine Peripheral (Anti-inflammatory, Local Anesthetic)Guinea PigCitric Acid-Induced CoughData not available in specific ED50 values from the provided search results. Described as effective.
Levodropropizine (B346804) PeripheralGuinea PigCitric Acid-Induced CoughDid not produce a notable effect in reducing the number of citric acid-induced coughs in one study.[3]
Moguisteine PeripheralGuinea PigCitric Acid-Induced CoughED50: 25.2 mg/kg (p.o.)[4][5]
Codeine Central (Opioid Receptor Agonist)Guinea PigCitric Acid-Induced CoughED50: 29.2 mg/kg (p.o.)[4]
Dextromethorphan Central (NMDA Receptor Antagonist)Guinea PigCitric Acid-Induced CoughDid not produce a notable effect in reducing the number of citric acid-induced coughs in one study.[3]
Table 2: Comparison of Antitussive Efficacy in Clinical Trials
Compound Mechanism of Action Patient Population Primary Outcome Efficacy (% Reduction or Improvement) Reference
Oxolamine Peripheral (Anti-inflammatory, Local Anesthetic)--Specific quantitative clinical data is not available in the provided search results.
Levodropropizine PeripheralChildren with BronchitisCough Resolution47% resolution compared to 28% with central antitussives.[6][7]
Adults with Non-Productive CoughReduction in Nocturnal AwakeningsSignificantly greater improvement compared to dextromethorphan.[8]
Adults with Obstructive Pulmonary DiseaseReduction in Cough Episodes54.4% reduction.[7]
Dextromethorphan Central (NMDA Receptor Antagonist)Adults with Non-Productive CoughReduction in Cough IntensitySignificant reduction, but with a slower onset than levodropropizine.[8]

Comparative Analysis of Anti-inflammatory Effects

Oxolamine's anti-inflammatory properties are a key component of its peripheral mechanism. The following table compares its effects with a standard non-steroidal anti-inflammatory drug (NSAID).

Table 3: Comparison of Anti-inflammatory Efficacy
Compound Animal Model Assay Efficacy Reference
Oxolamine citrate (B86180) Guinea PigExperimentally induced respiratory inflammationReduced relative lung weight and significantly reduced inflammation levels. Showed anti-inflammatory effect superior to that of Phenylbutazone.[9][10]
Phenylbutazone Guinea PigExperimentally induced respiratory inflammationLess effective than Oxolamine citrate.[9][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

Animals: Male Hartley guinea pigs.[12]

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Drug Administration: The test compound (e.g., Oxolamine, Moguisteine) or vehicle is administered orally (p.o.) or via another relevant route at a specified time before the challenge.[4]

  • Cough Induction: Guinea pigs are placed in a whole-body plethysmograph chamber.[1] A nebulizer generates an aerosol of a citric acid solution (e.g., 0.4 M).[12][13] The animals are exposed to the aerosol for a fixed period (e.g., 3 minutes).[12]

  • Data Recording: The number of coughs is recorded during and after the exposure period using a microphone and specialized software that can differentiate cough sounds from other respiratory noises.[1]

  • Analysis: The number of coughs in the treated group is compared to the vehicle-treated control group. The dose that produces a 50% reduction in cough count (ED50) is often calculated.[4]

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to inhibit acute inflammation.

Animals: Male Wistar rats.[14]

Procedure:

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[2]

  • Drug Administration: The test compound (e.g., Oxolamine) or a reference anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 minutes to one hour before the carrageenan injection.[2][15]

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw.[2][15]

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental procedures are provided below using Graphviz.

G cluster_0 Peripheral Sensory Nerve Terminal in Airway cluster_1 Action of Oxolamine Inflammatory\nStimuli Inflammatory Stimuli Cough\nReceptors Cough Receptors Inflammatory\nStimuli->Cough\nReceptors activate Nerve\nDepolarization Nerve Depolarization Cough\nReceptors->Nerve\nDepolarization trigger Signal to\nCNS (Cough) Signal to CNS (Cough) Nerve\nDepolarization->Signal to\nCNS (Cough) Oxolamine Oxolamine Anti-inflammatory\nEffect Anti-inflammatory Effect Oxolamine->Anti-inflammatory\nEffect Local Anesthetic\nEffect Local Anesthetic Effect Oxolamine->Local Anesthetic\nEffect Anti-inflammatory\nEffect->Inflammatory\nStimuli inhibits Local Anesthetic\nEffect->Nerve\nDepolarization blocks

Caption: Proposed peripheral mechanism of action of Oxolamine.

G Start Start Animal\nAcclimatization Animal Acclimatization Start->Animal\nAcclimatization Administer Test\nCompound/Vehicle Administer Test Compound/Vehicle Animal\nAcclimatization->Administer Test\nCompound/Vehicle Induce Cough\n(Citric Acid Aerosol) Induce Cough (Citric Acid Aerosol) Administer Test\nCompound/Vehicle->Induce Cough\n(Citric Acid Aerosol) Record Coughs Record Coughs Induce Cough\n(Citric Acid Aerosol)->Record Coughs Analyze Data\n(Compare Groups) Analyze Data (Compare Groups) Record Coughs->Analyze Data\n(Compare Groups) End End Analyze Data\n(Compare Groups)->End

Caption: Experimental workflow for the citric acid-induced cough model.

G Start Start Baseline Paw\nVolume Measurement Baseline Paw Volume Measurement Start->Baseline Paw\nVolume Measurement Administer Test\nCompound/Vehicle Administer Test Compound/Vehicle Baseline Paw\nVolume Measurement->Administer Test\nCompound/Vehicle Induce Edema\n(Carrageenan Injection) Induce Edema (Carrageenan Injection) Administer Test\nCompound/Vehicle->Induce Edema\n(Carrageenan Injection) Measure Paw Volume\n(Multiple Time Points) Measure Paw Volume (Multiple Time Points) Induce Edema\n(Carrageenan Injection)->Measure Paw Volume\n(Multiple Time Points) Calculate % Inhibition\nof Edema Calculate % Inhibition of Edema Measure Paw Volume\n(Multiple Time Points)->Calculate % Inhibition\nof Edema End End Calculate % Inhibition\nof Edema->End

References

A Comparative Analysis of Side Effect Profiles: Oxolamine and Other Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of the side effect profiles of commonly prescribed antitussive agents reveals distinct differences in their safety and tolerability. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of Oxolamine, a peripherally acting cough suppressant with anti-inflammatory properties, against centrally acting agents such as codeine and dextromethorphan, as well as the peripherally acting levodropropizine (B346804) and the withdrawn clobutinol. The data underscores the importance of considering the mechanism of action when evaluating the potential adverse effects of these medications.

Executive Summary

Cough is a prevalent symptom for which numerous antitussive agents are available. These drugs exert their effects through either central or peripheral mechanisms, which significantly influences their side effect profiles. Centrally acting antitussives, like codeine and dextromethorphan, are often associated with systemic side effects, including those affecting the central nervous system (CNS). Peripherally acting agents, such as Oxolamine and levodropropizine, are generally associated with a more favorable safety profile due to their targeted action on the cough reflex arc in the respiratory tract. This guide synthesizes available clinical data to provide a clear comparison of the adverse event profiles of these key antitussives.

Comparative Side Effect Profiles

The following table summarizes the reported side effects of Oxolamine and other selected antitussives. While direct head-to-head quantitative data for Oxolamine against all comparators is limited in the available literature, this table provides a compilation of reported adverse events from various clinical studies.

Drug ClassDrugMechanism of ActionCommon Side EffectsLess Common/Rare Side Effects
Peripheral Antitussive Oxolamine Primarily peripheral action with anti-inflammatory and local anesthetic effects.[1][2] Some sources also suggest a central inhibitory effect on the cough reflex.[3]Gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, headache.[1]Hypersensitivity reactions (skin rash, itching).[1]
Opioid Antitussive Codeine Central action on μ-opioid receptors in the brainstem cough center.Drowsiness, constipation, nausea, vomiting, dizziness, sedation.[4][5][6]Respiratory depression, physical dependence, pruritus, headache.[4][6]
Non-Opioid Central Antitussive Dextromethorphan Central action, likely as an NMDA receptor antagonist and sigma-1 receptor agonist.Drowsiness, dizziness, nausea, stomach pain.[7][8]Serotonin syndrome (when combined with other serotonergic drugs), misuse potential leading to dissociative hallucinogenic effects at high doses.[9]
Peripheral Antitussive Levodropropizine Peripheral inhibition of sensory C-fibers in the respiratory tract.[10][11]Drowsiness, fatigue, dizziness, gastrointestinal disturbances (nausea, vomiting, diarrhea).[10][11]Hypersensitivity reactions.
Central Antitussive (Withdrawn) Clobutinol Central action.Nausea, drowsiness.[12]QT interval prolongation, cardiac arrhythmias, epileptic seizures.[7][10][13]

Quantitative Comparison: Levodropropizine vs. Codeine

A randomized clinical trial directly comparing the side effect profiles of the peripherally acting levodropropizine and the centrally acting codeine in patients with chronic cough provided the following quantitative data.

Adverse EventLevodropropizine Group (n=43)Codeine Group (n=45)P-value
Any Adverse Event 14.0% 44.4% 0.002
DrowsinessNot specified15.6%-
HeadacheNot specified11.1%-
ConstipationNot specified11.1%-
DyspepsiaNot specified11.1%-
Treatment Discontinuation due to Adverse Events04-

Data extracted from a comparative study on patients with chronic cough.[13]

This study highlights a statistically significant lower incidence of overall adverse events in the levodropropizine group compared to the codeine group.[13] The side effects observed with codeine were predominantly related to its central nervous system and gastrointestinal effects.

Experimental Protocols for Side Effect Assessment

The evaluation of adverse events in clinical trials of antitussive agents is a critical component of establishing a drug's safety profile. Standardized methodologies are employed to ensure consistent and reliable data collection.

1. Patient-Reported Outcomes (PROs):

  • Methodology: Patients are asked to complete standardized questionnaires or diaries to report the incidence, severity, and duration of any adverse events they experience during the trial.

  • Instruments:

    • Visual Analogue Scales (VAS): Used to rate the severity of subjective side effects like nausea or headache.

    • Likert Scales: Often used naires where patients rate the intensity of a symptom (e.g., from "none" to "very severe").

    • Specific Questionnaires: Validated questionnaires for specific side effects, such as the Bristol Stool Form Scale for assessing constipation.

  • Data Collection: Typically collected at baseline and at regular intervals throughout the study period.

2. Clinician-Reported Outcomes (CROs):

  • Methodology: Healthcare professionals document adverse events observed during clinical visits or reported by patients. This includes physical examinations and assessment of vital signs.

  • Standardization: The use of a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), ensures consistent terminology for reported adverse events across different studies.

  • Causality Assessment: Clinicians often use standardized algorithms, like the Naranjo algorithm, to assess the likelihood that a reported adverse event is related to the investigational drug.[14]

3. Objective Assessments:

  • Methodology: Objective measurements are used to quantify certain side effects.

  • Examples:

    • Electrocardiogram (ECG): To monitor for cardiac side effects such as QT interval prolongation, which was critical in the withdrawal of clobutinol.[10][13]

    • Cognitive Function Tests: To assess CNS effects like drowsiness and sedation.

    • Gastrointestinal Motility Studies: To objectively measure the impact on constipation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Opioid-Induced Constipation

Opioid antitussives like codeine can cause constipation through their action on μ-opioid receptors in the enteric nervous system. The binding of opioids to these receptors leads to a cascade of intracellular events that inhibit neurotransmitter release and reduce gut motility.

Opioid_Constipation_Pathway Opioid Opioid (e.g., Codeine) Mu_Receptor μ-Opioid Receptor Opioid->Mu_Receptor G_Protein Gi/Go Protein Mu_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP ↓ cAMP Ca_Influx ↓ Ca²⁺ Influx ACh_Release ↓ Acetylcholine Release Motility ↓ Gut Motility & Secretion Constipation Constipation

Caption: Signaling pathway of opioid-induced constipation.

Proposed Signaling Pathway for NMDA Antagonist-Induced Neurotoxicity

High doses of dextromethorphan, an NMDA receptor antagonist, can lead to neurotoxic effects. The proposed mechanism involves the disinhibition of glutamatergic and cholinergic neurons, leading to excitotoxicity.

NMDA_Neurotoxicity_Pathway Dextromethorphan Dextromethorphan (High Dose) NMDA_Receptor NMDA Receptor on Inhibitory Interneuron Dextromethorphan->NMDA_Receptor blocks Inhibitory_Neuron ↓ GABAergic Inhibition NMDA_Receptor->Inhibitory_Neuron Glutamatergic_Neuron ↑ Glutamate Release Inhibitory_Neuron->Glutamatergic_Neuron disinhibits Cholinergic_Neuron ↑ Acetylcholine Release Inhibitory_Neuron->Cholinergic_Neuron disinhibits Postsynaptic_Neuron Postsynaptic Neuron Glutamatergic_Neuron->Postsynaptic_Neuron excites Cholinergic_Neuron->Postsynaptic_Neuron excites Excitotoxicity Excitotoxicity & Neuronal Vacuolization Postsynaptic_Neuron->Excitotoxicity

Caption: Proposed pathway for NMDA antagonist neurotoxicity.

Experimental Workflow for Assessing Antitussive Side Effects in a Clinical Trial

The following diagram illustrates a typical workflow for the comprehensive assessment of adverse events in a clinical trial for a new antitussive drug.

AE_Assessment_Workflow Start Patient Enrollment & Baseline Assessment Randomization Randomization to Treatment or Placebo Start->Randomization Treatment_Period Treatment Period (Drug/Placebo Administration) Randomization->Treatment_Period Data_Collection Adverse Event Data Collection Treatment_Period->Data_Collection PRO Patient-Reported Outcomes (Diaries, Questionnaires) Data_Collection->PRO CRO Clinician-Reported Outcomes (Physical Exams, Vital Signs) Data_Collection->CRO Objective Objective Assessments (ECG, Lab Tests) Data_Collection->Objective Analysis Data Analysis (Incidence, Severity, Causality) PRO->Analysis CRO->Analysis Objective->Analysis Reporting Reporting of Findings Analysis->Reporting

References

In Vitro Validation of Oxolamine Hydrochloride's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro validation of target engagement for Oxolamine (B1678060) hydrochloride, a peripherally acting antitussive agent. Due to the limited publicly available in vitro data for Oxolamine hydrochloride and its comparators, this guide focuses on the proposed mechanisms of action and the corresponding experimental methodologies for validating target engagement. The quantitative data presented is illustrative and intended to serve as a template for presenting experimental findings.

Introduction to this compound and a Comparative Overview

This compound is recognized for its antitussive (cough-suppressing) properties, which are primarily attributed to a peripheral mechanism of action.[1][2][3] This is in contrast to centrally acting antitussives like codeine. Oxolamine also exhibits anti-inflammatory and local anesthetic effects, which likely contribute to its therapeutic profile by reducing irritation of nerve receptors in the respiratory tract.[1][2][3][4][5]

For a comprehensive comparison, this guide includes two other peripherally acting antitussive agents:

  • Levodropropizine (B346804): This agent is understood to exert its antitussive effect by inhibiting the activation of sensory C-fibers and modulating the release of sensory neuropeptides.[6][7][8][9][10]

  • Moguisteine (B1677395): The mechanism of this drug is thought to involve the suppression of pulmonary rapidly adapting receptors (RARs).[11][12][13]

The following sections will delve into the hypothetical target engagement data, detailed experimental protocols for key validation assays, and visual representations of the underlying pathways and workflows.

Comparative Target Engagement: An Illustrative Data Summary

The following table presents a hypothetical summary of in vitro target engagement data for this compound and its comparators. Note: This data is for illustrative purposes only to demonstrate how such information would be presented and is not based on published experimental results.

CompoundPrimary Target(s)Key In Vitro AssayPotency (IC50/EC50)Selectivity
Oxolamine HCl Cyclooxygenase-2 (COX-2)COX-2 Enzymatic Assay1.5 µM10-fold vs. COX-1
Voltage-Gated Sodium ChannelsSensory Neuron Firing Assay5 µMNon-selective
Levodropropizine C-fiber activationCapsaicin-induced Ca2+ influx2.5 µM>20-fold vs. other sensory neurons
Moguisteine Rapidly Adapting ReceptorsMechanically-induced depolarization3.0 µMSpecific to RARs

Experimental Protocols for Target Validation

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of a test compound, such as this compound, on COX-1 and COX-2 enzymes.

Objective: To quantify the IC50 value of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • Hematin (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound) and control inhibitors (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add varying concentrations of this compound or control inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric or fluorometric probe.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Sensory Neuron Firing Assay

This assay evaluates the effect of a test compound on the excitability of sensory neurons, which is relevant for assessing local anesthetic properties.

Objective: To determine if this compound can inhibit the firing of sensory neurons in vitro.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line

  • Neurobasal medium supplemented with B27, glutamine, and growth factors

  • Multi-well microelectrode array (MEA) plates

  • MEA recording system and software

  • Capsaicin (B1668287) or other neuronal stimulants

  • Test compound (this compound) and control (e.g., lidocaine)

Procedure:

  • Culture DRG neurons on MEA plates until a stable network with spontaneous firing activity is established.

  • Record baseline spontaneous neuronal firing activity for 5-10 minutes.

  • Apply a neuronal stimulant such as capsaicin to induce a robust firing response and record the activity.

  • After a washout period and return to baseline, apply varying concentrations of this compound or a control compound to the neuronal cultures.

  • After a 10-minute incubation, apply the same neuronal stimulant again and record the firing activity.

  • Analyze the MEA data to determine the mean firing rate, burst frequency, and other relevant parameters.

  • Compare the neuronal activity before and after the addition of the test compound to determine its inhibitory effect.

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_neuronal Sensory Neuron Activation Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Oxolamine_HCl Oxolamine_HCl Oxolamine_HCl->COX_Enzymes Inhibition Voltage_Gated_Na_Channels Voltage_Gated_Na_Channels Oxolamine_HCl->Voltage_Gated_Na_Channels Blockade Noxious_Stimuli Noxious_Stimuli Sensory_Neuron Sensory_Neuron Noxious_Stimuli->Sensory_Neuron Sensory_Neuron->Voltage_Gated_Na_Channels Depolarization Action_Potential Action_Potential Voltage_Gated_Na_Channels->Action_Potential Cough_Reflex Cough_Reflex Action_Potential->Cough_Reflex

Caption: Proposed mechanisms of this compound.

Experimental_Workflow cluster_cox COX Inhibition Assay Workflow cluster_mea Sensory Neuron Firing Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Compound Dilutions Plate_Setup Add Enzyme and Compound to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Pre-incubate for 15 min Plate_Setup->Incubation Reaction_Initiation Add Substrate (Arachidonic Acid) Incubation->Reaction_Initiation Data_Acquisition Measure Absorbance/Fluorescence Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis Cell_Culture Culture DRG Neurons on MEA Baseline_Recording Record Spontaneous Activity Cell_Culture->Baseline_Recording Stimulation1 Apply Stimulant (e.g., Capsaicin) Baseline_Recording->Stimulation1 Compound_Addition Add Oxolamine HCl Stimulation1->Compound_Addition Stimulation2 Re-apply Stimulant Compound_Addition->Stimulation2 MEA_Analysis Analyze Firing Rate Stimulation2->MEA_Analysis

Caption: In vitro assay workflows for target validation.

Logical_Comparison Oxolamine_HCl Oxolamine HCl Proposed Targets: COX-2, Na+ Channels Key Assays: Enzymatic, Electrophysiology Levodropropizine Levodropropizine Target: C-fibers Key Assays: Ca2+ influx, Neuropeptide release Moguisteine Moguisteine Target: Rapidly Adapting Receptors Key Assays: Electrophysiology Peripheral_Antitussives Peripheral_Antitussives Peripheral_Antitussives->Oxolamine_HCl Peripheral_Antitussives->Levodropropizine Peripheral_Antitussives->Moguisteine

Caption: Comparative logic of peripheral antitussives.

Conclusion

While direct, quantitative in vitro target engagement data for this compound is not extensively available in the public domain, its known anti-inflammatory and local anesthetic properties provide a strong rationale for investigating its interaction with targets such as cyclooxygenase enzymes and voltage-gated sodium channels in sensory neurons. The experimental protocols detailed in this guide offer a robust framework for the in vitro validation of this compound's target engagement and for conducting comparative studies against other peripherally acting antitussives like Levodropropizine and Moguisteine. Further research employing these methodologies is crucial to fully elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to solidify its position within the landscape of antitussive therapies.

References

Replicating and Validating Published Findings on Oxolamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on Oxolamine (B1678060) hydrochloride, a peripherally acting antitussive agent. While direct comparative clinical trial data with other common antitussives is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, and presents preclinical data alongside established findings for centrally acting agents like codeine and dextromethorphan (B48470) to offer a framework for evaluation and future research.

Comparative Analysis of Antitussive Agents

Oxolamine hydrochloride is primarily recognized for its antitussive (cough-suppressing) properties.[1] Unlike opioid-based medications such as codeine, and other centrally acting drugs like dextromethorphan, Oxolamine is understood to act primarily on the peripheral nervous system.[2] This distinction suggests a potentially different side-effect profile, particularly concerning central nervous system effects.

The following tables summarize the available information on the mechanism and efficacy of this compound in comparison to the well-documented antitussives, codeine and dextromethorphan. It is important to note the absence of direct, head-to-head clinical trial data comparing the quantitative efficacy of Oxolamine with these agents.

Table 1: Mechanism of Action and Pharmacological Properties

FeatureThis compoundCodeineDextromethorphan
Primary Antitussive Mechanism Primarily peripheral; acts as a mild local anesthetic on respiratory tract sensory nerves, reducing the sensitivity of the cough reflex.[1][3] A potential central mechanism involving inhibition of the cough center in the medulla oblongata has also been suggested.[4]Central; acts on μ-opioid receptors in the cough center of the medulla oblongata.Central; acts on the cough center in the medulla oblongata (NMDA receptor antagonist).
Additional Pharmacological Effects Anti-inflammatory, analgesic, local anesthetic, and antispasmodic properties.[2]Analgesic, sedative.At high doses, can have dissociative effects.
Onset of Action Relatively rapid, with relief often experienced within 30 minutes to an hour after ingestion.[3]30-60 minutes.15-30 minutes.
Common Side Effects Generally well-tolerated; may include mild gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, or headache.[3]Drowsiness, constipation, nausea, vomiting, respiratory depression.Dizziness, drowsiness, nausea, stomach upset.

Table 2: Comparative Efficacy Data (Preclinical and Clinical)

Disclaimer: The following data is not from direct head-to-head comparative studies of Oxolamine with codeine and dextromethorphan. The data for codeine and dextromethorphan are provided as a benchmark from separate studies.

EndpointThis compoundCodeineDextromethorphan
Preclinical Efficacy (Citric Acid-Induced Cough in Guinea Pigs) Shows a distinct anti-inflammatory action on the respiratory organs of guinea pigs.[5] Quantitative antitussive data is not readily available in the reviewed literature.At doses of 12 and 24 mg/kg, produced a significant reduction in the number of cough events (approximately 70% decrease at the highest dose) and significantly prolonged cough latency.[6]Did not produce a notable effect on the number of citric acid-induced coughs in one study.[6] Another study found it to be less effective than codeine.
Clinical Efficacy (Reduction in Cough Frequency) A German study from 1967 suggests comparative efficacy to codeine, but quantitative data is not available.[7]In patients with chronic cough, a 20 mg dose was as effective as dextromethorphan in reducing cough frequency.[8] However, some studies in acute upper respiratory tract infections have found codeine to be no more effective than placebo.[9]In patients with chronic cough, a 20 mg dose was as effective as codeine in reducing cough frequency.[8] Studies in acute cough have shown mixed results, with some showing a significant reduction in cough counts compared to placebo.[10][11]

Experimental Protocols

To facilitate the replication and validation of published findings, this section details the methodologies for key preclinical experiments used to assess the efficacy of antitussive and anti-inflammatory agents.

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Activity)

This is a standard and widely used model to evaluate the efficacy of cough suppressants.

Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.

Animals: Male Hartley guinea pigs.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.9% sterile saline)

  • Citric acid solution (e.g., 0.4 M dissolved in 0.9% saline)[6]

  • Ultrasonic nebulizer[6]

  • Transparent exposure chamber[6]

  • Acoustic recording and analysis software[6]

Procedure:

  • Acclimatize guinea pigs to the laboratory environment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before cough induction (e.g., 30 minutes).[6]

  • Individually place each unrestrained guinea pig into the transparent chamber.[6]

  • Expose the animal to a continuous aerosol of the citric acid solution for a set period (e.g., 7 minutes). The aerosol is generated by the ultrasonic nebulizer.[6]

  • Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7 minutes) using acoustic recording equipment.[6]

  • Analyze the recordings to quantify the number of coughs, the latency to the first cough, and cough intensity.[6]

  • Compare the results between the test compound group and the vehicle control group to determine the antitussive effect.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a classic model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Objective: To assess the ability of a test compound to reduce the swelling (edema) induced by an inflammatory agent.

Animals: Wistar rats.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 1% Carboxymethyl Cellulose)

  • Carrageenan solution (1% in normal saline)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Divide the rats into control and test groups.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for the test group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

The multifaceted pharmacological profile of this compound involves interactions with key signaling pathways responsible for cough, inflammation, and local anesthesia.

Proposed Antitussive and Local Anesthetic Mechanism

Oxolamine's peripheral antitussive effect is attributed to its local anesthetic properties on the sensory nerve endings in the respiratory tract. This action is believed to involve the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of afferent nerve impulses that trigger the cough reflex.

G cluster_nerve Sensory Nerve Ending cluster_drug Mechanism of Action Nerve Impulse Nerve Impulse Sodium Channel (Open) Sodium Channel (Open) Nerve Impulse->Sodium Channel (Open) Activates Depolarization Depolarization Sodium Channel (Open)->Depolarization Na+ Influx Sodium Channel (Blocked) Sodium Channel (Blocked) Cough Reflex Cough Reflex Depolarization->Cough Reflex Initiates Oxolamine Oxolamine Oxolamine->Sodium Channel (Blocked) Blocks

Caption: Proposed mechanism of Oxolamine's local anesthetic and antitussive action.

General Anti-inflammatory Signaling Pathway

While the specific signaling pathway for Oxolamine's anti-inflammatory effect has not been fully elucidated, it is thought to involve the inhibition of the release of inflammatory mediators.[4] A common pathway in inflammation involves the activation of Nuclear Factor-kappa B (NF-κB), which leads to the transcription of pro-inflammatory cytokines. It is plausible that Oxolamine may exert its anti-inflammatory effects by modulating this or similar pathways.

G cluster_inflammation Inflammatory Cascade cluster_intervention Potential Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Upregulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Mediates Oxolamine Oxolamine Oxolamine->NF-kB Pathway Inhibits (Proposed)

Caption: General inflammatory pathway and a proposed site of action for Oxolamine.

Conclusion

This compound presents a distinct pharmacological profile as a peripherally acting antitussive with additional anti-inflammatory and local anesthetic properties. While preclinical evidence supports its efficacy, a notable gap exists in the form of direct, quantitative comparative clinical studies against established antitussives like codeine and dextromethorphan. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for researchers to design and conduct further studies to rigorously validate and expand upon the existing findings for this compound. Such research is crucial for fully understanding the therapeutic potential and positioning of this compound in the management of cough.

References

Comparative Pharmacokinetics of Different Oxolamine Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature lacks direct comparative pharmacokinetic studies of different Oxolamine (B1678060) hydrochloride formulations in humans. This guide therefore presents a theoretical comparison based on general pharmacokinetic principles for immediate-release, oral syrup, and sustained-release formulations. The quantitative data provided is derived from a study in rats for a single oral formulation and is included for illustrative purposes only.

Introduction to Oxolamine and its Formulations

Oxolamine is a medication primarily used as a cough suppressant.[1][2] It also possesses anti-inflammatory and local anesthetic properties, which contribute to its therapeutic effect in respiratory conditions.[1] Oxolamine is available in several dosage forms, including immediate-release tablets, oral syrups, and sustained-release tablets.[2] The choice of formulation can significantly impact the pharmacokinetic profile of the drug, influencing its rate and extent of absorption, and consequently, its efficacy and dosing frequency.

Theoretical Pharmacokinetic Profiles

This section outlines the expected pharmacokinetic characteristics of three common oral formulations of Oxolamine.

  • Oral Syrup: This liquid formulation is expected to be the most rapidly absorbed, leading to a quick onset of action. This is advantageous for acute symptoms requiring prompt relief. The time to reach maximum plasma concentration (Tmax) is expected to be the shortest among the three formulations.

  • Immediate-Release (IR) Tablet: An immediate-release tablet is also designed for relatively rapid drug release and absorption after disintegration and dissolution in the gastrointestinal tract. The Tmax is expected to be slightly longer than that of the syrup, with a potentially lower peak plasma concentration (Cmax).

  • Sustained-Release (SR) Tablet: A sustained-release formulation is designed to release the drug over an extended period.[3] This leads to a slower rate of absorption, a delayed Tmax, and a lower Cmax compared to immediate-release formulations. The primary advantage is a more prolonged therapeutic effect, which can reduce dosing frequency and improve patient compliance. A study on a sustained-release dosage form of oxolamine citrate (B86180) has been conducted, focusing on its preparation and in vitro release kinetics.[3]

Illustrative Pharmacokinetic Data (from an animal study)

The following table summarizes pharmacokinetic parameters of Oxolamine citrate from a study conducted in male Sprague-Dawley rats. It is important to note that these values are not directly comparable between different formulations and are from an animal model, which may not directly translate to humans. This data is presented to provide a quantitative context.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Oral Suspension (in rats)501850 ± 3201.07850 ± 11203.5 ± 0.6[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

A typical experimental protocol for a comparative pharmacokinetic study of different oral formulations of a drug in humans is detailed below.

Objective: To compare the rate and extent of absorption of three different oral formulations of Oxolamine hydrochloride (Oral Syrup, Immediate-Release Tablet, and Sustained-Release Tablet) in healthy adult volunteers.

Study Design: A randomized, open-label, single-dose, three-period, three-sequence crossover study. A washout period of at least 7 days (approximately 5-7 half-lives of the drug) will separate each treatment period to prevent carry-over effects.

Study Population:

  • A cohort of healthy adult male and female volunteers (typically 18-45 years of age).

  • Subjects will be screened for inclusion and exclusion criteria, including a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

  • Informed consent will be obtained from all participants before enrollment.

Drug Administration:

  • Treatment A: A single oral dose of this compound Oral Syrup.

  • Treatment B: A single oral dose of this compound Immediate-Release Tablet.

  • Treatment C: A single oral dose of this compound Sustained-Release Tablet.

All doses will be administered with a standard volume of water after an overnight fast of at least 10 hours.

Blood Sampling:

  • Venous blood samples will be collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). The sampling schedule may be adjusted based on the expected pharmacokinetic profile of each formulation.

  • Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method:

  • Plasma concentrations of Oxolamine will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods:

  • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

  • Tmax (Time to Cmax): Determined directly from the observed data.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • t1/2 (Elimination Half-life): Calculated as 0.693 / λz.

Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to assess differences between the formulations.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical pharmacokinetic profiles of the different Oxolamine formulations.

G cluster_0 Subject Recruitment & Screening cluster_1 Dosing Periods (Crossover Design) cluster_2 Sample Collection & Analysis cluster_3 Data Analysis Recruitment Recruitment Screening Screening Recruitment->Screening Enrollment Enrollment Screening->Enrollment Period1 Period 1: Randomly Assigned Formulation Enrollment->Period1 Washout1 Washout Period Period1->Washout1 Period2 Period 2: Different Formulation Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period3 Period 3: Remaining Formulation Washout2->Period3 BloodSampling Serial Blood Sampling Period3->BloodSampling PlasmaSeparation Plasma Separation & Storage BloodSampling->PlasmaSeparation Bioanalysis HPLC-MS/MS Analysis PlasmaSeparation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Report Stat_Analysis->Report Final Report

Caption: Experimental workflow for a comparative pharmacokinetic study.

G Y_axis Plasma Concentration (ng/mL) X_axis Time (hours) origin origin->Y_axis origin->X_axis Syrup_start Syrup_peak Syrup Syrup_start->Syrup_peak Syrup_end Syrup_peak->Syrup_end IR_start IR_peak IR Tablet IR_start->IR_peak IR_end IR_peak->IR_end SR_start SR_peak SR Tablet SR_start->SR_peak SR_end SR_peak->SR_end

Caption: Theoretical plasma concentration-time profiles of different Oxolamine formulations.

References

Validating the In Vitro Inhibition of CYP2B1/2 by Oxolamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inhibitory potential of oxolamine (B1678060) hydrochloride on cytochrome P450 2B1/2 (CYP2B1/2) enzymes in vitro. Due to the limited availability of direct quantitative data for oxolamine hydrochloride, this document outlines a proposed experimental approach and presents a comparative context using a known inhibitor, ticlopidine (B1205844).

Comparative Data on CYP2B Inhibition

To effectively evaluate the inhibitory potency of this compound, its performance should be compared against a known inhibitor of the same enzyme. Ticlopidine, an antiplatelet agent, is a well-characterized inhibitor of CYP2B6, the human ortholog of rat CYP2B1/2.[2][3][4][5][6]

Table 1: In Vitro Inhibition of CYP2B Enzymes by this compound and a Comparator

CompoundTarget EnzymeProbe SubstrateIC50 (µM)Inhibition Type
This compoundCYP2B1/2Bupropion (B1668061)Data to be determinedData to be determined
TiclopidineCYP2B6Bupropion0.149 - 0.2Mixed/Mechanism-based[4][5]
TiclopidineCYP2B67-ethoxy-4-(trifluoromethyl)coumarin0.0517Not specified[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

To validate the inhibition of CYP2B1/2 by this compound and generate the data for Table 1, the following experimental protocol for a direct inhibition assay is recommended.[7][8][9]

Objective: To determine the IC50 value of this compound for CYP2B1/2-mediated bupropion hydroxylation.

Materials:

  • Rat liver microsomes (as a source of CYP2B1/2) or recombinant rat CYP2B1/2 enzymes.

  • This compound.

  • Ticlopidine (as a positive control inhibitor).

  • Bupropion (as the CYP2B-specific probe substrate).[4][9][10][11][12][13][14]

  • NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

  • 96-well plates.

  • Incubator.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of this compound to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of the positive control, ticlopidine, and create a similar dilution series.

    • Prepare a stock solution of the probe substrate, bupropion. The final concentration in the incubation should be approximately the Km value for bupropion hydroxylation by CYP2B1/2.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer.

      • Rat liver microsomes or recombinant CYP2B1/2.

      • The specified concentration of this compound, ticlopidine, or vehicle control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and bupropion.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold solution of acetonitrile, which may also contain an internal standard for analytical quantification.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the primary metabolite of bupropion, hydroxybupropion, using a validated LC-MS/MS method.

    • The rate of metabolite formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of CYP2B1/2 activity at each concentration of this compound and ticlopidine relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of the probe substrate.

experimental_workflow reagents Reagent Preparation (Oxolamine, Ticlopidine, Bupropion, Microsomes, Buffer) pre_incubation Pre-incubation (Microsomes + Inhibitor/Vehicle) reagents->pre_incubation reaction_initiation Reaction Initiation (Add NADPH + Bupropion) pre_incubation->reaction_initiation incubation Incubation (37°C) reaction_initiation->incubation termination Reaction Termination (Add Acetonitrile + Internal Standard) incubation->termination centrifugation Centrifugation termination->centrifugation analysis LC-MS/MS Analysis (Quantify Hydroxybupropion) centrifugation->analysis data_analysis Data Analysis (Calculate IC50) analysis->data_analysis metabolic_pathway Bupropion Bupropion (Substrate) CYP2B1_2 CYP2B1/2 Bupropion->CYP2B1_2 Metabolized by Hydroxybupropion Hydroxybupropion (Metabolite) CYP2B1_2->Hydroxybupropion Produces Oxolamine Oxolamine HCl (Potential Inhibitor) Oxolamine->CYP2B1_2 Inhibits

References

Meta-analysis of Oxolamine Hydrochloride for Cough: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) hydrochloride is an antitussive agent utilized in the management of cough. Its mechanism of action is reported to be multifactorial, involving both central and peripheral pathways, as well as possessing anti-inflammatory properties.[1][2][3][4] This guide provides a comparative meta-analysis of available clinical data on Oxolamine hydrochloride, evaluating its efficacy against other antitussive agents and detailing the experimental protocols of key studies.

Mechanism of Action

This compound's antitussive effect is attributed to a dual mechanism:

  • Central Action: It is believed to act on the cough center in the medulla oblongata, suppressing the cough reflex.[1]

  • Peripheral Action: Oxolamine also exhibits a peripheral effect, potentially by reducing the sensitivity of sensory nerve endings in the respiratory tract.[2][3][4][5] This peripheral action may contribute to a lower incidence of central nervous system side effects.[4]

  • Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which may help in alleviating cough associated with inflammation of the respiratory tract.[1][2] The precise signaling pathways for its anti-inflammatory action are not fully elucidated but are thought to involve the inhibition of inflammatory mediator release.[1]

Comparative Clinical Efficacy

A comprehensive review of available clinical studies reveals a scarcity of direct meta-analyses dedicated solely to this compound. However, individual studies have compared its efficacy to other antitussive agents, notably codeine and clobutinol. Due to the limited availability of full-text articles from older studies, a quantitative meta-analysis is challenging. The following tables summarize the findings from accessible clinical trial data.

This compound vs. Placebo

No recent, placebo-controlled clinical trials with detailed quantitative data for this compound were identified in the public domain.

This compound vs. Active Comparators

Direct comparative data is limited. Older studies suggest comparable efficacy to established antitussives.

Table 1: Summary of Comparative Clinical Studies on Antitussive Agents

Study Comparator Patient Population Key Findings Reference
Pujet et al.Clobutinol130 adults with acute dry cough of infectious originOxomemazine/guaifenesin syrup showed a greater reduction in cough intensity (VAS score) compared to clobutinol.[6][7]
Ceyhan et al.Capsaicin ChallengeCOPD PatientsOxolamine's effect on cough sensitivity in this patient group was investigated. (Note: Specific outcomes not detailed in abstract).[8]

Experimental Protocols

General Experimental Protocol for Antitussive Clinical Trials:

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial.

  • Patient Population: Adults or children with acute or chronic cough due to a specific etiology (e.g., upper respiratory tract infection, bronchitis). Inclusion and exclusion criteria are strictly defined.

  • Intervention: Administration of this compound at a specified dosage and frequency, compared against a placebo or an active control (e.g., codeine, dextromethorphan).

  • Outcome Measures:

    • Primary: Change in cough frequency (objective, e.g., using 24-hour cough recorders) or severity (subjective, e.g., using a Visual Analog Scale [VAS] or a categorical rating scale).

    • Secondary: Onset of action, duration of effect, reduction in cough-related sleep disturbances, patient-reported outcomes (e.g., quality of life questionnaires), and safety and tolerability.

  • Data Analysis: Statistical comparison of the outcome measures between the treatment and control groups.

Signaling Pathways

The precise intracellular signaling pathways for this compound's antitussive and anti-inflammatory effects are not extensively detailed in the available literature. The following diagrams illustrate the generally understood pathways for cough generation and inflammation, with the putative sites of action for a peripherally and centrally acting antitussive with anti-inflammatory properties.

Cough_Pathway cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System Irritant Irritant Sensory_Receptors Sensory Receptors (e.g., TRPV1, TRPA1) Irritant->Sensory_Receptors Stimulation Afferent_Nerve Afferent Vagal Nerve Sensory_Receptors->Afferent_Nerve Signal Transmission NTS Nucleus Tractus Solitarius (NTS) Afferent_Nerve->NTS Oxolamine_Peripheral Oxolamine (Peripheral Action) Oxolamine_Peripheral->Sensory_Receptors Inhibition Cough_Center Cough Center (Medulla) NTS->Cough_Center Efferent_Nerves Efferent Nerves Cough_Center->Efferent_Nerves Respiratory_Muscles Respiratory_Muscles Efferent_Nerves->Respiratory_Muscles Cough Motor Pattern Oxolamine_Central Oxolamine (Central Action) Oxolamine_Central->Cough_Center Suppression Cough Cough Respiratory_Muscles->Cough

Caption: Putative mechanism of action for Oxolamine's antitussive effect.

Inflammation_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane_Receptors Cell Membrane Receptors (e.g., TLRs) Inflammatory_Stimulus->Cell_Membrane_Receptors Intracellular_Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Cell_Membrane_Receptors->Intracellular_Signaling Gene_Transcription Gene Transcription Intracellular_Signaling->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Gene_Transcription->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Oxolamine_AntiInflammatory Oxolamine (Anti-inflammatory Action) Oxolamine_AntiInflammatory->Intracellular_Signaling Inhibition

Caption: General anti-inflammatory signaling pathway and putative site of action for Oxolamine.

Conclusion

Based on the available evidence, this compound is an antitussive agent with a dual central and peripheral mechanism of action, complemented by anti-inflammatory properties. While older clinical studies suggest its efficacy is comparable to other antitussives, there is a notable lack of recent, large-scale, placebo-controlled clinical trials to firmly establish its position in the current therapeutic landscape. Further research with robust and detailed reporting of methodologies and outcomes is necessary to perform a conclusive meta-analysis and to fully elucidate its signaling pathways. This would provide a clearer understanding of its comparative efficacy and safety profile for drug development professionals and clinicians.

References

Safety Operating Guide

Proper Disposal of Oxolamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of oxolamine (B1678060) hydrochloride, a cough suppressant used in research settings. Adherence to these procedures will help your institution maintain compliance with hazardous waste regulations and foster a culture of safety.

Hazardous Waste Determination

The first critical step in the proper disposal of any chemical is to determine if it is considered hazardous waste. Based on available data, oxolamine hydrochloride is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a waste determination must still be conducted to ascertain if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

Key Safety and Physical Properties:

PropertyValueRCRA Hazardous Waste Threshold
Flash Point 174.4 °C (for Oxolamine Citrate)< 60 °C
pH Data not available. Assume acidic.≤ 2 or ≥ 12.5
Reactivity Stable under normal conditions.Unstable, reacts violently with water, etc.
Toxicity (Oral LD50, Rat) > 2000 mg/kg (for Oxolamine)[1]Typically much lower for acute toxicity listing.

Data for oxolamine citrate (B86180) is used as a proxy where data for this compound is unavailable.

Based on its high flash point, this compound is not considered an ignitable hazardous waste.[2] Data on reactivity indicates it is stable. While the oral toxicity is not in the range of acutely hazardous waste, a Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination of the toxicity characteristic.

Step-by-Step Disposal Protocol

The following procedure should be followed for the disposal of this compound and its containers.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all waste this compound, including unused product, contaminated materials (e.g., weigh boats, contaminated paper towels), and rinsate from cleaning glassware, in a designated and properly labeled hazardous waste container.

Step 3: Container Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."

  • Include the date when the waste was first added to the container.

  • Ensure the label is legible and securely attached to the container.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Keep the container tightly closed except when adding waste.

Step 5: Treatment and Final Disposal

  • Due to its chemical nature as a pharmaceutical, land disposal is not recommended. The preferred method of disposal for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Step 6: Empty Container Disposal

  • An empty container that held this compound must also be managed as hazardous waste unless it is triple-rinsed.

  • To triple-rinse, rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous solid waste. Deface the label before disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Notify your supervisor and institutional EHS.

  • Secure the area and prevent unauthorized entry.

  • If the spill is small and you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Pathway start Start: Unused or Contaminated This compound waste_determination Perform Hazardous Waste Determination (Is it a listed or characteristic waste?) start->waste_determination not_listed Not a P- or U-listed waste. waste_determination->not_listed characteristic_check Does it exhibit characteristics of Ignitability, Corrosivity, or Reactivity? not_listed->characteristic_check No non_hazardous If no characteristics are present and a TCLP analysis confirms non-toxicity, manage as non-hazardous pharmaceutical waste. characteristic_check->non_hazardous No hazardous Manage as Hazardous Waste characteristic_check->hazardous Yes dispose Arrange for pickup and incineration by a licensed TSDF via EHS. non_hazardous->dispose Best Practice: Incinerate collect Collect in a labeled hazardous waste container. hazardous->collect store Store in a designated satellite accumulation area. collect->store store->dispose end End: Proper Disposal dispose->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure that your institution's chemical waste is managed in a compliant and environmentally responsible manner. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.

References

Essential Safety and Operational Guide for Handling Oxolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Oxolamine hydrochloride powder, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the eyes, face, skin, and respiratory system.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves (tested to ASTM D6978 standard).[1][2]Prevents skin contact and absorption. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2]
Gown Disposable, impermeable gown with a solid front and long sleeves with tight-fitting cuffs.[2]Protects skin and personal clothing from contamination.
Eye & Face Protection Chemical safety goggles and a full-face shield.[3]Provides protection against splashes and airborne particles.[3] Eyeglasses are not a substitute.[3]
Respiratory Protection A NIOSH-certified N95 or higher respirator.[3]Necessary when there is a risk of generating airborne powder or aerosols.[3]
Additional PPE Disposable hair cover, beard cover (if applicable), and shoe covers.[1]Minimizes the risk of contamination of personal clothing and laboratory spaces.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to control airborne particles.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[2] Do not eat, drink, or apply cosmetics in the handling area.[2]

Storage Conditions:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Based on information for this compound, short-term storage at 0 - 4°C and long-term storage at -20°C is recommended.[4]

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is essential to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a powder spill, gently cover with a damp absorbent material to avoid raising dust. For a liquid spill, use an appropriate absorbent material.

  • Clean-up: Carefully collect the contained material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a final rinse with water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine hydrochloride
Reactant of Route 2
Oxolamine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。